molecular formula C8H19N B1615500 3-Octanamine CAS No. 24552-04-3

3-Octanamine

Cat. No.: B1615500
CAS No.: 24552-04-3
M. Wt: 129.24 g/mol
InChI Key: JASMWYNKLTULAN-UHFFFAOYSA-N
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Description

3-Octanamine is a useful research compound. Its molecular formula is C8H19N and its molecular weight is 129.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24552-04-3

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

IUPAC Name

octan-3-amine

InChI

InChI=1S/C8H19N/c1-3-5-6-7-8(9)4-2/h8H,3-7,9H2,1-2H3

InChI Key

JASMWYNKLTULAN-UHFFFAOYSA-N

SMILES

CCCCCC(CC)N

Canonical SMILES

CCCCCC(CC)N

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of 3-Octanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octanamine (also known as octan-3-amine) is a primary aliphatic amine with the chemical formula C₈H₁₉N.[1] As a member of the alkylamine family, it serves as a valuable building block in organic synthesis and holds potential for various applications, including as a chemical intermediate and in the study of the biological activities of aliphatic amines. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and a summary of its synthesis and spectral characteristics.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

Table 1: General and Physical Properties of this compound
PropertyValueReference
Molecular Formula C₈H₁₉N[1]
Molecular Weight 129.24 g/mol [1]
CAS Number 24552-04-3[1]
Appearance Yellow liquid with an ammonia-like odor[2]
Boiling Point 161-163 °C
Density 0.784 ± 0.06 g/cm³ (Predicted)
pKa 11.00 ± 0.35 (Predicted)
Water Solubility Insoluble[2]
LogP 3.00430
Table 2: Computed Molecular Descriptors
DescriptorValueReference
IUPAC Name octan-3-amine[1]
InChI InChI=1S/C8H19N/c1-3-5-6-7-8(9)4-2/h8H,3-7,9H2,1-2H3[1]
InChIKey JASMWYNKLTULAN-UHFFFAOYSA-N[1]
Canonical SMILES CCCCCC(CC)N[1]
Polar Surface Area (PSA) 26.02 Ų

Experimental Protocols

This section details the methodologies for determining the key chemical properties of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of an amine is a measure of its basicity. Potentiometric titration is a common and accurate method for its determination.[3][4]

Principle: A solution of the amine is titrated with a standard solution of a strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the amine has been protonated.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of 0.1 M Hydrochloric Acid (HCl).

    • Prepare a 0.05 M solution of this compound in a suitable solvent. Since this compound is insoluble in water, a mixed solvent system (e.g., ethanol-water) may be required.[5]

  • Titration:

    • Calibrate a pH meter with standard buffer solutions.

    • Place a known volume (e.g., 25 mL) of the this compound solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution.

    • Add the 0.1 M HCl solution in small, precise increments (e.g., 0.1 mL) from a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration past the equivalence point (the point of fastest pH change).

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis). This will generate a titration curve.

    • Determine the equivalence point from the inflection point of the curve.

    • The pH at the half-equivalence point (i.e., the pH when half the volume of HCl required to reach the equivalence point has been added) is equal to the pKa of the conjugate acid of this compound.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_amine Prepare this compound Solution (0.05 M) calibrate Calibrate pH Meter prep_amine->calibrate prep_hcl Prepare Standard HCl Solution (0.1 M) prep_hcl->calibrate titrate Titrate Amine with HCl calibrate->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot find_ep Determine Equivalence Point plot->find_ep find_pka Determine pKa at Half-Equivalence Point find_ep->find_pka

Figure 1: Workflow for pKa determination by potentiometric titration.

Determination of Solubility

The solubility of a compound in various solvents provides insight into its polarity and functional groups.[1][6]

Principle: A small, measured amount of the solute is added to a specific volume of the solvent, and the mixture is observed for dissolution.

Experimental Protocol:

  • Sample Preparation: Place a small, measured amount of this compound (e.g., 0.2 mL) into a series of test tubes.[1]

  • Solvent Addition: To each test tube, add 3 mL of a different solvent.[1] The following solvents should be tested to classify the compound:

    • Water

    • 5% Sodium Hydroxide (NaOH) solution

    • 5% Sodium Bicarbonate (NaHCO₃) solution

    • 5% Hydrochloric Acid (HCl) solution

    • Concentrated Sulfuric Acid (H₂SO₄) (with caution)

    • Organic solvents such as ether, ethanol, and dichloromethane.

  • Observation: Vigorously shake each test tube and observe whether the this compound dissolves completely, partially, or not at all. Record the observations. As a primary amine, this compound is expected to be soluble in acidic solutions like 5% HCl due to the formation of a water-soluble ammonium (B1175870) salt.

Determination of Boiling Point by Thiele Tube Method

The boiling point is a key physical constant for a liquid. The Thiele tube method is a micro-method suitable for small sample volumes.[7]

Principle: A sample is heated in a Thiele tube along with an inverted capillary tube. At the boiling point, a rapid and continuous stream of bubbles emerges from the capillary tube. The boiling point is the temperature at which the liquid re-enters the capillary tube upon cooling.

Experimental Protocol:

  • Apparatus Setup:

    • Attach a small test tube containing about 0.5 mL of this compound to a thermometer.

    • Place a capillary tube, sealed at one end, into the test tube with the open end down.

    • Place this assembly into a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • Heating:

    • Gently heat the side arm of the Thiele tube with a small flame or a heating mantle.

    • Observe the capillary tube. A slow stream of bubbles will initially emerge as the air expands.

    • Continue heating until a rapid and continuous stream of bubbles is observed, indicating that the vapor pressure of the sample equals the atmospheric pressure.

  • Measurement:

    • Remove the heat and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and stop. The moment the liquid is drawn back into the capillary tube, record the temperature on the thermometer. This is the boiling point.

    • Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Synthesis of this compound

A common and efficient method for the synthesis of primary amines like this compound is the reductive amination of a corresponding ketone.[8][9] In this case, 3-octanone (B92607) would be the starting material.

Reaction: 3-Octanone reacts with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to this compound.

A plausible experimental protocol is as follows:

  • Imine Formation:

    • In a round-bottom flask, dissolve 3-octanone in a suitable solvent such as methanol.

    • Add a source of ammonia, such as ammonium formate (B1220265) or a solution of ammonia in methanol.

    • The reaction can be catalyzed by a weak acid.

  • Reduction:

    • A reducing agent is added to the reaction mixture to reduce the imine to the amine. A common and mild reducing agent for this purpose is sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[10][11] These reagents are selective for the imine in the presence of the ketone.

  • Work-up and Purification:

    • After the reaction is complete, the solvent is removed under reduced pressure.

    • The residue is taken up in an organic solvent (e.g., diethyl ether) and washed with water and brine.

    • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated.

    • The crude this compound can then be purified by distillation.

Synthesis_Workflow start Start Materials: 3-Octanone, Ammonia Source, Solvent (Methanol) imine_formation Imine Formation (in situ) start->imine_formation reduction Reduction of Imine (e.g., with NaBH3CN) imine_formation->reduction workup Aqueous Work-up (Extraction) reduction->workup purification Purification (Distillation) workup->purification product This compound purification->product

Figure 2: General workflow for the synthesis of this compound via reductive amination.

Spectral Information

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

Table 3: Spectroscopic Data and Typical Experimental Parameters
TechniqueObserved Features / Expected Chemical ShiftsTypical Experimental Parameters
¹³C NMR α-carbon (C3) expected around 30-60 ppm. Other aliphatic carbons at higher field (lower ppm).Solvent: CDCl₃ or D₂O (with pH adjustment); Instrument: 300-500 MHz NMR spectrometer.
¹H NMR α-proton (on C3) deshielded (δ 2.2-2.9 ppm). N-H protons appear as a broad signal (δ 0.5-5 ppm), which disappears upon D₂O exchange.Solvent: CDCl₃; Instrument: 300-500 MHz NMR spectrometer. A D₂O shake experiment can confirm the N-H protons.[12]
GC-MS Molecular ion peak (M⁺) at m/z 129. Fragmentation pattern characteristic of aliphatic amines.GC Column: DB-5ms or similar non-polar column. Carrier Gas: Helium. Ionization: Electron Impact (EI, 70 eV). MS Detector: Quadrupole or Time-of-Flight (TOF).[13]
IR Spectroscopy N-H stretching (primary amine) as two bands in the region of 3300-3500 cm⁻¹. C-H stretching just below 3000 cm⁻¹. N-H bending around 1590-1650 cm⁻¹.Sample Preparation: Neat liquid (thin film between salt plates) or in a suitable solvent. Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

Reactivity and Biological Activity

Chemical Reactivity

As a primary amine, this compound exhibits typical reactivity:

  • Basicity: It readily reacts with acids to form ammonium salts.

  • Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a good nucleophile, reacting with electrophiles such as alkyl halides and acyl chlorides.

  • Reaction with Carbonyls: It undergoes condensation reactions with aldehydes and ketones to form imines, as utilized in its synthesis.

Biological Activity

While specific signaling pathways involving this compound are not well-documented, aliphatic amines, in general, are known to exhibit biological activity. Some long-chain amines have shown antimicrobial properties against both gram-positive and gram-negative bacteria.[14] The lipophilic octyl chain of this compound suggests it may interact with cell membranes. Further research is needed to elucidate any specific biological roles or pharmacological potential.

Safety and Handling

This compound is an amine and should be handled with appropriate safety precautions. It may be corrosive and can cause skin and eye irritation.[2] It is also combustible. Always handle in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a primary aliphatic amine with well-defined chemical and physical properties. This guide provides a comprehensive overview of these properties, along with detailed experimental protocols for their determination, which are essential for researchers and professionals in the fields of chemistry and drug development. The synthetic route via reductive amination and the expected spectral characteristics have also been outlined to aid in its preparation and characterization. While its specific biological roles are yet to be fully explored, its properties make it a useful molecule for further investigation and application in organic synthesis.

References

An In-depth Technical Guide to 3-Octanamine: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of 3-octanamine. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis endeavors.

Molecular Structure and Chemical Formula

This compound, a primary aliphatic amine, is characterized by an eight-carbon chain with an amine group attached to the third carbon atom. Its chemical structure and formula are fundamental to understanding its reactivity and physical properties.

The molecular formula for this compound is C₈H₁₉N .[1] Its IUPAC name is octan-3-amine .[1] The structure consists of a heptyl group and an ethyl group attached to the nitrogen atom.

Key Identifiers:

  • CAS Number: 24552-04-3[1]

  • Molecular Weight: 129.24 g/mol [1]

  • InChI: 1S/C8H19N/c1-3-5-6-7-8(9)4-2/h8H,3-7,9H2,1-2H3[1]

  • SMILES: CCCCCC(CC)N[1]

Molecular Structure Diagram:

Caption: 2D representation of the this compound molecular structure.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in the table below for easy reference and comparison. This data is crucial for its identification, characterization, and application in various chemical processes.

PropertyValue
Molecular Formula C₈H₁₉N
Molecular Weight 129.24 g/mol
Boiling Point 161-163 °C
Density 0.784±0.06 g/cm³ (Predicted)
pKa 11.00±0.35 (Predicted)
¹³C NMR Chemical Shifts See detailed breakdown below
¹H NMR Chemical Shifts See detailed breakdown below
IR Spectral Data See detailed breakdown below
Mass Spectrometry (m/z) See detailed breakdown below
Spectroscopic Data Breakdown

¹³C NMR Spectroscopy: While a complete, experimentally verified spectrum with assigned peaks is not readily available in public databases, predicted chemical shifts based on its structure are as follows:

  • C1: ~14 ppm

  • C2: ~23 ppm

  • C3: ~50 ppm

  • C4: ~36 ppm

  • C5: ~29 ppm

  • C6: ~23 ppm

  • C7: ~32 ppm

  • C8: ~14 ppm

¹H NMR Spectroscopy: Similarly, predicted proton NMR chemical shifts are:

  • -CH₃ (C1 & C8): ~0.9 ppm (triplets)

  • -CH₂- groups (C2, C4, C5, C6, C7): ~1.3-1.5 ppm (multiplets)

  • -CH- (C3): ~2.7 ppm (multiplet)

  • -NH₂: ~1.1 ppm (broad singlet)

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic peaks for a primary amine:

  • N-H stretch (asymmetric and symmetric): Two bands in the region of 3400-3250 cm⁻¹ (weak to medium intensity).[2]

  • C-H stretch (aliphatic): Strong absorptions in the 2960-2850 cm⁻¹ region.

  • N-H bend (scissoring): A medium to strong band around 1650-1580 cm⁻¹.[2]

  • C-N stretch (aliphatic amine): A weak to medium absorption in the 1250–1020 cm⁻¹ range.[2]

Mass Spectrometry: The electron ionization mass spectrum of this compound would exhibit fragmentation patterns typical for aliphatic amines. The molecular ion peak ([M]⁺) is expected at m/z 129. Key fragment ions would arise from α-cleavage (cleavage of the C-C bond adjacent to the C-N bond), which is a characteristic fragmentation pathway for amines.

  • m/z 58: A prominent peak resulting from the cleavage of the C3-C4 bond, yielding the [CH(NH₂)(CH₂CH₃)]⁺ ion.[1]

  • m/z 100: A significant peak from the cleavage of the C2-C3 bond, resulting in the [CH(NH₂)(CH₂CH₂CH₂CH₃)]⁺ ion.[1]

  • m/z 41, 44, 30: Other smaller fragments commonly observed in the mass spectra of aliphatic amines.[1]

Experimental Protocols: Synthesis of this compound

This compound is commonly synthesized via the reductive amination of 3-octanone (B92607). A modern and efficient method utilizes an iridium catalyst with formic acid and ammonium (B1175870) formate (B1220265) as the hydrogen and nitrogen sources, respectively.

Iridium-Catalyzed Reductive Amination of 3-Octanone

This protocol is based on general procedures for iridium-catalyzed reductive amination of ketones.

Materials:

  • 3-Octanone

  • Ammonium formate (HCOONH₄)

  • Formic acid (HCOOH)

  • [Cp*IrCl₂]₂ (dichloro(pentamethylcyclopentadienyl)iridium(III) dimer) or a similar iridium catalyst

  • Methanol (B129727) (MeOH) or another suitable solvent

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line equipment

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Extraction and chromatography equipment

Experimental Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 3-octanone (1.0 mmol), ammonium formate (5.0 mmol), and the iridium catalyst (e.g., [Cp*IrCl₂]₂, 0.01 mmol).

  • Solvent and Reagent Addition: Add anhydrous methanol (5 mL) to the flask, followed by formic acid (2.0 mmol).

  • Reaction Conditions: The reaction mixture is stirred vigorously and heated to reflux (approximately 65 °C) for 8-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The residue is taken up in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

    • The organic layer is then washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filtered.

  • Purification: The crude product is concentrated, and the resulting this compound can be purified by fractional distillation or column chromatography on silica (B1680970) gel to yield the pure product.

Experimental Workflow Diagram:

Synthesis_of_this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification 3-Octanone 3-Octanone Reaction_Mixture Reaction Mixture in Methanol + Formic Acid 3-Octanone->Reaction_Mixture Ammonium Formate Ammonium Formate Ammonium Formate->Reaction_Mixture Iridium Catalyst Iridium Catalyst Iridium Catalyst->Reaction_Mixture Reflux Reflux (65 °C, 8-24h) under Inert Atmosphere Reaction_Mixture->Reflux Solvent_Removal Solvent Removal Reflux->Solvent_Removal Extraction Extraction with Organic Solvent & NaHCO₃ Wash Solvent_Removal->Extraction Drying_Filtration Drying and Filtration Extraction->Drying_Filtration Purification Purification (Distillation/Chromatography) Drying_Filtration->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity and Applications in Drug Development

Currently, there is limited publicly available information on the specific biological activities or direct applications of this compound in drug development. Its structural motif, a simple aliphatic amine, makes it a potential building block or intermediate in the synthesis of more complex, biologically active molecules. The amine functionality provides a reactive site for further chemical modifications, such as amide bond formation, alkylation, and arylation, which are common strategies in medicinal chemistry to generate libraries of compounds for screening.

Researchers and drug development professionals may consider using this compound as a starting material or a scaffold to introduce lipophilic character and a basic nitrogen atom into a target molecule, which can be important for pharmacokinetic properties like membrane permeability and oral bioavailability.

Conclusion

This compound is a well-defined chemical entity with established physical and spectroscopic properties. Its synthesis, particularly through modern catalytic methods like iridium-catalyzed reductive amination, is efficient and straightforward. While its direct biological applications are not extensively documented, its utility as a chemical intermediate in the synthesis of more complex molecules holds potential for various research and development applications, including in the pharmaceutical industry. The data and protocols provided in this guide serve as a valuable resource for scientists working with this compound.

References

A Technical Guide to the Physical Properties of 3-Aminooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-Aminooctane (also known as 3-Octanamine). Given the limited availability of direct experimental data for this specific isomer, this document also includes data for related isomers, 1-Aminooctane and 2-Aminooctane, to provide a comparative context for researchers. The guide details standard experimental protocols for the determination of key physical characteristics and presents a logical workflow for such characterization.

Core Physical and Chemical Properties

3-Aminooctane is a primary aliphatic amine with the chemical formula C₈H₁₉N.[1] Its structure consists of an eight-carbon chain with an amino group attached to the third carbon atom.

Molecular Structure:

Quantitative Data Summary

The following table summarizes the available quantitative physical property data for 3-Aminooctane and its isomers. It is critical to note that most experimental data pertains to the 1- and 2- isomers, while data for 3-Aminooctane is primarily computed.

Property3-Aminooctane (Predicted/Computed)1-Aminooctane (Experimental)2-Aminooctane (Experimental)
Molecular Formula C₈H₁₉N[1]C₈H₁₉N[2][3]C₈H₁₉N[4]
Molecular Weight 129.24 g/mol [1]129.25 g/mol [2]129.24 g/mol [4]
CAS Number 24552-04-3[1]111-86-4[2]693-16-3[4]
Boiling Point Not available175-177 °C165 °C[4][5]
Melting Point Not available-5 to -1 °C[3]Not available (Est. 11.43 °C)[4]
Density Not available0.782 g/mL at 25 °C[3]0.771 g/mL at 25 °C[4][5]
Refractive Index (n20/D) Not available1.429[3]1.4235[4][5]
LogP (Octanol/Water) 3.00[6]3.09[2]Not available
Hydrogen Bond Donor Count 1[1]11
Hydrogen Bond Acceptor Count 1[1]11

Solubility Profile

  • Water Solubility : Small amines are typically soluble in water due to their ability to form hydrogen bonds.[7] However, as the length of the nonpolar alkyl chain increases, water solubility decreases significantly. With an eight-carbon chain, 3-Aminooctane is expected to be slightly soluble to insoluble in water.[8]

  • Organic Solvent Solubility : Like other aliphatic amines, 3-Aminooctane is expected to be soluble in a wide range of organic solvents, particularly nonpolar and moderately polar solvents such as ethers, alcohols, and hydrocarbons.[9] This is due to the predominance of the nonpolar octyl group in its structure.

Experimental Protocols

The following sections detail standard methodologies for the experimental determination of the primary physical properties of a liquid amine like 3-Aminooctane.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient micro-scale technique for determining the boiling point of a liquid.

Apparatus:

  • Thiele tube

  • High-temperature thermometer (e.g., -10 to 250 °C)

  • Capillary tubes (sealed at one end)

  • Small test tube (e.g., Durham tube)

  • Rubber band or wire for attachment

  • Heat source (Bunsen burner or heating mantle)

  • Mineral oil or silicone oil

Procedure:

  • Add 2-3 mL of the 3-Aminooctane sample into the small test tube.

  • Place a capillary tube, with its open end downwards, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Place the thermometer and attached tube into the Thiele tube, which should be filled with a high-boiling point oil (e.g., mineral oil) to a level above the side arm.

  • Gently heat the side arm of the Thiele tube. The design of the tube will ensure uniform heating of the oil via convection.

  • As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the sample's boiling point.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid sample begins to enter the capillary tube is the boiling point. At this temperature, the vapor pressure of the sample equals the atmospheric pressure.

  • Record the temperature. For high accuracy, also record the atmospheric pressure, as boiling point is pressure-dependent.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer or specific gravity bottle.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermometer

  • Distilled water

  • Acetone (B3395972) (for cleaning and drying)

Procedure:

  • Clean the pycnometer thoroughly with distilled water, then rinse with acetone and allow it to dry completely.

  • Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

  • Fill the pycnometer with distilled water of a known temperature. Insert the stopper, ensuring any excess water exits through the capillary. Dry the outside of the pycnometer carefully.

  • Weigh the pycnometer filled with water and record its mass (m₂). Record the temperature of the water.

  • Empty and dry the pycnometer again.

  • Fill the pycnometer with the 3-Aminooctane sample at the same temperature. Insert the stopper, wipe away any excess liquid, and dry the exterior.

  • Weigh the pycnometer filled with the sample and record its mass (m₃).

  • Calculate the density using the following formula:

    • Density of sample (ρ_sample) = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

    • Where ρ_water is the known density of water at the recorded temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a fundamental physical property that can be measured with high precision using an Abbe refractometer.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Pasteur pipette

  • Lint-free tissues

  • Ethanol (B145695) or acetone (for cleaning)

  • Calibration standard (e.g., distilled water)

Procedure:

  • Turn on the refractometer's light source and the circulating water bath set to a standard temperature, typically 20.0 °C. Allow the instrument to equilibrate.

  • Clean the surfaces of the main and auxiliary prisms with a soft tissue moistened with ethanol or acetone and allow them to dry.

  • Calibrate the instrument by placing a drop of distilled water on the prism. Close the prisms, and adjust the eyepiece until the crosshairs are in focus.

  • Rotate the adjustment knob until the light and dark fields meet exactly at the center of the crosshairs. If a colored band is visible, adjust the chromaticity compensator until a sharp, black-and-white borderline is obtained.

  • Read the refractive index from the scale. For distilled water at 20.0 °C, this should be 1.3330. Adjust the instrument if necessary.

  • Clean and dry the prisms again.

  • Using a clean Pasteur pipette, place 2-3 drops of the 3-Aminooctane sample onto the surface of the main prism.

  • Close the prisms immediately to prevent evaporation.

  • Make the necessary adjustments as in the calibration step to bring the borderline into sharp focus at the center of the crosshairs.

  • Read and record the refractive index of the sample from the scale.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of the physical properties of a novel liquid amine compound.

G start Obtain Pure Liquid Amine Sample safety Review MSDS & Establish Safe Handling Procedures start->safety boiling_point Determine Boiling Point (e.g., Thiele Tube) safety->boiling_point Parallel Characterization density Measure Density (e.g., Pycnometer) safety->density Parallel Characterization refractive_index Measure Refractive Index (e.g., Abbe Refractometer) safety->refractive_index Parallel Characterization solubility Assess Solubility (Water & Organic Solvents) safety->solubility Parallel Characterization data_analysis Analyze & Compare Data with Predicted Values & Related Compounds boiling_point->data_analysis density->data_analysis refractive_index->data_analysis solubility->data_analysis report Compile Technical Data Sheet data_analysis->report

References

In-Depth Technical Guide to 3-Octanamine (CAS No. 24552-04-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Octanamine (CAS No. 24552-04-3), a primary aliphatic amine. This document consolidates key chemical and physical properties, detailed synthetic methodologies, and relevant safety information. The content is structured to serve as a foundational resource for professionals in chemical research and drug development.

Chemical Identification and Properties

This compound is an organic compound with the molecular formula C₈H₁₉N.[1][2] It is also known by synonyms such as 3-Aminooctane, octan-3-amine, and 1-Ethylhexylamine.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and provides essential information for handling, storage, and experimental design.

PropertyValueSource
Molecular Formula C₈H₁₉NPubChem[1]
Molecular Weight 129.24 g/mol PubChem[1]
CAS Number 24552-04-3PubChem[1]
IUPAC Name octan-3-aminePubChem[1]
Boiling Point 161-163 °CChemicalBook
Density 0.784±0.06 g/cm³ (Predicted)ChemicalBook
pKa 11.00±0.35 (Predicted)ChemicalBook
LogP 3.00430LookChem[2]
PSA (Polar Surface Area) 26.02 ŲLookChem[2]
SMILES CCCCCC(CC)NPubChem[1]
InChIKey JASMWYNKLTULAN-UHFFFAOYSA-NPubChem[1]
Spectral Information

Spectral data is crucial for the structural elucidation and purity assessment of this compound. Available spectral information includes:

  • ¹³C NMR Spectra: Available through spectral databases.[1]

  • Mass Spectrometry (GC-MS): Data is available from the NIST Mass Spectrometry Data Center.[1]

  • IR Spectra (Vapor Phase): Available through spectral databases.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common laboratory and potential industrial methods involve the reductive amination of a corresponding ketone or the amination of an alcohol.

Reductive Amination of 3-Octanone (B92607)

A primary and efficient method for the synthesis of this compound is the reductive amination of 3-octanone. This reaction involves the formation of an imine intermediate from 3-octanone and an amine source, which is then reduced to the corresponding amine.

A general workflow for this synthetic approach is illustrated below:

G cluster_synthesis Reductive Amination of 3-Octanone start Start Materials: 3-Octanone Amine Source (e.g., Ammonium (B1175870) Formate) Reducing Agent (e.g., Formic Acid) Solvent (e.g., Methanol) reaction_mixture Reaction Mixture Preparation (Inert Atmosphere, Schlenk Technique) start->reaction_mixture reflux Reflux (e.g., 8 hours) reaction_mixture->reflux workup Aqueous Work-up & Extraction reflux->workup purification Purification (e.g., Distillation or Chromatography) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound via reductive amination.

Experimental Protocol:

A detailed experimental protocol for this transformation can be found in the scientific literature. One such method utilizes formic acid and ammonium formate (B1220265) in methanol, refluxed for 8 hours under an inert atmosphere using Schlenk techniques to yield this compound.[2] This method has a reported yield of 88.0%.[2]

Key Steps:

  • Imine Formation: 3-Octanone reacts with an amine source, such as ammonium formate, to form an intermediate imine.

  • Reduction: The imine is then reduced in situ by a reducing agent, like formic acid, to yield this compound.

  • Purification: The final product is purified from the reaction mixture, typically by distillation or column chromatography.

Synthesis from rac-3-Octanol

Another synthetic route to this compound starts from rac-3-octanol. This process involves a biocatalytic step and highlights a greener chemistry approach.

The logical flow for this synthesis is depicted in the diagram below:

G cluster_synthesis_alcohol Synthesis from rac-3-Octanol start_alcohol Start Materials: rac-3-Octanol Oxidizing Agent (e.g., Sodium Hypochlorite) Catalyst (e.g., 2-azaadamantane-N-oxyl) oxidation Oxidation to 3-Octanone (e.g., in water, 1 hour, pH 8.9) start_alcohol->oxidation intermediate 3-Octanone oxidation->intermediate biocatalytic_amination Biocatalytic Reductive Amination (e.g., with Pyridoxal (B1214274) 5'-phosphate, Isopropylamine (B41738) in aq. phosphate (B84403) buffer, 30°C, 24h, pH 7.5) intermediate->biocatalytic_amination product_amine This compound biocatalytic_amination->product_amine

Caption: Synthetic pathway from rac-3-octanol to this compound.

Experimental Protocol:

A detailed methodology for this stereoselective reaction is available in the literature.[2] The process involves two main stages:

  • Oxidation of 3-Octanol: rac-3-octanol is first oxidized to 3-octanone. A reported method uses sodium hypochlorite (B82951) with 2-azaadamantane-N-oxyl as a catalyst in water at a pH of 8.9 for 1 hour.[2]

  • Biocatalytic Amination: The resulting 3-octanone undergoes a stereoselective reductive amination using pyridoxal 5'-phosphate and isopropylamine in an aqueous phosphate buffer at 30°C and a pH of 7.5 for 24 hours to produce this compound.[2]

Biological Activity and Applications in Drug Development

As of the current literature survey, there is limited publicly available information specifically detailing the biological activity, pharmacological profile, or direct applications of this compound in drug development. The primary context for this compound in the public domain is as a chemical intermediate.

However, short-chain aliphatic amines, as a class of compounds, are known to be metabolized in biological systems.[3] For instance, studies on secondary alkyl amines have shown that they can undergo metabolism by cytochrome P450 enzymes, leading to N-hydroxylation and N-dealkylation products.[4] While these studies do not directly involve this compound, they suggest potential metabolic pathways that could be investigated for this compound.

Given its chemical structure as a primary amine, this compound could serve as a building block in the synthesis of more complex, biologically active molecules. Primary amine groups are frequently used as handles for derivatization in medicinal chemistry to modulate properties such as solubility, receptor binding, and pharmacokinetic profiles.

Safety and Handling

Detailed safety and handling information for this compound should be obtained from the Safety Data Sheet (SDS) provided by the supplier. As a primary amine, it is expected to be corrosive and may cause irritation to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound (CAS No. 24552-04-3) is a well-characterized primary amine with established synthetic routes. While its direct biological applications are not extensively documented in publicly available literature, its chemical properties make it a potentially valuable intermediate for the synthesis of novel compounds in the pharmaceutical and chemical industries. Further research into its biological activity and metabolic fate is warranted to fully explore its potential in drug development and other scientific applications.

References

A Comprehensive Technical Guide to 3-Octanamine: Synonyms, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 3-Octanamine, a primary aliphatic amine. It covers its nomenclature, including synonyms and alternative names, and summarizes its key physicochemical properties. Furthermore, this guide outlines detailed experimental protocols for its synthesis, purification, and analytical characterization, designed to be a valuable resource for professionals in research and development.

Nomenclature and Identification

This compound is a simple, eight-carbon primary amine. For clarity and accurate identification in a research and development setting, it is crucial to be familiar with its various synonyms and identifiers.

Systematic and Common Names:

  • IUPAC Name: octan-3-amine[1]

  • Common Synonyms: 3-Aminooctane, 1-Ethylhexylamine[1]

  • Alternative Names: Hexylamine, 1-ethyl-, 3-Octylamine, oct-3-ylamine[1]

Chemical Identifiers:

  • CAS Number: 24552-04-3[1]

  • Molecular Formula: C₈H₁₉N[1][2]

  • InChI Key: JASMWYNKLTULAN-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for designing experimental procedures, including reaction conditions, purification methods, and analytical techniques.

PropertyValueSource
Molecular Weight 129.24 g/mol [1]
Boiling Point 161-163 °C[3]
Density (Predicted) 0.784 ± 0.06 g/cm³[3]
pKa (Predicted) 11.00 ± 0.35[3]
LogP (Predicted) 3.00430[2]
Polar Surface Area (PSA) 26.02 Ų[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical principles for similar aliphatic amines and serve as a comprehensive guide for laboratory work.

Synthesis of this compound via Reductive Amination (Leuckart Reaction)

A common and effective method for the synthesis of this compound is the reductive amination of 3-octanone (B92607), for example, through the Leuckart reaction using ammonium (B1175870) formate (B1220265). This one-pot reaction utilizes ammonium formate as both the amine source and the reducing agent.

Materials:

  • 3-Octanone

  • Ammonium formate

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (B78521) (NaOH), pellets or concentrated solution

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-octanone and an excess of ammonium formate (typically 2-3 molar equivalents).

  • Reaction: Heat the mixture to a temperature of 160-185°C. The reaction is typically carried out neat (without a solvent). Reflux the mixture for several hours (e.g., 6-12 hours) until the reaction is complete. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Hydrolysis: After cooling, add a concentrated solution of hydrochloric acid to the reaction mixture to hydrolyze the intermediate formamide. Heat the mixture at reflux for another few hours to ensure complete hydrolysis.

  • Work-up:

    • Cool the acidic solution and transfer it to a separatory funnel.

    • Wash the aqueous layer with diethyl ether to remove any unreacted ketone and non-basic byproducts. Discard the organic layer.

    • Carefully basify the aqueous layer with a concentrated sodium hydroxide solution until it is strongly alkaline (pH > 12). This will liberate the free amine.

    • Extract the this compound into diethyl ether (perform at least three extractions).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Isolation: Filter to remove the drying agent and remove the solvent by rotary evaporation to yield crude this compound.

Purification by Fractional Distillation

The crude this compound obtained from the synthesis can be purified by fractional distillation under atmospheric or reduced pressure to achieve high purity.

Equipment:

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flask(s)

  • Thermometer

  • Heating mantle

  • Vacuum source (if necessary)

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Place the crude this compound in the distillation flask with a few boiling chips.

  • Distillation:

    • Gently heat the distillation flask.

    • Collect any low-boiling impurities as the forerun.

    • Carefully collect the fraction that distills at the boiling point of this compound (161-163 °C at atmospheric pressure).

    • Monitor the temperature at the head of the column closely; a stable temperature indicates the collection of a pure fraction.

  • Storage: Store the purified this compound in a well-sealed container, protected from light and moisture.

Analytical Characterization

A suite of analytical techniques should be employed to confirm the identity and purity of the synthesized this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile amines and confirming their molecular weight.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector.

  • A suitable capillary column for amine analysis (e.g., a base-deactivated column).

Suggested GC-MS Conditions:

  • Column: Agilent CP-Volamine, 15 m x 0.32 mm (or equivalent)

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-300.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to assess the purity of this compound. Due to the lack of a strong chromophore, derivatization is often required for UV detection. Alternatively, a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used for the underivatized amine.

Instrumentation:

  • HPLC system with a suitable detector (e.g., UV-Vis with derivatization, CAD, or ELSD).

  • Reversed-phase C18 column.

Generalized HPLC Conditions (without derivatization, for CAD/ELSD):

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a high percentage of A, and gradually increase the percentage of B. A typical gradient might be 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified amine in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Filter the solution into an NMR tube.

Expected ¹H NMR Signals (in CDCl₃):

  • The protons on the carbons adjacent to the nitrogen (CH-NH₂ and CH₂-N) will appear downfield, typically in the range of 2.5-3.0 ppm.

  • The NH₂ protons will appear as a broad singlet, the chemical shift of which is concentration-dependent and can be exchanged with D₂O.

  • The other aliphatic protons will appear upfield as complex multiplets.

Expected ¹³C NMR Signals (in CDCl₃):

  • The carbon atom attached to the nitrogen (C3) will be in the range of 45-55 ppm.

  • The other aliphatic carbons will appear at higher field strengths.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of the primary amine functional group.

Sample Preparation:

  • A thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr).

Characteristic IR Absorptions:

  • N-H Stretch: A medium intensity, two-pronged peak in the region of 3300-3400 cm⁻¹ is characteristic of a primary amine.

  • N-H Bend (Scissoring): A medium to strong absorption around 1590-1650 cm⁻¹.

  • C-N Stretch: A weak to medium absorption in the 1000-1250 cm⁻¹ region.

Biological Activity and Signaling Pathways

Currently, there is no significant information available in the public domain regarding specific biological activities or signaling pathways associated with this compound. This compound is primarily used as a chemical intermediate and has not been extensively studied for its biological effects. Therefore, a diagram of a signaling pathway involving this compound cannot be provided.

Workflow Visualization

As a substitute for a signaling pathway, the following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Purification_Workflow cluster_synthesis Synthesis: Reductive Amination cluster_workup Work-up cluster_purification Purification start Start Materials: 3-Octanone, Ammonium Formate reaction Leuckart Reaction (Heat at 160-185 °C) start->reaction 1. Reaction hydrolysis Acid Hydrolysis (Reflux with HCl) reaction->hydrolysis 2. Hydrolysis wash Ether Wash of Aqueous Acid hydrolysis->wash basify Basification (Add NaOH) wash->basify extract Solvent Extraction (Diethyl Ether) basify->extract dry Drying (Anhydrous MgSO₄) extract->dry evaporate Solvent Evaporation dry->evaporate distillation Fractional Distillation evaporate->distillation end_product Purified this compound distillation->end_product

Caption: Workflow for the synthesis and purification of this compound.

References

Spectroscopic Profile of 3-Octanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectral data for 3-octanamine, a key aliphatic amine of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of published spectral data for this compound, this document presents representative data from its close structural isomer, 2-octanamine, and the related compound 1-octanamine. This information is invaluable for the identification, characterization, and quality control of this class of compounds. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound, based on the analysis of its structural isomers.

1.1. ¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Chemical Shift (δ) (ppm) Multiplicity Integration Assignment
~2.7Multiplet1HH-3
~1.4Multiplet2HH-2
~1.2-1.3Multiplet8HH-4, H-5, H-6, H-7
~1.1Singlet (broad)2HNH₂
~0.9Triplet3HH-1
~0.88Triplet3HH-8

1.2. ¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of distinct carbon environments and their electronic nature.

Chemical Shift (δ) (ppm) Assignment
~50-55C-3
~35-40C-2
~30-35C-4
~25-30C-5
~20-25C-6
~20-25C-7
~10-15C-1
~10-15C-8

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹) Intensity Assignment
3300-3500Medium, BroadN-H stretch (primary amine)
2850-2960StrongC-H stretch (alkane)
1590-1650MediumN-H bend (scissoring)
1450-1470MediumC-H bend (alkane)
1050-1250MediumC-N stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The data presented is for 1-octanamine, which is expected to have a similar fragmentation pattern to this compound.

m/z Relative Abundance (%) Possible Fragment
129~5[M]⁺ (Molecular Ion)
114~10[M-CH₃]⁺
100~20[M-C₂H₅]⁺
86~30[M-C₃H₇]⁺
72~40[M-C₄H₉]⁺
58~100[CH₂(CH₂)NH₂]⁺ (Base Peak)
44~80[CH₂NH₂]⁺
30~60[CH₂=NH₂]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for aliphatic amines like this compound.

4.1. NMR Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of the amine sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to achieve a good signal-to-noise ratio.

4.2. IR Spectroscopy

  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is first acquired and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

4.3. Mass Spectrometry (GC-MS)

  • Sample Preparation: The amine sample is diluted in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is used.

  • Gas Chromatography (GC): A non-polar or mid-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities. Helium is used as the carrier gas.

  • Mass Spectrometry (MS): The mass spectrometer is operated in EI mode at a standard ionization energy of 70 eV. The mass range is typically scanned from m/z 30 to 300.

Data Analysis Workflow

The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for a chemical compound.

Spectral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_data_analysis Data Analysis & Interpretation cluster_reporting Reporting Sample Chemical Sample (this compound) Dissolution Dissolution in Deuterated Solvent (NMR) or Dilution (GC-MS) Sample->Dissolution ThinFilm Preparation of Thin Film (IR) Sample->ThinFilm NMR NMR Spectrometer Dissolution->NMR GCMS GC-MS System Dissolution->GCMS IR FTIR Spectrometer ThinFilm->IR ProcessNMR Fourier Transform, Phase Correction, Baseline Correction NMR->ProcessNMR ProcessIR Background Subtraction, Smoothing IR->ProcessIR ProcessMS Peak Detection, Library Matching GCMS->ProcessMS InterpretNMR Chemical Shift Analysis, Integration, Multiplicity ProcessNMR->InterpretNMR InterpretIR Functional Group Identification ProcessIR->InterpretIR InterpretMS Molecular Ion Identification, Fragmentation Analysis ProcessMS->InterpretMS Structure Structure Elucidation InterpretNMR->Structure InterpretIR->Structure InterpretMS->Structure Report Comprehensive Report (Tables, Spectra, Protocols) Structure->Report

Caption: Workflow for spectral data acquisition and analysis.

Navigating the Nonpolar Realm: A Technical Guide to the Solubility of 3-Octanamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Executive Summary

3-Octanamine (C₈H₁₉N) is an eight-carbon primary amine. Its molecular structure, characterized by a polar amine head and a significant nonpolar alkyl tail, dictates its solubility behavior. The overarching principle governing its solubility is "like dissolves like."[1][2] Consequently, this compound is expected to exhibit high solubility in nonpolar and weakly polar organic solvents and limited solubility in highly polar solvents. Aliphatic amines with more than six carbon atoms are generally considered insoluble in water.[3][4][5] This guide presents a qualitative assessment of this compound's expected solubility and a detailed experimental methodology for quantitative determination.

Predicted Solubility Profile of this compound

Based on the "like dissolves like" principle, the long alkyl chain of this compound renders it lipophilic.[1][2] It is anticipated to be readily soluble in nonpolar and polar aprotic organic solvents. Its solubility in polar protic solvents is expected to be more variable, influenced by the solvent's ability to hydrogen bond with the amine group versus the energetic cost of solvating the long hydrocarbon chain.

The following table summarizes the expected qualitative solubility of this compound in a range of representative organic solvents.

Solvent ClassSolvent ExampleExpected Qualitative SolubilityRationale
Nonpolar HexaneMiscibleThe nonpolar alkyl chain of this compound interacts favorably with the nonpolar solvent via van der Waals forces.[5]
TolueneMiscibleSimilar nonpolar characteristics lead to favorable intermolecular interactions.
Polar Aprotic Diethyl EtherMiscibleDiethyl ether can act as a hydrogen bond acceptor for the amine protons, and its overall low polarity accommodates the alkyl chain.[5][6]
Dichloromethane (DCM)SolubleThe moderate polarity of DCM is suitable for dissolving aliphatic amines.
Acetone (B3395972)SolubleWhile polar, acetone can dissolve many organic compounds. Primary amines may react with ketones.[3]
Polar Protic Ethanol (B145695)SolubleThe hydroxyl group of ethanol can hydrogen bond with the amine, and the ethyl group provides some nonpolar character.[5][6]
MethanolModerately SolubleMethanol is more polar than ethanol, potentially leading to lower solubility for the long-chain amine.
WaterInsolubleThe large hydrophobic alkyl chain dominates the molecule, making it insoluble in water.[3][4][5][6]

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a reliable method for determining the solubility of this compound in an organic solvent of interest. This method is based on the isothermal shake-flask technique.

3.1 Materials

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Temperature-controlled shaker or incubator

  • Glass vials with PTFE-lined screw caps

  • Calibrated pipettes and syringes

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

3.2 Procedure

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of a visible excess of the amine ensures that saturation can be reached.

  • Equilibration: Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved amine is achieved.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to rest in the temperature-controlled environment for at least 2 hours to permit the undissolved this compound to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean, pre-weighed vial. This step is crucial to remove any undissolved micro-droplets.

  • Quantification: Prepare a series of calibration standards of this compound in the same solvent. Analyze both the standards and the filtered sample solution using a validated analytical method, such as GC-FID.

  • Calculation: Determine the concentration of this compound in the saturated solution from the calibration curve. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the logical flow of assessing the solubility of this compound.

Solubility Assessment Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis start Start reagents Select Solvent and High-Purity this compound start->reagents saturate Prepare Supersaturated Solution in Vial reagents->saturate equilibrate Equilibrate at Constant Temperature with Agitation (24-48h) saturate->equilibrate settle Settle Undissolved Amine equilibrate->settle sample Withdraw and Filter Supernatant settle->sample quantify Quantify Concentration via Analytical Method (e.g., GC-FID) sample->quantify calculate Calculate Solubility (g/L, mol/L) quantify->calculate end End calculate->end

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is sparse in the public domain, a strong predictive understanding can be derived from its molecular structure and the general principles of amine chemistry. This guide provides a foundational understanding of its expected solubility profile, highlighting its affinity for nonpolar and less polar organic solvents. The detailed experimental protocol and workflow diagrams offer a practical framework for researchers to quantitatively determine the solubility of this compound in solvents relevant to their work, thereby facilitating more efficient and effective research and development.

References

An In-depth Technical Guide to the Physical Properties of 3-Octanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling point and density of 3-Octanamine. It includes a summary of its physical properties, comprehensive experimental protocols for their determination, and a workflow diagram illustrating the measurement process. This document is intended to serve as a valuable resource for laboratory and research professionals.

Physical Properties of this compound

This compound, a primary aliphatic amine, possesses physical characteristics that are crucial for its handling, application, and process design in various research and development settings. A summary of its key physical properties is presented in the table below.

PropertyValueSource
Boiling Point 161-163 °C[1][2]
Density (Predicted) 0.784 g/cm³[1][2]
Molecular Formula C₈H₁₉N[3][4][5]
Molecular Weight 129.24 g/mol [3]

Experimental Protocols

Accurate determination of the boiling point and density of liquid amines like this compound is fundamental for their characterization. The following sections detail standard laboratory procedures for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a pure substance, this is a characteristic physical constant. A common and effective method for determining the boiling point of a liquid amine is through distillation.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer (calibrated)

  • Heating mantle or oil bath

  • Boiling chips or a magnetic stirrer

  • Clamps and stands

Procedure:

  • Assembly: Assemble a simple distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask. This ensures an accurate reading of the vapor temperature as it passes into the condenser.

  • Sample Preparation: Place a measured volume of this compound into the distillation flask, along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Heating: Begin heating the flask gently. The heating rate should be controlled to allow for a slow and steady distillation, typically a rate of 1-2 drops per second of distillate.

  • Equilibrium: As the liquid boils, the vapor will rise and surround the thermometer bulb. The temperature will increase and then stabilize.

  • Data Recording: Record the temperature at which the liquid is distilling at a steady rate. This stable temperature is the boiling point of the substance. It is also important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Density

The density of a substance is its mass per unit volume. For liquids, this is commonly measured using a pycnometer or a digital density meter.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance (accurate to at least 0.0001 g)

  • Constant temperature water bath

  • Thermometer (calibrated)

Procedure:

  • Cleaning and Calibration: Thoroughly clean and dry the pycnometer. Determine and record the mass of the empty, dry pycnometer.

  • Filling with Reference Liquid: Fill the pycnometer with a reference liquid of known density, such as deionized water. Place the pycnometer in a constant temperature water bath until it reaches thermal equilibrium. Ensure there are no air bubbles. Carefully dry the outside of the pycnometer and record its mass.

  • Sample Measurement: Empty and dry the pycnometer. Fill it with this compound, and repeat the process of bringing it to thermal equilibrium in the constant temperature water bath. Dry the exterior and record the mass of the pycnometer filled with the sample.

  • Calculation:

    • Calculate the volume of the pycnometer using the mass of the reference liquid and its known density at the measurement temperature.

    • Calculate the density of the this compound sample by dividing the mass of the sample by the determined volume of the pycnometer.

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of this compound.

G Experimental Workflow for Physical Property Determination of this compound cluster_0 Preparation cluster_1 Boiling Point Determination cluster_2 Density Determination cluster_3 Finalization start Start sample Obtain this compound Sample start->sample safety Review Safety Data Sheet (SDS) - Flammable - Toxic - Corrosive sample->safety bp_setup Assemble Distillation Apparatus safety->bp_setup density_setup Calibrate Pycnometer with Reference Liquid safety->density_setup bp_measure Heat Sample & Record Stable Boiling Temperature bp_setup->bp_measure bp_result Boiling Point Data bp_measure->bp_result analysis Data Analysis and Comparison bp_result->analysis density_measure Measure Mass of Sample in Pycnometer density_setup->density_measure density_calc Calculate Density density_measure->density_calc density_result Density Data density_calc->density_result density_result->analysis report Generate Technical Report analysis->report

Caption: Workflow for determining the boiling point and density of this compound.

References

Navigating the Safe Handling of 3-Octanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for chemical compounds is paramount. This in-depth technical guide provides critical information on the safe use of 3-Octanamine, a valuable building block in organic synthesis.

This document outlines the known physical and chemical properties, potential hazards, recommended handling procedures, and emergency responses associated with this compound. All quantitative data has been summarized in structured tables for ease of reference, and key procedural workflows are visualized to ensure clarity and promote a culture of safety in the laboratory.

Core Safety and Physical Properties

A foundational aspect of safe chemical handling is a thorough understanding of its physical and chemical properties. This data informs proper storage, handling, and emergency response procedures.

PropertyValue
Molecular Formula C₈H₁₉N
Molecular Weight 129.24 g/mol [1][2]
CAS Number 24552-04-3[1][2]
Boiling Point 161-163 °C[3]
Density 0.784±0.06 g/cm³ (Predicted)[3]
pKa 11.00±0.35 (Predicted)[3]
LogP 3.00430[2]
PSA (Polar Surface Area) 26.02000[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to be aware of these hazards before commencing any work with this compound.

Hazard ClassHazard Statement
Flammable Liquids Flammable liquid and vapor.[4]
Acute Toxicity, Oral Harmful if swallowed.[4]
Acute Toxicity, Dermal Harmful in contact with skin.[5]
Acute Toxicity, Inhalation Harmful if inhaled.[5]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[4][5]
Serious Eye Damage/Irritation Causes serious eye damage.[4][5]
Hazardous to the Aquatic Environment Harmful to aquatic life with long lasting effects.[4]

Note: This table is a compilation of hazards associated with octylamines. Specific GHS classification for this compound may vary by supplier.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict experimental protocols is essential to mitigate the risks associated with this compound. The following represents a standard workflow for its safe handling in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Fume Hood Prepare Fume Hood Gather PPE->Prepare Fume Hood Weigh/Measure Weigh/Measure Prepare Fume Hood->Weigh/Measure Reaction Setup Reaction Setup Weigh/Measure->Reaction Setup Work-up Work-up Reaction Setup->Work-up Decontamination Decontamination Work-up->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Documentation Documentation Waste Disposal->Documentation

A standard workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecification
Eye Protection Chemical safety goggles and a full face shield.[4] Contact lenses should not be worn.[4]
Hand Protection Chemically resistant gloves (e.g., elbow-length PVC gloves).[4] Gloves must be inspected prior to use.
Skin and Body Protection A chemically resistant lab coat, long trousers, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron or suit.[4]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[6] If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4][7]

Emergency Procedures

In the event of an emergency, a swift and informed response is critical. The following flowchart outlines the appropriate actions to take in case of exposure or a spill.

Emergency Emergency Spill Spill Emergency->Spill Personal Exposure Personal Exposure Emergency->Personal Exposure Evacuate Area Evacuate Area Spill->Evacuate Area Remove Contaminated Clothing Remove Contaminated Clothing Personal Exposure->Remove Contaminated Clothing Alert Supervisor Alert Supervisor Evacuate Area->Alert Supervisor Contain Spill Contain Spill Alert Supervisor->Contain Spill Consult SDS Consult SDS Contain Spill->Consult SDS Flush Affected Area Flush Affected Area Remove Contaminated Clothing->Flush Affected Area Seek Medical Attention Seek Medical Attention Flush Affected Area->Seek Medical Attention Seek Medical Attention->Consult SDS

A flowchart outlining emergency response procedures.
First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air.[8] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6][7]
Skin Contact Immediately remove all contaminated clothing.[8] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][7] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[6][8] Rinse the mouth with water.[8] Seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[9] Keep containers tightly sealed and clearly labeled.[9]

  • Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6][9] Do not dispose of it down the drain.[7]

By adhering to the guidelines outlined in this technical guide, researchers can significantly mitigate the risks associated with the handling and use of this compound, ensuring a safer laboratory environment for all.

References

A Technical Guide to High-Purity 3-Octanamine for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octanamine (CAS No. 24552-04-3) is an eight-carbon primary aliphatic amine with a chiral center at the C-3 position.[1][2] As a member of the alkylamine family, it serves as a versatile chemical intermediate and building block in organic synthesis. Its utility in the pharmaceutical industry, while not extensively documented in public literature for a specific drug, can be inferred from the broader role of aliphatic amines in the synthesis of active pharmaceutical ingredients (APIs).[3] This technical guide provides an in-depth overview of commercially available high-purity this compound, including its chemical properties, potential synthesis routes and impurities, and detailed analytical methodologies for quality control.

Commercial Suppliers and Specifications

Several commercial suppliers offer this compound, typically at a purity of 99%. However, detailed certificates of analysis with specific impurity profiles are not always publicly available and should be requested directly from the supplier. The following table summarizes publicly available information from various suppliers.

SupplierStated PurityAvailable FormsReference
LookChem99% (from raw suppliers)Bulk[4]
ChemicalBookNot specifiedResearch quantities[4]
Syntechem Co., LtdNot specifiedResearch quantities[4]

Note: Purity claims should be verified with batch-specific Certificates of Analysis (CoA) from the supplier, which should detail the analytical method used for purity determination (e.g., GC, HPLC) and provide information on the levels of any detected impurities.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, with data aggregated from various chemical databases.[1][5]

PropertyValue
Molecular Formula C₈H₁₉N
Molecular Weight 129.24 g/mol
CAS Number 24552-04-3
Boiling Point 161-163 °C
Density (Predicted) 0.784 ± 0.06 g/cm³
pKa (Predicted) 11.00 ± 0.35
LogP (Predicted) 3.00430

Synthesis, Potential Impurities, and Quality Control Workflow

A common and efficient method for the synthesis of this compound is the reductive amination of 3-octanone.[2][6] This process typically involves the reaction of the ketone with an amine source, such as ammonia, in the presence of a reducing agent.

cluster_synthesis Reductive Amination Synthesis of this compound 3-Octanone 3-Octanone Imine_Intermediate Imine Intermediate 3-Octanone->Imine_Intermediate Ammonia Ammonia Ammonia->Imine_Intermediate Reducing_Agent Reducing Agent (e.g., H₂, Ni catalyst, NaBH₃CN) 3-Octanamine_Product This compound Imine_Intermediate->3-Octanamine_Product Reduction

Synthesis of this compound via Reductive Amination.

Understanding the synthesis route is crucial for identifying potential impurities.[7] For the reductive amination of 3-octanone, key potential impurities include:

  • Unreacted Starting Materials: Residual 3-octanone.

  • Byproducts of Incomplete Reaction: The intermediate imine.

  • Over-alkylation Products: Secondary (di-3-octanamine) and tertiary (tri-3-octanamine) amines.

  • Isomeric Amines: Impurities arising from isomeric forms of the starting ketone.

  • Residual Solvents and Reagents: From the reaction and purification process.

A robust quality control workflow is essential to ensure the high purity of this compound for research and drug development applications.[8]

cluster_qc Quality Control Workflow for High-Purity this compound Sample Incoming this compound Sample Visual_Inspection Visual Inspection (Color, Clarity) Sample->Visual_Inspection Identity_Test Identity Confirmation (FTIR, NMR) Visual_Inspection->Identity_Test Purity_Assay Purity Assay & Impurity Profiling Identity_Test->Purity_Assay GC_MS GC-MS Analysis Purity_Assay->GC_MS HPLC_UV HPLC-UV/FLD Analysis (with Derivatization) Purity_Assay->HPLC_UV Residual_Solvents Residual Solvent Analysis (Headspace GC) Purity_Assay->Residual_Solvents Water_Content Water Content (Karl Fischer Titration) Purity_Assay->Water_Content Final_CoA Certificate of Analysis Generation GC_MS->Final_CoA HPLC_UV->Final_CoA Residual_Solvents->Final_CoA Water_Content->Final_CoA

Quality Control Workflow for this compound.

Experimental Protocols for Purity Analysis

Due to the lack of a chromophore, direct analysis of this compound by UV-Vis detection in HPLC is not feasible. Therefore, either derivatization is required for HPLC analysis, or Gas Chromatography (GC) is employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

GC-MS is a powerful technique for the analysis of volatile amines like this compound, allowing for both quantification and identification of impurities.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector.

  • Detector: Mass Spectrometer.

Method Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Scan Range: m/z 30-300

Sample Preparation:

  • Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare a sample solution of the batch to be tested at a concentration within the calibration range.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

For HPLC analysis, this compound must be derivatized to introduce a chromophore or fluorophore. 9-fluorenylmethyl chloroformate (FMOC-Cl) is a common derivatizing agent for primary amines.

Instrumentation:

  • HPLC system with a fluorescence or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water with 0.1% Formic Acid

  • Detector: Fluorescence (Excitation: 265 nm, Emission: 315 nm) or UV (265 nm).

Derivatization Protocol:

  • Reagent Preparation:

    • Borate (B1201080) Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of water and adjust the pH to 9.0 with NaOH.

    • FMOC-Cl Solution (15 mM): Dissolve 38.8 mg of FMOC-Cl in 10 mL of acetonitrile. Prepare fresh daily.

  • Sample Derivatization:

    • In a vial, mix 100 µL of the this compound sample (in a suitable solvent like acetonitrile) with 400 µL of borate buffer.

    • Add 500 µL of the FMOC-Cl solution.

    • Vortex the mixture and let it react at room temperature for 10 minutes.

    • Quench the reaction by adding 100 µL of a primary amine solution (e.g., 0.1 M glycine).

  • HPLC Analysis:

    • Inject 10 µL of the derivatized sample into the HPLC system.

    • Use a gradient elution, for example:

      • 0-15 min: 50% to 90% A

      • 15-20 min: 90% A

      • 20-21 min: 90% to 50% A

      • 21-25 min: 50% A

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity or the involvement of this compound in specific cellular signaling pathways. Aliphatic amines, as a class, are known to have diverse biological effects, including acting as neurotransmitters or modulators, and some can be enzyme inhibitors.[9][10][11] However, without specific research on this compound, any depiction of a signaling pathway would be speculative. Researchers interested in the biological effects of this compound would need to conduct foundational studies to elucidate its mechanism of action.

Conclusion

High-purity this compound is a valuable chemical intermediate for research and development. While commercially available, researchers should perform rigorous quality control to ensure the material meets the requirements of their specific application. The analytical methods outlined in this guide provide a starting point for the development of robust in-house quality control procedures. Further research is needed to fully characterize the biological activity and potential therapeutic applications of this compound.

References

An In-Depth Technical Guide to the Initial Discovery and Synthesis of 3-Octanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-octanamine, a valuable amine in various chemical research and development sectors. While the initial discovery and first reported synthesis of this compound are not extensively documented in readily available literature, this guide focuses on a modern, high-yield synthetic method: the iridium-catalyzed reductive amination of 3-octanone (B92607). This method stands out for its efficiency and is detailed herein with a comprehensive experimental protocol, quantitative data, and a visual representation of the synthetic workflow.

Synthesis of this compound via Iridium-Catalyzed Reductive Amination

A highly effective and contemporary method for the synthesis of this compound is the direct reductive amination of 3-octanone. A notable example of this approach utilizes an air-stable iridium catalyst, offering an impressive yield of 88.0%.[1] This one-pot reaction is advantageous due to its operational simplicity and high efficiency.[2][3]

Experimental Protocol

The following protocol is based on the iridium-catalyzed reductive amination of ketones.

Materials:

  • 3-Octanone

  • Ammonium (B1175870) formate (B1220265) (HCOONH₄)

  • Formic acid (HCOOH)

  • [Ir(Cp)(I)(NHC)] catalyst (Cp = pentamethylcyclopentadienyl, NHC = N-heterocyclic carbene)

  • Methanol (B129727) (MeOH)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Apparatus for extraction and purification (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: To a Schlenk flask, add 3-octanone (1.0 mmol), ammonium formate (10.0 mmol), and the iridium catalyst (0.01 mmol, 1 mol%).

  • Solvent Addition: Add methanol (5.0 mL) to the flask.

  • Reaction Conditions: The flask is placed under an inert atmosphere. The reaction mixture is stirred vigorously and heated to reflux for 8 hours.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The residue is then partitioned between a suitable organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford pure this compound.

Quantitative Data

The iridium-catalyzed reductive amination of 3-octanone is reported to be highly efficient.

ReactantProductCatalyst Loading (mol%)SolventTime (h)Yield (%)Reference
3-OctanoneThis compound1Methanol888.0[1]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 3-octanone via reductive amination.

SynthesisWorkflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Reactant1 3-Octanone Reaction Reductive Amination (Methanol, Reflux, 8h) Reactant1->Reaction Reactant2 Ammonium Formate Formic Acid Reactant2->Reaction Catalyst Iridium Catalyst Catalyst->Reaction Workup Solvent Removal Extraction Reaction->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Purified Product

References

A Comprehensive Review of 3-Octanamine and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octanamine, a chiral secondary amine, and its derivatives are emerging as a versatile scaffold in medicinal chemistry and drug discovery. The presence of a chiral center, coupled with the reactivity of the amino group, provides a unique platform for the synthesis of diverse molecular architectures with a wide range of biological activities. This technical guide offers an in-depth review of the current literature on this compound and its derivatives, focusing on their synthesis, reported biological activities, and potential therapeutic applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important concepts to serve as a valuable resource for researchers in the field.

Chemical Properties and Synthesis

This compound (also known as octan-3-amine or 1-ethylhexylamine) is a simple branched-chain aliphatic amine.[1][2] Its chemical properties are largely defined by the basicity and nucleophilicity of the secondary amino group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Nameoctan-3-amine[2]
Molecular FormulaC8H19N[2]
Molecular Weight129.24 g/mol [2]
CAS Number24552-04-3[2]

The synthesis of this compound and its derivatives typically involves standard organic chemistry transformations. N-alkylation, N-acylation, and reductive amination are common strategies to introduce a variety of substituents at the amino group, allowing for the exploration of structure-activity relationships.

Biological Activities and Structure-Activity Relationships

While research specifically focused on this compound is limited, the broader class of aliphatic amines has been investigated for various biological activities. The antimicrobial and cytotoxic properties of these compounds are often linked to their chain length and branching.

Antimicrobial Activity

Alkyl amines are known to exhibit activity against both Gram-positive and Gram-negative bacteria. The lipophilicity conferred by the alkyl chain is believed to play a crucial role in their mechanism of action, which may involve disruption of the bacterial cell membrane. For aliphatic amines in general, a chain length of 11 to 15 carbons is often associated with the highest antimicrobial activity. The position of the amino group and the degree of branching can also significantly influence this activity.

Antifungal Activity

Similar to their antibacterial properties, the antifungal activity of aliphatic amines is also influenced by their structural features. A tertiary allylamine (B125299) functionality has been noted as a key requirement for the antifungal activity of some classes of amines.[3] This suggests that N-alkenyl derivatives of this compound could be promising candidates for antifungal drug discovery.

Cytotoxicity

The cytotoxicity of aliphatic amines is an important consideration in their development as therapeutic agents. Studies on various aliphatic amines have shown a correlation between their carbon chain length and their toxicity to cultured cells. Generally, increasing the lipophilicity by elongating the alkyl chain can lead to increased cytotoxicity. This highlights the need for a careful balance between antimicrobial/antifungal activity and toxicity when designing new this compound derivatives.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are not extensively reported in dedicated studies. However, general procedures for the synthesis and testing of similar aliphatic amines can be adapted.

General Synthesis of N-Substituted this compound Derivatives (Reductive Amination)

A common method for the synthesis of N-substituted amines is reductive amination. This can be a one-pot reaction involving an aldehyde or ketone and an amine in the presence of a reducing agent.

Synthesis_Workflow 3-Octanone (B92607) 3-Octanone Reaction Reaction 3-Octanone->Reaction Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Reaction Reducing Agent Reducing Agent Reducing Agent->Reaction N-Substituted this compound N-Substituted this compound Reaction->N-Substituted this compound Purification Purification N-Substituted this compound->Purification Final Product Final Product Purification->Final Product

A general workflow for the synthesis of N-substituted this compound derivatives.

Protocol:

  • To a solution of 3-octanone in a suitable solvent (e.g., methanol, dichloromethane), add the desired primary amine.

  • Stir the mixture at room temperature for a specified period to allow for imine formation.

  • Add a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) portion-wise to the reaction mixture.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., thin-layer chromatography, gas chromatography-mass spectrometry).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Purify the crude product using column chromatography or distillation to obtain the desired N-substituted this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

MIC_Workflow Compound Dilution Compound Dilution Microplate Microplate Compound Dilution->Microplate Bacterial Inoculum Bacterial Inoculum Bacterial Inoculum->Microplate Incubation Incubation Microplate->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the test microorganism.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Directions

The existing literature provides a foundation for the exploration of this compound and its derivatives as potential therapeutic agents. However, several key areas warrant further investigation:

  • Systematic Synthesis and SAR Studies: A focused effort to synthesize a library of this compound derivatives with systematic variations in N-substituents and alkyl chain modifications is needed. This will allow for a comprehensive structure-activity relationship study to identify the key structural features required for potent and selective biological activity.

  • Elucidation of Mechanism of Action: For derivatives that exhibit significant biological activity, further studies are required to elucidate their mechanism of action. This could involve investigating their effects on cell membrane integrity, enzyme inhibition, or other cellular processes.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates identified from in vitro screening should be advanced to in vivo studies to evaluate their efficacy in animal models of disease and to assess their pharmacokinetic and toxicological profiles.

Conclusion

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. The general biological activities observed for related aliphatic amines suggest that derivatives of this compound could possess valuable antimicrobial, antifungal, or other therapeutic properties. This technical guide has summarized the currently available information and provided a framework for future research in this area. Through systematic synthesis, rigorous biological evaluation, and detailed mechanistic studies, the full therapeutic potential of this compound and its derivatives can be unlocked.

References

Technical Guide: Predicted pKa Value of 3-Octanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted acid dissociation constant (pKa) of 3-octanamine. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development who require an understanding of the physicochemical properties of aliphatic amines. This document presents the predicted pKa value, details established experimental protocols for its determination, and explores the theoretical underpinnings of amine basicity.

Predicted Physicochemical Properties of this compound

Quantitative data for this compound is summarized in the table below. The pKa value is a prediction based on computational models.

ParameterValueSource
Predicted pKa 11.00 ± 0.35Computational Prediction
Molecular Formula C₈H₁₉N-
Molecular Weight 129.24 g/mol -

Theoretical Background: Factors Influencing the pKa of Aliphatic Amines

The basicity of an amine, and consequently the pKa of its conjugate acid, is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. For aliphatic amines such as this compound, several structural factors influence this electron availability.[1]

  • Inductive Effect: Alkyl groups are electron-donating compared to hydrogen.[2] This inductive effect increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity (higher pKa) compared to ammonia.[2]

  • Solvation Effects: The stability of the protonated amine (the conjugate acid) in solution also plays a crucial role. Primary ammonium (B1175870) ions, such as the protonated form of this compound, can be stabilized by hydrogen bonding with solvent molecules (e.g., water).

  • Steric Hindrance: The size and branching of the alkyl groups can affect the accessibility of the nitrogen's lone pair to a proton and can also influence the solvation of the resulting ammonium ion.

The interplay of these factors determines the overall basicity of an aliphatic amine. The following diagram illustrates the logical relationships between these key factors and the resulting pKa value.

G Factors Influencing pKa of Aliphatic Amines cluster_factors Structural & Environmental Factors cluster_properties Chemical Properties cluster_outcome Resulting Physicochemical Property Inductive_Effect Inductive Effect (Alkyl Groups) Electron_Density Electron Density on Nitrogen Inductive_Effect->Electron_Density Increases Solvation Solvation of Ammonium Ion Ammonium_Stability Stability of Conjugate Acid (R-NH3+) Solvation->Ammonium_Stability Increases Steric_Hindrance Steric Hindrance Steric_Hindrance->Electron_Density Affects Accessibility Steric_Hindrance->Ammonium_Stability Decreases pKa pKa Value Electron_Density->pKa Increases Ammonium_Stability->pKa Increases

Factors influencing the pKa of aliphatic amines.

Experimental Protocols for pKa Determination

While a predicted pKa for this compound is available, experimental determination is essential for confirmation and for use in regulatory submissions. Potentiometric titration is a widely used and accurate method for determining the pKa of amines.[3][4]

Potentiometric Titration

This method involves the gradual addition of a strong acid to a solution of the amine and monitoring the resulting change in pH. The pKa is the pH at which half of the amine has been protonated.

Materials and Reagents:

  • This compound sample

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution (for back-titration if necessary)

  • Deionized water, free of dissolved CO₂

  • Potassium chloride (KCl) for maintaining ionic strength

  • pH meter with a combination glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

  • Magnetic stirrer and stir bar

  • Burette (Class A, 25 mL or 50 mL)

  • Beaker (100 mL or 150 mL)

Detailed Methodology:

  • Sample Preparation: Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 0.01 M) in deionized water. If the amine is not readily soluble in water, a co-solvent such as ethanol (B145695) may be used, though this can affect the pKa value. Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[5]

  • Initial pH Adjustment: If necessary, adjust the initial pH of the amine solution to the basic range (e.g., pH 11-12) by adding a small amount of 0.1 M NaOH. This ensures that the titration starts from the fully deprotonated form of the amine.

  • Titration: Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode in the solution. Begin the titration by adding the standardized 0.1 M HCl solution in small, precise increments (e.g., 0.1-0.2 mL) from the burette.

  • Data Acquisition: After each addition of titrant, allow the pH reading to stabilize before recording the pH and the total volume of HCl added. Continue the titration until the pH has dropped significantly, well past the expected equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of HCl added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found from the peak of the first derivative of the titration curve (ΔpH/ΔV vs. V).

    • The pKa is the pH at the half-equivalence point (i.e., the pH at half the volume of HCl required to reach the equivalence point).

  • Replicates: Perform the titration at least in triplicate to ensure the reproducibility of the results.[5] Report the average pKa value and the standard deviation.

The following diagram outlines the general workflow for pKa determination by potentiometric titration.

G Experimental Workflow for pKa Determination by Potentiometric Titration cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis cluster_result Final Result A Prepare Amine Solution (e.g., 0.01 M) with KCl D Add HCl Titrant in Increments A->D B Calibrate pH Meter (pH 4, 7, 10 buffers) B->D C Prepare Standardized 0.1 M HCl Titrant C->D E Record pH and Volume Added D->E After pH stabilization F Continue Titration Past Equivalence Point E->F Loop G Plot pH vs. Volume F->G H Determine Equivalence Point (Inflection Point) G->H I Calculate pKa (pH at 1/2 Equivalence Volume) H->I J Average pKa from Replicate Titrations I->J

Workflow for pKa determination by potentiometric titration.

Conclusion

The predicted pKa of this compound is 11.00 ± 0.35, which is in the expected range for a primary aliphatic amine. This value is influenced by the electron-donating nature of the octyl group. For applications requiring a high degree of accuracy, such as in drug development and formulation, experimental determination of the pKa is strongly recommended. The potentiometric titration protocol detailed in this guide provides a reliable method for obtaining an accurate experimental value. A thorough understanding of the pKa is critical for predicting the behavior of this compound in various environments, including its solubility, membrane permeability, and potential for drug-drug interactions.

References

Methodological & Application

Synthetic Routes for the Preparation of 3-Octanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-octanamine, a valuable chemical intermediate. Two primary synthetic routes are presented: the direct reductive amination of 3-octanone (B92607) and a two-step synthesis commencing from 3-octanol (B1198278). This guide offers a comparative analysis of these methods, including detailed experimental procedures, quantitative data, and characterization of the final product. The information is intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

Introduction

This compound is a primary aliphatic amine with applications in various fields, including as a building block in the synthesis of pharmaceuticals and agrochemicals, and as a corrosion inhibitor. The selection of an appropriate synthetic route is crucial for efficient and cost-effective production. This document outlines two robust methods for the laboratory-scale preparation of this compound, providing detailed protocols to ensure reproducibility and high yields.

Synthetic Route 1: Reductive Amination of 3-Octanone

Reductive amination is a widely employed method for the synthesis of amines from carbonyl compounds.[1][2] In this one-pot reaction, 3-octanone is reacted with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent to form this compound.

Method 1.1: Leuckart Reaction

The Leuckart reaction is a classic method for reductive amination that utilizes formic acid or its derivatives, such as ammonium formate (B1220265), as both the reducing agent and the nitrogen source.[3][4] This method is advantageous due to the ready availability and low cost of the reagents.

Experimental Protocol: Leuckart Reaction of 3-Octanone

  • Materials:

    • 3-Octanone (1.0 eq.)

    • Ammonium formate (excess, e.g., 5-10 eq.)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (B78521) (NaOH)

    • Diethyl ether

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, add 3-octanone and an excess of ammonium formate.

    • Heat the mixture to 160-185°C and maintain this temperature for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After cooling to room temperature, add a concentrated solution of hydrochloric acid to the reaction mixture to hydrolyze the intermediate formamide.

    • Heat the mixture under reflux for an additional 4-6 hours.

    • Cool the mixture and basify with a concentrated sodium hydroxide solution until a pH of >10 is achieved.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude this compound can be purified by fractional distillation under reduced pressure.

Method 1.2: Reductive Amination using Sodium Borohydride (B1222165)

Sodium borohydride (NaBH₄) is a milder and more selective reducing agent compared to those used in the Leuckart reaction.[5] This method often proceeds under gentler conditions.

Experimental Protocol: Reductive Amination of 3-Octanone with Sodium Borohydride

  • Materials:

    • 3-Octanone (1.0 eq.)

    • Ammonium acetate (B1210297) or ammonia in methanol (B129727)

    • Sodium borohydride (NaBH₄) (1.5-2.0 eq.)

    • Methanol

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Diethyl ether

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 3-octanone and a suitable ammonium salt (e.g., ammonium acetate) in methanol in a round-bottom flask.

    • Stir the solution at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

    • Cool the reaction mixture in an ice bath and slowly add sodium borohydride in portions.

    • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of water.

    • Acidify the mixture with hydrochloric acid and then basify with a sodium hydroxide solution.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation.

Synthetic Route 2: Synthesis from 3-Octanol

This two-step route involves the oxidation of the secondary alcohol, 3-octanol, to the corresponding ketone, 3-octanone, which is then subjected to reductive amination as described in Route 1.

Step 1: Oxidation of 3-Octanol to 3-Octanone

A common and efficient method for the oxidation of secondary alcohols to ketones is the use of pyridinium (B92312) chlorochromate (PCC).[6][7]

Experimental Protocol: Oxidation of 3-Octanol with PCC

  • Materials:

  • Procedure:

    • In a flask, suspend PCC in anhydrous dichloromethane.

    • Add a solution of 3-octanol in anhydrous dichloromethane dropwise to the PCC suspension with stirring.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

    • Wash the silica gel pad with additional diethyl ether.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield crude 3-octanone. The product can be purified by distillation if necessary.

Step 2: Reductive Amination of 3-Octanone

The 3-octanone obtained from the oxidation of 3-octanol can be converted to this compound using either the Leuckart reaction (Method 1.1) or reductive amination with sodium borohydride (Method 1.2) as detailed above.

Data Presentation

ParameterRoute 1: Leuckart ReactionRoute 1: NaBH₄ ReductionRoute 2: Oxidation + Reductive Amination
Starting Material 3-Octanone3-Octanone3-Octanol
Key Reagents Ammonium formate, HClAmmonium acetate, NaBH₄PCC, CH₂Cl₂, then reductive amination reagents
Reaction Conditions High temperature (160-185°C)Room temperatureOxidation at RT, then reductive amination conditions
Typical Yield Good to excellentGoodModerate to good (cumulative over two steps)
Purity of Crude Product ModerateGoodModerate to good
Advantages Inexpensive reagentsMilder conditions, higher selectivityUtilizes a potentially more available starting material
Disadvantages Harsh conditions, potential for byproductsMore expensive reducing agentTwo-step process, use of a chromium-based reagent

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

  • Physical Properties:

    • Appearance: Colorless to pale yellow liquid

    • Molecular Formula: C₈H₁₉N[8]

    • Molecular Weight: 129.24 g/mol [8]

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃): δ (ppm) ~2.7-2.8 (m, 1H, CH-N), 1.2-1.6 (m, 10H, CH₂), 0.8-1.0 (t, 6H, CH₃). The NH₂ protons typically appear as a broad singlet.

    • ¹³C NMR (CDCl₃): Chemical shifts will be characteristic of the octyl chain and the carbon bearing the amino group.

    • IR (neat, cm⁻¹): ~3360, 3280 (N-H stretch, primary amine), 2955, 2925, 2855 (C-H stretch), 1590 (N-H bend).

    • Mass Spectrometry (EI, m/z): Molecular ion peak at 129, with characteristic fragmentation patterns for an aliphatic amine.[8]

Mandatory Visualization

Synthetic_Routes_for_3_Octanamine cluster_route1 Route 1: From 3-Octanone cluster_method1_1 Method 1.1: Leuckart Reaction cluster_method1_2 Method 1.2: NaBH4 Reduction cluster_route2 Route 2: From 3-Octanol start1 3-Octanone leuckart Ammonium Formate, Heat start1->leuckart nabh4 1. NH4OAc 2. NaBH4 start1->nabh4 prod This compound leuckart->prod nabh4->prod start2 3-Octanol oxidation PCC, CH2Cl2 start2->oxidation intermediate 3-Octanone red_amination Reductive Amination (e.g., Leuckart or NaBH4) intermediate->red_amination prod2 This compound oxidation->intermediate red_amination->prod2

Caption: Synthetic pathways to this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Select Starting Material (3-Octanone or 3-Octanol) oxidation If starting from 3-Octanol: Oxidation to 3-Octanone start->oxidation red_amination Reductive Amination start->red_amination oxidation->red_amination extraction Acid-Base Extraction red_amination->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Fractional Distillation concentration->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization final_product Pure this compound characterization->final_product

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through either direct reductive amination of 3-octanone or a two-step process starting from 3-octanol. The choice of method will depend on factors such as the availability of starting materials, desired reaction conditions, and cost considerations. The protocols provided in this document offer reliable procedures for the successful synthesis and purification of this compound, catering to the needs of researchers and professionals in the field of chemical synthesis and drug development.

References

Synthesis of 3-Octanamine via Leuckart Reaction: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory-scale protocol for the synthesis of 3-octanamine, a valuable building block in pharmaceutical and chemical research. The synthesis is achieved through the reductive amination of 3-octanone (B92607) via the Leuckart reaction, a robust and well-established method. This application note includes a step-by-step experimental procedure, a comprehensive list of materials and reagents, and expected results, including the physicochemical properties and predicted spectral data of the final product. Additionally, a clear workflow diagram is provided to visually guide researchers through the synthesis process.

Introduction

Primary aliphatic amines are crucial intermediates in the synthesis of a wide range of biologically active molecules and fine chemicals. This compound, with its eight-carbon chain and an amino group at the third position, serves as a versatile synthon for the introduction of a lipophilic alkyl chain. The Leuckart reaction offers a direct and efficient method for the synthesis of such amines from corresponding ketones, utilizing ammonium (B1175870) formate (B1220265) as both the nitrogen source and the reducing agent. This one-pot reaction is particularly advantageous for its operational simplicity and cost-effectiveness.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3-Octanone≥98%Sigma-Aldrich-
Ammonium Formate≥97%Sigma-Aldrich-
Concentrated Hydrochloric Acid36-38%Fisher Scientific-
Diethyl EtherAnhydrousFisher Scientific-
Sodium Hydroxide (B78521)Pellets, ≥97%VWR-
Anhydrous Calcium ChlorideGranularVWR-
Deionized Water-In-house-

Physicochemical Data of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
3-OctanoneC₈H₁₆O128.21[1]167-1680.822[1]
Ammonium FormateCH₅NO₂63.06[2][3]Decomposes at 1801.26[3]
This compoundC₈H₁₉N129.24[4]161-1630.784 (Predicted)

Experimental Protocol

This protocol is adapted from the established Leuckart synthesis of aliphatic amines.

1. Reaction Setup:

  • To a 250 mL four-necked round-bottom flask equipped with a dropping funnel, a thermometer, a mechanical stirrer, and a condenser, add 54.3 g (0.86 mol) of ammonium formate.

  • Begin stirring and heat the flask in a heating mantle to 120-130°C to melt the ammonium formate.

2. Addition of 3-Octanone:

  • Once the ammonium formate is completely melted and the temperature is stable, add 22.0 g (0.172 mol) of 3-octanone dropwise from the dropping funnel over a period of 30 minutes.

  • Maintain the reaction temperature at 130-140°C for 7 hours. Any ketone that distills and collects in the condenser should be returned to the reaction flask.

3. Hydrolysis of the Formyl Intermediate:

  • After 7 hours, allow the reaction mixture to cool to room temperature.

  • Add 110 mL of concentrated hydrochloric acid (36-38%) to the flask.

  • Heat the mixture to reflux (approximately 110°C) and maintain for 8 hours to hydrolyze the intermediate N-formyl-3-octanamine.

4. Work-up and Isolation:

  • After hydrolysis, cool the mixture to room temperature and let it stand overnight.

  • Dilute the mixture with 100 mL of deionized water.

  • Extract the aqueous solution with 50 mL of diethyl ether to remove any unreacted ketone and other water-insoluble impurities. Discard the organic layer.

  • Carefully basify the aqueous layer to a pH of 9-10 by the slow addition of a 15% aqueous sodium hydroxide solution. The solution should be cooled in an ice bath during this process.

  • Extract the basic aqueous solution with diethyl ether three times (1 x 80 mL, 2 x 50 mL).

  • Combine the organic extracts and dry over anhydrous calcium chloride.

5. Purification:

  • Filter the dried ether solution to remove the calcium chloride.

  • Remove the diethyl ether by rotary evaporation under reduced pressure.

  • The resulting crude this compound can be further purified by fractional distillation to yield the final product.

Experimental Workflow

G cluster_reaction Reaction cluster_hydrolysis Hydrolysis cluster_workup Work-up cluster_purification Purification start Melt Ammonium Formate (120-130°C) add_ketone Add 3-Octanone dropwise start->add_ketone react Heat at 130-140°C for 7 hours add_ketone->react add_hcl Add conc. HCl react->add_hcl Cool to RT reflux Reflux for 8 hours add_hcl->reflux dilute Dilute with Water reflux->dilute Cool to RT extract_impurities Extract with Diethyl Ether dilute->extract_impurities basify Basify with NaOH (pH 9-10) extract_impurities->basify extract_product Extract with Diethyl Ether (3x) basify->extract_product dry Dry with CaCl2 extract_product->dry evaporate Rotary Evaporation dry->evaporate distill Fractional Distillation evaporate->distill product Pure this compound distill->product

Caption: Workflow for the synthesis of this compound.

Expected Results

The reaction is expected to produce this compound with a good yield after purification. The purity of the final product can be assessed by gas chromatography (GC) and its identity confirmed by spectroscopic methods.

Physicochemical Properties:

PropertyExpected Value
AppearanceColorless to pale yellow liquid
Boiling Point161-163 °C
Yield~50-60%

Predicted Spectroscopic Data:

  • ¹H NMR (CDCl₃):

    • δ 0.8-1.0 (m, 6H): Overlapping triplets corresponding to the two terminal methyl groups (-CH₂CH₃ ).

    • δ 1.2-1.6 (m, 10H): Broad multiplet for the five methylene (B1212753) groups (-CH₂ -).

    • δ 1.6 (s, 2H): Broad singlet for the amine protons (-NH₂ ).

    • δ 2.7-2.9 (m, 1H): Multiplet for the methine proton adjacent to the amine group (-CH NH₂).

  • ¹³C NMR (CDCl₃):

    • δ ~10, ~14: Signals for the two terminal methyl carbons.

    • δ ~23, ~28, ~32, ~37, ~40: Signals for the methylene carbons.

    • δ ~50: Signal for the methine carbon attached to the nitrogen.

  • Mass Spectrometry (EI):

    • m/z 129: Molecular ion peak [M]⁺.

    • m/z 114: Fragment corresponding to the loss of a methyl group [M-CH₃]⁺.

    • m/z 100: Fragment corresponding to the loss of an ethyl group [M-C₂H₅]⁺.

    • m/z 58: A common fragment for primary amines resulting from alpha-cleavage.

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-Octanone is flammable. Keep away from open flames and hot surfaces.

  • Concentrated hydrochloric acid is corrosive and causes severe burns. Handle with extreme care.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources nearby during its use.

References

Application of 3-Octanamine in Pharmaceutical Intermediate Synthesis: A Practical Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiral amines are critical components in the synthesis of enantiomerically pure pharmaceuticals. Their application spans from their use as chiral resolving agents to their incorporation as key building blocks in asymmetric synthesis. 3-Octanamine, a chiral primary amine, possesses the structural features necessary for such applications. However, despite its potential, specific, large-scale industrial applications of this compound in the synthesis of major pharmaceutical intermediates are not widely documented in publicly available literature.

This document, therefore, utilizes a well-established and representative example—the chiral resolution of a non-steroidal anti-inflammatory drug (NSAID) intermediate—to illustrate the practical application of a chiral amine like this compound. The principles and protocols detailed herein for the resolution of (±)-Ketoprofen using a chiral amine are directly translatable to how this compound could be employed in a similar capacity. This approach provides researchers, scientists, and drug development professionals with a foundational understanding and a practical template for utilizing chiral amines in pharmaceutical synthesis.

Application as a Chiral Resolving Agent

The primary application of chiral amines in pharmaceutical intermediate synthesis is as resolving agents. This classic and robust method separates enantiomers from a racemic mixture by forming diastereomeric salts with different physical properties, such as solubility, allowing for their separation by crystallization.

Logical Workflow for Chiral Resolution

G racemic Racemic Mixture (e.g., (±)-Ketoprofen) diastereomeric_salts Formation of Diastereomeric Salts racemic->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., (R)-3-Octanamine) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization separation Separation of Diastereomers (Filtration) crystallization->separation less_soluble Less Soluble Diastereomer ((R)-Ketoprofen-(R)-3-Octanamine salt) separation->less_soluble Solid more_soluble More Soluble Diastereomer ((S)-Ketoprofen-(R)-3-Octanamine salt) separation->more_soluble Filtrate liberation_less Liberation of Enantiomer 1 less_soluble->liberation_less liberation_more Liberation of Enantiomer 2 more_soluble->liberation_more enantiomer1 Pure Enantiomer 1 ((R)-Ketoprofen) liberation_less->enantiomer1 recovery Recovery of Resolving Agent liberation_less->recovery enantiomer2 Pure Enantiomer 2 ((S)-Ketoprofen) liberation_more->enantiomer2 liberation_more->recovery

Caption: Workflow for the chiral resolution of a racemic mixture using a chiral amine.

Representative Example: Resolution of (±)-Ketoprofen

Table 1: Quantitative Data for a Representative Chiral Resolution of (±)-Ketoprofen

ParameterValue
Starting Material(±)-Ketoprofen
Chiral Resolving Agent(R)-1-Phenylethylamine
Molar Ratio (Ketoprofen:Amine)1:1
SolventEthanol (B145695)
Crystallization Temperature0-5 °C
Yield of Diastereomeric Salt40-45% (based on initial racemate)
Enantiomeric Excess (e.e.) of (S)-Ketoprofen from salt>98%
Overall Yield of (S)-Ketoprofen35-40%
Experimental Protocol: Chiral Resolution of (±)-Ketoprofen

Objective: To separate the enantiomers of racemic ketoprofen (B1673614) via diastereomeric salt formation using a chiral amine.

Materials:

  • (±)-Ketoprofen

  • (R)-1-Phenylethylamine (as a representative chiral amine)

  • Ethanol (absolute)

  • Hydrochloric Acid (2M)

  • Diethyl ether

  • Sodium sulfate (B86663) (anhydrous)

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, crystallizing dish, Büchner funnel, etc.)

  • Polarimeter for measuring optical rotation

Procedure:

  • Salt Formation:

    • In a 250 mL round-bottom flask, dissolve 10.0 g of (±)-ketoprofen in 100 mL of absolute ethanol. Heat the mixture gently to ensure complete dissolution.

    • To the warm solution, add an equimolar amount of (R)-1-phenylethylamine slowly with stirring.

    • Allow the mixture to cool to room temperature, which should initiate the precipitation of the diastereomeric salt.

  • Crystallization:

    • Place the flask in an ice bath and cool to 0-5 °C for at least 2 hours to maximize the crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated salt by vacuum filtration using a Büchner funnel.

    • Wash the salt crystals with a small amount of cold ethanol to remove any adhering mother liquor.

    • Dry the crystals in a vacuum oven at a low temperature.

  • Liberation of the Enantiomer:

    • Suspend the dried diastereomeric salt in 100 mL of water.

    • Acidify the suspension with 2M hydrochloric acid until the pH is approximately 2. This will protonate the carboxylic acid and break the salt.

    • Extract the liberated ketoprofen enantiomer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the enantiomerically enriched ketoprofen.

  • Analysis:

    • Determine the enantiomeric excess of the product by polarimetry or chiral HPLC analysis.

Signaling Pathway Relevance

The enantiomers of many drugs, including NSAIDs like ketoprofen, often exhibit different pharmacological activities. The anti-inflammatory effect of ketoprofen is primarily attributed to the (S)-enantiomer, which is a more potent inhibitor of the cyclooxygenase (COX) enzymes.

G Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 / COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation SKetoprofen (S)-Ketoprofen SKetoprofen->COX1 inhibition SKetoprofen->COX2 inhibition

Caption: Inhibition of the COX pathway by (S)-Ketoprofen.

While direct, large-scale applications of this compound in pharmaceutical synthesis are not prominently reported, its potential as a chiral resolving agent is clear. The provided protocol for the resolution of (±)-ketoprofen serves as a detailed and practical guide for researchers and professionals in drug development. This methodology can be adapted for this compound or other chiral amines to achieve the enantioselective synthesis of valuable pharmaceutical intermediates. The successful separation of enantiomers is a critical step in the development of safer and more effective drugs, underscoring the importance of chiral amines in medicinal chemistry.

Chiral Resolution of 3-Octanamine Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral resolution of 3-Octanamine enantiomers. The separation of these enantiomers is critical in various research and development fields, particularly in the pharmaceutical industry, where the biological activity of a molecule is often enantiomer-specific. Three primary techniques are covered: Diastereomeric Salt Resolution, Enzymatic Kinetic Resolution, and Chiral Chromatography (both High-Performance Liquid Chromatography and Gas Chromatography).

Introduction to Chiral Resolution of this compound

This compound is a chiral primary amine with a stereocenter at the third carbon atom. The differential spatial arrangement of its (R)- and (S)-enantiomers can lead to significant variations in their pharmacological, toxicological, and metabolic profiles. Consequently, the ability to isolate and study the individual enantiomers is of paramount importance. The selection of a suitable resolution technique depends on factors such as the scale of the separation, the desired level of enantiomeric purity, and the available resources.

Diastereomeric Salt Resolution

This classical method involves the reaction of the racemic this compound with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. Due to their different physicochemical properties, these salts can be separated by fractional crystallization.

Quantitative Data
Resolving AgentAmineSolventTypical Yield of Diastereomeric SaltTypical Enantiomeric Excess (ee) of Recovered Amine
(+)-Tartaric Acid1-phenyl-1,2,3,4-tetrahydroisoquinolineMethanol (B129727)80-90%[1]>85% (after crystallization)[1]
Experimental Protocol

Materials:

  • Racemic this compound

  • (+)-Tartaric acid (or another chiral acid like (S)-mandelic acid)

  • Methanol (anhydrous)

  • Diethyl ether

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Salt Formation:

    • Dissolve racemic this compound (1.0 equivalent) in a minimal amount of warm methanol in an Erlenmeyer flask.

    • In a separate flask, dissolve an equimolar amount of (+)-tartaric acid (1.0 equivalent) in a minimal amount of warm methanol.

    • Slowly add the tartaric acid solution to the amine solution with constant stirring.

    • Allow the mixture to cool to room temperature, and then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by cold diethyl ether.

    • The enantiomeric purity of the salt can be improved by recrystallization from a suitable solvent like methanol.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the crystallized diastereomeric salt in water.

    • Add 1 M NaOH solution dropwise with stirring until the salt is completely dissolved and the solution is basic (pH > 11).

    • Extract the liberated free amine with diethyl ether (3 x 20 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched this compound.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess of the resolved amine should be determined using chiral HPLC or GC analysis.

diastereomeric_resolution_workflow racemic_amine Racemic this compound solvent_addition Dissolve in Solvent (Methanol) racemic_amine->solvent_addition chiral_acid Chiral Resolving Agent ((+)-Tartaric Acid) chiral_acid->solvent_addition salt_formation Diastereomeric Salt Formation solvent_addition->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Crystals) filtration->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (Filtrate) filtration->more_soluble_salt basification Basification (e.g., NaOH) less_soluble_salt->basification extraction Solvent Extraction basification->extraction purification Purification extraction->purification enantiomer_1 Enriched (R)- or (S)-3-Octanamine purification->enantiomer_1 enzymatic_resolution_workflow racemic_amine Racemic this compound reaction Enantioselective Acylation racemic_amine->reaction acyl_donor Acyl Donor acyl_donor->reaction enzyme Immobilized Lipase enzyme->reaction monitoring Reaction Monitoring (Chiral GC/HPLC) reaction->monitoring filtration Enzyme Filtration monitoring->filtration separation Chromatographic Separation filtration->separation unreacted_amine Unreacted Enantiomer separation->unreacted_amine acylated_amine Acylated Enantiomer separation->acylated_amine chiral_chromatography_workflow cluster_0 Chiral Chromatography Method Development racemic_sample Racemic this compound Sample column_selection Select Chiral Column (e.g., Polysaccharide for HPLC, Cyclodextrin for GC) racemic_sample->column_selection mobile_phase_screening Screen Mobile Phase & Additives column_selection->mobile_phase_screening optimization Optimize Conditions (Flow, Temperature, Gradient) mobile_phase_screening->optimization analysis Inject and Analyze optimization->analysis separated_enantiomers Separated Enantiomers (Two Peaks) analysis->separated_enantiomers selection_logic start Start: Need to Resolve This compound Enantiomers scale What is the required scale? start->scale large_scale Large Scale (grams to kg) scale->large_scale Large small_scale Small Scale (mg to grams) scale->small_scale Small purity What is the desired enantiomeric purity? high_purity High Purity (>99% ee) purity->high_purity High moderate_purity Moderate Purity or Screening purity->moderate_purity Moderate diastereomeric_salt Diastereomeric Salt Resolution large_scale->diastereomeric_salt enzymatic_resolution Enzymatic Kinetic Resolution large_scale->enzymatic_resolution small_scale->purity small_scale->enzymatic_resolution prep_hplc Preparative Chiral HPLC high_purity->prep_hplc analytical_chrom Analytical Chiral HPLC or GC moderate_purity->analytical_chrom

References

Application Notes and Protocols for the Quantification of 3-Octanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3-Octanamine in various matrices. The following sections outline methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), including sample preparation, derivatization, and instrument parameters.

Introduction

This compound is a primary aliphatic amine that may be of interest in various fields of research and development. Accurate and reliable quantification of this compound is crucial for its characterization and for pharmacokinetic or toxicological studies. Due to its chemical properties, particularly its polarity, specific analytical strategies are required to achieve robust and sensitive quantification. This document outlines recommended analytical approaches to achieve this.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analytical methods described. It is important to note that these values are illustrative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions. Method validation is essential to determine the precise performance characteristics for a specific application.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Characteristics (Illustrative)

ParameterExpected Performance
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)5 - 25 ng/mL
Linearity Range25 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Characteristics (Illustrative)

ParameterExpected Performance
Limit of Detection (LOD)0.1 - 5 ng/mL
Limit of Quantification (LOQ)0.5 - 15 ng/mL
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%

Experimental Protocols

Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds. However, primary amines like this compound can exhibit poor chromatographic peak shape due to their polarity. Derivatization is therefore recommended to improve volatility and reduce peak tailing. Acylation with trifluoroacetic anhydride (B1165640) (TFAA) is a common and effective derivatization strategy for primary amines.

1. Sample Preparation (from a biological matrix, e.g., plasma):

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar amine).

  • Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or in a vacuum concentrator.

2. Derivatization:

  • To the dried residue, add 50 µL of a suitable solvent (e.g., ethyl acetate) and 25 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate (B1210297) or hexane) for GC-MS analysis.

3. GC-MS Parameters:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the trifluoroacetyl derivative of this compound and the internal standard.

4. Quantification:

  • Construct a calibration curve by preparing standards of known this compound concentrations and subjecting them to the same sample preparation and derivatization procedure.

  • Plot the ratio of the peak area of the this compound derivative to the peak area of the internal standard derivative against the concentration of this compound.

  • Determine the concentration of this compound in the samples by interpolation from the calibration curve.

Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of a wide range of compounds, including polar molecules like this compound, often without the need for derivatization.

1. Sample Preparation (from a biological matrix, e.g., plasma):

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Vortex: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Dilution (if necessary): Dilute the supernatant with the initial mobile phase if high concentrations of this compound are expected.

  • Filtration: Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Parameters:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Column: A suitable reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Gas Temperature: 300°C.

  • Gas Flow: 8 L/min.

  • Nebulizer: 45 psi.

  • Sheath Gas Temperature: 350°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize precursor and product ions for this compound and the internal standard.

3. Quantification:

  • Construct a calibration curve by preparing standards of known this compound concentrations in a matrix that matches the samples (e.g., blank plasma).

  • Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation1 Evaporation Centrifugation->Evaporation1 Derivatization Add TFAA Heat at 60°C Evaporation1->Derivatization Evaporation2 Evaporation Derivatization->Evaporation2 Reconstitution Reconstitution Evaporation2->Reconstitution GC_Injection GC Injection Reconstitution->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for this compound quantification by GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Protein_Precipitation Protein Precipitation (e.g., Methanol) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Filtration Filtration Centrifugation->Filtration LC_Injection LC Injection Filtration->LC_Injection Separation Chromatographic Separation LC_Injection->Separation Detection Tandem Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

Gas chromatography-mass spectrometry (GC-MS) analysis of 3-Octanamine.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-Octanamine

Introduction

This compound (C8H19N) is an aliphatic amine with potential applications and occurrences in various fields, including chemical synthesis and biological systems.[1][2][3] Accurate and sensitive quantification of this compound is crucial for quality control, metabolic studies, and safety assessments. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable analytical method for the identification and quantification of volatile and semi-volatile compounds like this compound. This application note provides a detailed protocol for the GC-MS analysis of this compound, suitable for researchers, scientists, and professionals in drug development. For compounds like amines, derivatization can be employed to improve chromatographic separation and detection.[4]

Experimental Protocols

A detailed methodology for the GC-MS analysis of this compound is presented below. This protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.

Materials and Reagents:

  • This compound standard (analytical grade)

  • Solvent (e.g., Methanol or Dichloromethane, HPLC grade)

  • Inert gas for carrier gas (Helium, 99.999% purity)

  • Optional: Derivatizing agent (e.g., N-methyl-bis(trifluoroacetamide) - MBTFA, heptafluorobutyric anhydride (B1165640) - HFBA, or ethyl chloroformate - ECF)[4]

Instrumentation:

A standard gas chromatograph coupled with a mass spectrometer is required. The following parameters are recommended and are based on common practices for amine analysis.[5]

Sample Preparation:

  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Sample Extraction (if applicable): For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate this compound and remove interfering substances.

  • Derivatization (Optional but Recommended): To improve peak shape and sensitivity, derivatization of the amine group is often beneficial.[4] A common procedure using a silylating agent is as follows:

    • Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.

    • Add the derivatizing agent (e.g., 50 µL of MBTFA) and a suitable solvent (e.g., 50 µL of pyridine).

    • Vortex the mixture and heat at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to ensure complete reaction.

    • Cool the sample to room temperature before injection into the GC-MS.

GC-MS Parameters:

The following table outlines the recommended starting parameters for the GC-MS analysis.

Parameter Value
Gas Chromatograph
- ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[5]
- Injection ModeSplitless (1 µL injection volume)[5]
- Injector Temperature250 °C
- Carrier GasHelium at a constant flow rate of 1.0 mL/min[5]
- Oven Temperature ProgramInitial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
Mass Spectrometer
- Ionization ModeElectron Ionization (EI) at 70 eV[6]
- Source Temperature230 °C[6]
- Quadrupole Temperature150 °C[6]
- Mass Rangem/z 40-300
- Scan ModeFull Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative data for this compound can be summarized in the following table. The mass spectral data is based on publicly available information.[1]

Analyte Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z) Limit of Quantification (LOQ)
This compoundTo be determined129.15[1][2]58 (base peak), 100[1]To be determined

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Ionization Ionization GC_Separation->MS_Ionization MS_Detection Mass Detection MS_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Data_Analysis_Logic TotalIonChromatogram Total Ion Chromatogram (TIC) MassSpectrum Mass Spectrum of Peak TotalIonChromatogram->MassSpectrum LibrarySearch Mass Spectral Library Search MassSpectrum->LibrarySearch CompoundID Compound Identification LibrarySearch->CompoundID CalibrationCurve Calibration Curve Generation Quantification Quantification CalibrationCurve->Quantification PeakArea Peak Area Integration PeakArea->Quantification

Caption: Logical workflow for data analysis in GC-MS.

References

Application Notes and Protocols: 3-Octanamine as a Versatile Building Block in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Combinatorial chemistry is a powerful strategy in modern drug discovery, enabling the rapid synthesis of large, diverse libraries of small molecules for high-throughput screening. The choice of building blocks is crucial for generating novel scaffolds with diverse functionalities and three-dimensional complexity. 3-Octanamine, a chiral secondary amine, represents a valuable yet underutilized building block for creating such libraries. Its branched alkyl chain and stereocenter offer the potential to introduce molecular diversity and explore new chemical space, which is critical for identifying novel bioactive compounds.

These application notes provide a comprehensive overview of the potential use of this compound in combinatorial library synthesis. While direct literature examples specifically employing this compound are limited, this document presents a generalized protocol adapted from established methods for incorporating chiral secondary amines into combinatorial libraries.

Key Advantages of this compound as a Building Block

  • Chirality: The presence of a stereocenter allows for the generation of stereoisomeric libraries, which is crucial for studying stereo-specific interactions with biological targets.

  • Lipophilicity: The octyl chain imparts significant lipophilicity, a key property influencing membrane permeability and interaction with hydrophobic pockets in target proteins.

  • Branching: The ethyl group at the 3-position provides steric bulk and a defined three-dimensional structure, which can be exploited to probe the topology of binding sites.

  • Reactive Handle: The secondary amine functionality serves as a versatile reactive handle for a wide range of chemical transformations, including amidation, alkylation, and reductive amination.

Data Presentation: Illustrative Library Diversity

The following table illustrates the potential diversity that can be achieved by incorporating this compound into a combinatorial library using a simple two-component reaction with a variety of carboxylic acids.

Building Block 1 (Carboxylic Acid) Building Block 2 (Amine) Resulting Amide Scaffold Potential Diversity Elements
Acetic AcidThis compoundN-(octan-3-yl)acetamideIntroduction of a simple acetyl group.
Benzoic AcidThis compoundN-(octan-3-yl)benzamideIncorporation of an aromatic moiety.
4-Chlorobenzoic AcidThis compound4-chloro-N-(octan-3-yl)benzamideIntroduction of a halogen for potential halogen bonding.
Nicotinic AcidThis compoundN-(octan-3-yl)nicotinamideIncorporation of a heteroaromatic ring for H-bonding.
Boc-glycineThis compoundtert-butyl (2-((octan-3-yl)amino)-2-oxoethyl)carbamateIntroduction of an amino acid-like feature.

Experimental Protocols: Parallel Solution-Phase Synthesis of an N-Alkyl Amide Library

This protocol describes a general method for the parallel solution-phase synthesis of a library of amides derived from this compound and a diverse set of carboxylic acids. This approach is amenable to automation and allows for the rapid generation of a focused library.

Materials:

  • This compound

  • A diverse library of carboxylic acids

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 96-well reaction block or individual reaction vials

  • Automated liquid handler (optional)

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) for analysis

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.5 M stock solution of this compound in anhydrous DMF.

    • Prepare 0.5 M stock solutions of each carboxylic acid in anhydrous DMF in individual vials or a 96-well plate.

    • Prepare a 0.6 M stock solution of BOP reagent in anhydrous DMF.

    • Prepare a 1.0 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 100 µL (0.05 mmol) of the appropriate carboxylic acid stock solution.

    • Add 100 µL (0.05 mmol) of the this compound stock solution to each well.

    • Add 100 µL (0.06 mmol) of the BOP reagent stock solution to each well.

    • Initiate the reaction by adding 50 µL (0.05 mmol) of the DIPEA stock solution to each well.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 16 hours.

    • After the reaction is complete, quench each reaction by adding 200 µL of water.

    • Extract the products by adding 500 µL of DCM to each well, shaking vigorously, and then allowing the layers to separate.

    • Carefully remove the aqueous layer.

    • Wash the organic layer with 200 µL of 1 M HCl, followed by 200 µL of saturated sodium bicarbonate solution, and finally 200 µL of brine.

    • Dry the organic layer by passing it through a 96-well filter plate containing anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum centrifuge.

  • Analysis and Characterization:

    • Dissolve the crude products in a suitable solvent (e.g., DMSO or methanol).

    • Analyze the purity and confirm the identity of each compound by HPLC-MS.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_amine This compound Stock dispense Dispense Reactants & Reagents into 96-well Plate prep_amine->dispense prep_acid Carboxylic Acid Library Stocks prep_acid->dispense prep_reagents Reagent Stocks (BOP, DIPEA) prep_reagents->dispense react Shake at RT for 16h dispense->react quench Quench with Water react->quench extract Liquid-Liquid Extraction quench->extract wash Aqueous Washes extract->wash dry Dry & Evaporate wash->dry analysis HPLC-MS Analysis dry->analysis

Caption: Parallel synthesis workflow for an N-alkyl amide library.

logical_relationship bb Building Blocks amine This compound (Chiral Secondary Amine) bb->amine acid Carboxylic Acid Library (Diverse R-groups) bb->acid reaction Combinatorial Synthesis (e.g., Amide Coupling) amine->reaction acid->reaction library Compound Library (N-(octan-3-yl) amides) reaction->library diversity Structural & Stereochemical Diversity library->diversity screening High-Throughput Screening library->screening hit Hit Identification & Optimization screening->hit

Caption: Logic of using this compound in combinatorial drug discovery.

Application Notes and Protocols: 3-Octanamine as a Potential Catalyst in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are fundamental tools in asymmetric synthesis, acting as potent organocatalysts to produce enantiomerically enriched molecules crucial for the pharmaceutical and agrochemical industries.[1][2] While complex chiral amines derived from natural products like Cinchona alkaloids or amino acids have been extensively studied, the potential of simpler, readily available chiral aliphatic amines remains an area of interest.[3] This document explores the prospective use of 3-octanamine, a simple chiral primary amine, as a catalyst in asymmetric synthesis.

Although specific applications of this compound as a primary catalyst in asymmetric synthesis are not yet extensively documented in peer-reviewed literature, its structural similarity to other effective primary amine catalysts suggests its potential utility. Primary amines are known to catalyze a range of enantioselective transformations, often showing complementary or superior performance compared to their secondary amine counterparts.[1][3] They typically operate through the formation of enamine or iminium ion intermediates.[2] These application notes provide a framework for evaluating this compound as a catalyst, including a generalized protocol for a key carbon-carbon bond-forming reaction and a workflow for catalyst screening.

Potential Applications and Mechanism

Simple chiral primary amines can be effective in a variety of asymmetric transformations, including:

  • Michael Additions[4]

  • Aldol Reactions[5]

  • Mannich Reactions[5]

The catalytic cycle generally involves the formation of a nucleophilic enamine from a carbonyl compound and the chiral amine catalyst. The stereochemistry of the final product is dictated by the chiral environment created by the catalyst during the subsequent reaction with an electrophile.

Data Presentation: Performance of Chiral Primary Amine Catalysts in a Representative Reaction

To provide a context for the potential evaluation of this compound, the following table summarizes the performance of other primary amine catalysts in the asymmetric Michael addition of ketones to nitroalkenes, a benchmark reaction in organocatalysis. This data illustrates the key metrics to be assessed when screening a new catalyst like this compound.

CatalystKetoneNitroalkeneSolventYield (%)dr (syn:anti)ee (%) (syn)
(R,R)-DPEN-thiourea Cyclohexanonetrans-β-nitrostyreneWater999:199
(R,R)-DPEN-thiourea Cyclopentanonetrans-β-nitrostyreneWater978:298
(R,R)-DPEN-thiourea Cycloheptanonetrans-β-nitrostyreneWater889:176
Cinchona-derived amine A 3-methyl-cyclohexenonetrans-β-nitrostyreneToluene90>95:585
(Note: This table is a representation of data for other primary amine catalysts to serve as a benchmark for evaluating this compound. DPEN = 1,2-diphenylethylenediamine)[4][6]

Experimental Protocols

The following is a generalized protocol for the asymmetric Michael addition of a ketone to a nitroalkene, which can be adapted for screening this compound as a catalyst.

General Protocol for Asymmetric Michael Addition

  • Preparation of the Reaction Mixture:

    • To a clean, dry vial equipped with a magnetic stir bar, add the chiral primary amine catalyst (e.g., this compound) (0.02 mmol, 10 mol%).

    • If a co-catalyst (e.g., a Brønsted acid like benzoic acid) is required, add it at this stage (0.02 mmol, 10 mol%).

    • Add the solvent (e.g., toluene, 1.0 mL).

    • Add the ketone (0.24 mmol, 1.2 equivalents).

    • Add the nitroalkene (0.20 mmol, 1.0 equivalent).

  • Reaction Conditions:

    • Seal the vial and stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or 40 °C).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Analysis:

    • Determine the diastereomeric ratio (dr) of the product by ¹H NMR spectroscopy.

    • Determine the enantiomeric excess (ee) by chiral stationary phase HPLC analysis.

Mandatory Visualizations

G cluster_prep Reaction Setup cluster_reaction Execution & Analysis cluster_eval Evaluation reagents Select Substrates (Ketone, Nitroalkene) catalyst Select Catalyst (e.g., this compound) reagents->catalyst solvent Select Solvent & Conditions catalyst->solvent mix Mix Reagents, Catalyst, & Solvent solvent->mix react Run Reaction & Monitor (TLC/HPLC) mix->react workup Work-up & Purify (Column Chromatography) react->workup analyze Determine Yield, dr, ee (NMR, Chiral HPLC) workup->analyze data Tabulate Results analyze->data optimize Optimize Conditions (Temp, Solvent, Catalyst Loading) optimize->catalyst data->optimize Iterate

Caption: A generalized workflow for screening a novel chiral amine catalyst.

G start Start: Chiral Primary Amine (this compound) enamine Enamine Formation (with Ketone) start->enamine addition Asymmetric C-C Bond Formation (Nucleophilic attack on Electrophile) enamine->addition iminium Iminium Ion Intermediate addition->iminium hydrolysis Hydrolysis iminium->hydrolysis product Chiral Product hydrolysis->product catalyst_regen Catalyst Regeneration hydrolysis->catalyst_regen catalyst_regen->enamine

Caption: A simplified catalytic cycle for a primary amine-catalyzed reaction.

References

Application Notes and Protocols for Solvent Extraction of Metal Ions Using 3-Octanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent extraction, also known as liquid-liquid extraction, is a highly effective technique for the selective separation and purification of metal ions from aqueous solutions. This method is pivotal in various fields, including hydrometallurgy, analytical chemistry, and pharmaceutical development for the purification of metal-containing active pharmaceutical ingredients. Amines with long alkyl chains, such as 3-Octanamine, function as liquid anion exchangers. The extraction mechanism involves the formation of an ion-pair between the protonated amine in an organic phase and a negatively charged metal complex in the aqueous phase. The efficiency of this extraction is governed by several critical parameters, including the pH of the aqueous phase, the concentration of the extractant and metal ions, the choice of organic diluent, and the contact time between the two phases.

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₈H₁₉N[1]
Molecular Weight 129.24 g/mol [1]
IUPAC Name octan-3-amine[1]
LogP 3.00430[2]

Principle of Extraction

The solvent extraction of metal ions using an amine extractant like this compound typically follows an anion exchange mechanism. The process can be broken down into two main steps:

  • Protonation of the Amine: The amine (R₃N) in the organic phase is first protonated by an acid (HX) from the aqueous phase to form an ammonium (B1175870) salt (R₃NH⁺X⁻).

  • Anion Exchange: The protonated amine then exchanges its anion (X⁻) with an anionic metal complex (MLnⁿ⁻) from the aqueous phase, forming an ion-pair ( (R₃NH⁺)ₙ(MLnⁿ⁻) ) that is soluble in the organic phase.

The overall extraction equilibrium can be represented as:

n(R₃NH⁺X⁻)(org) + MLnⁿ⁻(aq) ⇌ (R₃NH⁺)ₙ(MLnⁿ⁻)(org) + nX⁻(aq)

Experimental Protocols

The following are generalized protocols for the solvent extraction of specific metal ions based on methodologies established for tri-n-octylamine (TOA) and tri-iso-octylamine (TIOA). These should be adapted and optimized for specific applications with this compound.

Protocol 1: Extraction of Iron (III) from Hydrochloric Acid Solution

This protocol is adapted from studies on the extraction of Iron (III) with Tri-iso-octylamine (TIOA).[3]

Materials:

  • Stock solution of Iron (III) of known concentration.

  • Hydrochloric acid (HCl) solutions of varying concentrations.

  • This compound solution in a suitable organic diluent (e.g., benzene, kerosene). A starting concentration of 0.05 M is recommended.[3]

  • Stripping agent: 1 M Sulfuric Acid (H₂SO₄).[3]

  • Separatory funnels.

  • Spectrophotometer for iron determination.

Procedure:

  • Preparation of Aqueous Phase: Take a 10 mL aliquot of the Iron (III) stock solution and add the appropriate volume of concentrated HCl to achieve the desired acidity (e.g., up to 8.0 M for maximum extraction).[3]

  • Extraction:

    • Transfer the prepared aqueous phase to a separatory funnel.

    • Add an equal volume (10 mL) of the this compound solution in the organic diluent.

    • Shake the funnel vigorously for approximately 5 minutes to ensure thorough mixing and allow for the extraction to reach equilibrium.[3]

    • Allow the two phases to separate completely.

  • Separation: Carefully separate the aqueous and organic layers.

  • Stripping:

    • Transfer the iron-loaded organic phase to a clean separatory funnel.

    • Add an equal volume (10 mL) of 1 M H₂SO₄ as the stripping agent.[3]

    • Shake for 5 minutes and allow the phases to separate.

  • Analysis:

    • The concentration of Iron (III) in the stripped aqueous phase can be determined spectrophotometrically as its thiocyanate (B1210189) complex at 480 nm.[3]

    • The concentration of iron remaining in the initial aqueous phase (raffinate) can also be measured to determine the extraction efficiency.

Protocol 2: Extraction of Cobalt (II) from Acidic Chloride Medium

This protocol is based on the extraction of Cobalt (II) using tri-n-octylamine (TOA).[4][5]

Materials:

  • Aqueous feed solution containing a known concentration of Cobalt (II) (e.g., 0.01 M) in hydrochloric acid (e.g., 3 M).[4]

  • Salting-out agent (optional but recommended): 1.5 M Potassium Chloride (KCl).[4]

  • This compound solution in kerosene (B1165875) (e.g., 0.1 M to 1.5 M).[4]

  • Separatory funnels.

  • Instrumentation for cobalt analysis (e.g., Atomic Absorption Spectroscopy).

Procedure:

  • Preparation of Organic Phase: Prepare the desired concentration of this compound in kerosene.

  • Extraction:

    • In a separatory funnel, mix equal volumes of the organic phase and the aqueous cobalt solution.

    • Shake the mixture for a predetermined time (e.g., 10 minutes) to allow for phase transfer and equilibrium to be reached.[5]

    • Allow the phases to settle and separate.

  • Analysis:

    • Carefully separate the two phases.

    • Analyze the cobalt concentration in both the aqueous (raffinate) and organic (after stripping) phases to determine the extraction efficiency.

Data Presentation

The following tables summarize quantitative data for the solvent extraction of various metal ions using trioctylamines, which can serve as a reference for experiments with this compound.

Table 1: Extraction of Iron (III) with Tri-iso-octylamine (TIOA) in Benzene [3]

ParameterConditionExtraction Efficiency (%)
Acidity (HCl) 8.0 M98.21
Acidity (H₂SO₄) 10.0 M80.32
Acidity (HNO₃) 12.0 M79.12
TIOA Concentration 0.01 M - 0.045 MVaries (slope analysis indicates a 1:1 metal to extractant ratio)
Diluent Benzene98.21
Diluent Chloroform92.24
Diluent Carbon Tetrachloride90.86

Table 2: Extraction of Cobalt (II) with Tri-n-octylamine (TOA) in Kerosene [4]

ParameterConditionExtraction Efficiency (%)
TOA Concentration 1.5 M76.7
HCl Concentration 2.5 M29.58
HCl Concentration 4.0 M65.18
Salting-out Agent 1.5 M KClEnhanced extraction
O/A Ratio 4:189.71

Table 3: Extraction of Copper (II) with Tri-n-octylamine (TOA) in Benzene [6]

ParameterConditionExtraction Efficiency (%)
Aqueous Medium 0.18 M NH₄Cl76.80
TOA Concentration 5% solution (approx. 0.11 M)~85 (with multiple extractions)
Shaking Time 2-3 minutesOptimal for maximum extraction
Phase Volume Ratio (O/A) 1:2Suitable for efficient extraction

Visualizations

Logical Workflow for Solvent Extraction

SolventExtractionWorkflow A 1. Preparation of Phases B Aqueous Phase (Metal Ion Solution) A->B C Organic Phase (this compound in Diluent) A->C D 2. Extraction (Mixing of Phases) B->D C->D E Phase Separation D->E F Loaded Organic Phase (Metal-Amine Complex) E->F G Raffinate (Depleted Aqueous Phase) E->G H 3. Stripping (Contact with Stripping Agent) F->H K Analysis G->K I Stripped Organic Phase (Regenerated Extractant) H->I J Concentrated Metal Solution H->J I->D Recycle J->K

Caption: General workflow for the solvent extraction of metal ions.

Chemical Principle of Amine-Based Extraction

AmineExtractionMechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase MetalComplex Metal Anionic Complex (MLnⁿ⁻) ProtonatedAmine Protonated Amine (R₃NH⁺X⁻) MetalComplex->ProtonatedAmine Anion Exchange Proton H⁺ Amine This compound (R₃N) Proton->Amine Protonation Anion X⁻ Amine->ProtonatedAmine Forms ProtonatedAmine->Anion Releases ExtractedComplex Extracted Complex ((R₃NH⁺)ₙ(MLnⁿ⁻)) ProtonatedAmine->ExtractedComplex Forms

Caption: Anion exchange mechanism in amine-based solvent extraction.

References

Application Notes and Protocols for 3-Octanamine in Surfactant and Emulsifier Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the formulation of 3-Octanamine as a surfactant and emulsifier. Due to the limited availability of direct experimental data for this compound, the information and protocols presented herein are substantially based on data from its close structural analog, 1-octylamine, and other short-chain amine surfactants. These notes are intended to serve as a comprehensive guide for researchers and formulation scientists in pharmaceutical and drug development fields. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.

Introduction to this compound as a Cationic Surfactant

This compound (C₈H₁₉N) is a primary aliphatic amine that, due to its amphiphilic nature, possesses surfactant properties. The molecule consists of an eight-carbon hydrophobic alkyl chain and a hydrophilic primary amine headgroup. In aqueous solutions, the amine group can be protonated to form a positively charged ammonium (B1175870) ion, classifying this compound as a cationic surfactant. This characteristic allows it to interact with negatively charged surfaces and interfaces, making it a candidate for various applications, including as an emulsifying agent, a stabilizer in formulations, and a component in drug delivery systems.[1] Cationic surfactants are known for their ability to interact with biological membranes, which can be leveraged for enhancing drug permeation and cellular uptake.[1][2]

Physicochemical Properties of this compound and Related Compounds

A summary of the known and predicted physicochemical properties of this compound and its analog 1-octylamine is provided in Table 1. This data is crucial for initial formulation design and for predicting the behavior of the surfactant in different solvent systems.

PropertyThis compound1-OctylamineData Source
Molecular Formula C₈H₁₉NC₈H₁₉NPubChem
Molecular Weight 129.24 g/mol 129.24 g/mol PubChem
Boiling Point 161-163 °C (predicted)178-179 °CChemicalBook, Sigma-Aldrich[3]
Density 0.784 g/cm³ (predicted)0.78 g/cm³ at 20 °CChemicalBook, Sigma-Aldrich[3]
pKa 11.00 ± 0.35 (predicted)~10.65ChemicalBook, Various sources
Solubility in Water Not specified0.32 g/LSigma-Aldrich[3]
LogP (Octanol/Water) 3.00 (predicted)2.9PubChem, Cheméo

Table 1: Physicochemical Properties of this compound and 1-Octylamine.

Surfactant Properties and Characterization Protocols

The effectiveness of a surfactant is determined by its ability to lower surface and interfacial tension and to form micelles above a certain concentration known as the Critical Micelle Concentration (CMC).

Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter for any surfactant. Below the CMC, surfactant molecules exist predominantly as monomers. Above the CMC, they self-assemble into micelles. The CMC of primary amines is influenced by factors such as alkyl chain length and the degree of protonation of the amine headgroup.[4] For instance, the CMC of n-decylamine is an order of magnitude lower than that of n-octylamine, and protonated amines show a lower tendency to form micelles due to electrostatic repulsion between the head groups.[4]

Protocol for Determining Critical Micelle Concentration (CMC) by Surface Tensiometry

This protocol is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Materials and Equipment:

  • This compound

  • Deionized water

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • Precision balance

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of this compound in deionized water. The concentration should be well above the expected CMC.

  • Prepare a series of dilutions from the stock solution with varying concentrations of this compound.

  • Measure the surface tension of each solution using the tensiometer, ensuring the equipment is properly calibrated.

  • Plot the surface tension as a function of the logarithm of the this compound concentration.

  • The CMC is identified as the point of inflection in the plot, where the surface tension plateaus.

Expected Values for Similar Amines:

AmineCMC (M)ConditionsData Source
n-OctylamineVaries with pHAqueous solutionResearchGate[4]
n-Decylamine9.5 x 10⁻⁴ (non-protonated)Aqueous solutionResearchGate[4]
n-Decylamine2.7 x 10⁻³ (75% protonated)Aqueous solutionResearchGate[4]

Table 2: CMC Values for Short-Chain Primary Amines.

Experimental Workflow for CMC Determination

CMC_Determination cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock Solution of this compound B Create Serial Dilutions A->B C Measure Surface Tension (Tensiometer) B->C D Plot Surface Tension vs. log(Concentration) C->D E Identify Inflection Point (CMC) D->E

Figure 1: Workflow for CMC determination by surface tensiometry.
Hydrophilic-Lipophilic Balance (HLB)

The HLB value is an empirical scale that helps in the selection of surfactants for specific applications, such as forming oil-in-water (O/W) or water-in-oil (W/O) emulsions. While Griffin's method is widely used for non-ionic surfactants, determining the HLB for ionic surfactants like this compound is more complex.[5][6] Davies' method, which assigns group numbers to different parts of the molecule, can be a more suitable approach for cationic surfactants.

Davies' Method for HLB Calculation:

HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

For primary amines, the hydrophilic group number for the -NH₂ group is required. The lipophilic group number for a -CH₂- or -CH₃ group is typically 0.475.

Due to the challenges in theoretically calculating a precise HLB for cationic surfactants, experimental methods are often preferred.[7]

Protocol for Experimental HLB Determination (Emulsion Stability Method)

  • Prepare a series of surfactant blends with known HLB values using a combination of a high HLB and a low HLB non-ionic surfactant.

  • Prepare a series of emulsions using the oil phase of interest and each of the surfactant blends.

  • Observe the stability of the emulsions over time. The emulsion that exhibits the best stability corresponds to the required HLB of the oil phase.

  • To determine the HLB of this compound, it can be blended in varying ratios with a known surfactant to find the blend that provides the most stable emulsion for a standard oil.

Formulation of this compound as an Emulsifier

This compound can be used to stabilize oil-in-water (O/W) emulsions, particularly when the oil phase is non-polar. As a cationic surfactant, it imparts a positive charge to the oil droplets, leading to electrostatic repulsion that prevents coalescence.[8] Short-chain amines can also act as co-surfactants to enhance the stability of emulsions prepared with other surfactants.[9]

Protocol for Preparing an Oil-in-Water (O/W) Emulsion

Materials and Equipment:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides, mineral oil)

  • Aqueous phase (deionized water or buffer)

  • High-shear homogenizer (e.g., rotor-stator or microfluidizer)

  • Beakers, graduated cylinders

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare the aqueous phase containing the desired concentration of this compound. Adjust the pH to ensure protonation of the amine group if necessary.

  • Prepare the oil phase.

  • Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer to form a coarse emulsion.

  • Homogenize the coarse emulsion using a high-shear homogenizer at a specified speed and duration to reduce the droplet size.

  • Allow the emulsion to cool to room temperature while stirring gently.

Workflow for O/W Emulsion Preparation

Emulsion_Prep A Prepare Aqueous Phase (Water + this compound) C Combine Phases (Coarse Emulsion) A->C B Prepare Oil Phase B->C D High-Shear Homogenization C->D E Cooling and Gentle Stirring D->E F Final O/W Emulsion E->F

Figure 2: General workflow for preparing an O/W emulsion.

Characterization of Emulsion Properties

The stability and performance of an emulsion are critically dependent on droplet size and surface charge (zeta potential).

Droplet Size Analysis

Dynamic Light Scattering (DLS) is a common technique for measuring the size of emulsion droplets in the sub-micron range.[10][11]

Protocol for Droplet Size Measurement by DLS:

  • Dilute a small sample of the emulsion with the continuous phase (e.g., filtered deionized water) to an appropriate concentration for DLS analysis to avoid multiple scattering effects.[12]

  • Place the diluted sample in a clean cuvette.

  • Perform the DLS measurement according to the instrument's operating procedure.

  • Analyze the data to obtain the mean droplet diameter and the polydispersity index (PDI), which indicates the breadth of the size distribution.

Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, charged particles in a dispersion. For cationic emulsions, a positive zeta potential is expected, which contributes to stability by preventing droplet aggregation.[8] A zeta potential above +30 mV or below -30 mV is generally considered to indicate good stability.

Protocol for Zeta Potential Measurement:

  • Prepare the sample by diluting the emulsion in the original continuous phase.

  • Inject the sample into the measurement cell of the zeta potential analyzer.

  • Apply an electric field and measure the electrophoretic mobility of the droplets.

  • The instrument's software calculates the zeta potential from the electrophoretic mobility using the Helmholtz-Smoluchowski equation.

ParameterTypical Range for Stable Cationic Emulsion
Mean Droplet Size < 500 nm (for many pharmaceutical applications)
Polydispersity Index (PDI) < 0.3
Zeta Potential > +30 mV

Table 3: Typical Parameters for a Stable Cationic Emulsion.

Application in Drug Development: Interaction with Biological Membranes and Cellular Uptake

Cationic surfactants like this compound can interact with the negatively charged components of biological membranes, which can be advantageous for drug delivery.[1][2] This interaction can enhance the permeability of the membrane to a co-formulated drug or facilitate the cellular uptake of the drug carrier.

The cellular uptake of nanoparticles or emulsion droplets formulated with cationic surfactants can occur through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[13][14] The specific pathway can be influenced by the physicochemical properties of the formulation, such as particle size and surface charge.[13]

Generalized Cellular Uptake Pathway for Cationic Formulations

Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_endocytosis Endocytosis Formulation Cationic Emulsion Droplet Membrane Cell Membrane Formulation->Membrane Binding CME Clathrin-mediated Endocytosis Membrane->CME CvME Caveolae-mediated Endocytosis Membrane->CvME Macro Macropinocytosis Membrane->Macro Endosome Endosome CME->Endosome CvME->Endosome Macro->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Pathway Cytosol Cytosol (Drug Release) Endosome->Cytosol Endosomal Escape Nucleus Nucleus (Target Site) Cytosol->Nucleus

Figure 3: Generalized pathways for the cellular uptake of cationic formulations.

Conclusion

While specific experimental data for this compound as a surfactant is not extensively available, its structural similarity to other short-chain primary amines allows for informed predictions of its behavior and the adaptation of existing protocols for its characterization and formulation. The protocols provided in these application notes offer a solid foundation for researchers to explore the potential of this compound as a cationic surfactant and emulsifier in various applications, particularly in the field of drug development where its interaction with biological membranes may be of significant interest. It is recommended that initial studies focus on experimentally determining the fundamental surfactant properties of this compound, such as its CMC and emulsification efficiency, to validate the assumptions made in this guide.

References

Application Notes and Protocols for N-Alkylation of 3-Octanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the N-alkylation of 3-octanamine, a key transformation in the synthesis of diverse molecular entities relevant to pharmaceutical and materials science research. The primary method detailed is reductive amination, a robust and highly selective approach for the formation of tertiary amines that minimizes the common issue of over-alkylation.[1][2]

Introduction

N-alkylation of secondary amines is a fundamental reaction in organic chemistry, enabling the introduction of various alkyl groups to a nitrogen atom. This modification is a critical strategy in drug discovery and development for modulating a compound's pharmacological profile, including its potency, selectivity, solubility, and metabolic stability.[1] this compound, a secondary amine, serves as a valuable building block for creating a library of substituted tertiary amines. While classical direct alkylation with alkyl halides is a known method, it often leads to the formation of quaternary ammonium (B1175870) salts as byproducts.[3] Reductive amination offers a more controlled, one-pot alternative by reacting the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.[1][4] This method is highly efficient and compatible with a wide range of functional groups.[5]

Key Methodologies

Two primary approaches for the N-alkylation of secondary amines are:

  • Reductive Amination: This is the preferred method due to its high selectivity and milder reaction conditions.[1][6] The reaction involves the condensation of a secondary amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion, which is then reduced by a selective reducing agent. Common reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are favored for their ability to reduce the iminium ion in the presence of the unreacted carbonyl compound.[1][2][7]

  • Direct Alkylation with Alkyl Halides: This traditional SN2 reaction involves the direct reaction of the amine with an alkyl halide.[1] However, the resulting tertiary amine is often more nucleophilic than the starting secondary amine, leading to further alkylation and the formation of a quaternary ammonium salt, which can complicate purification and lower the yield of the desired product.[3][8]

Experimental Protocol: N-Alkylation of this compound via Reductive Amination

This protocol details the N-alkylation of this compound with benzaldehyde (B42025) as a representative aldehyde, using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound (C₈H₁₉N)

  • Benzaldehyde (C₇H₆O)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equivalent) and benzaldehyde (1.2 equivalents) in anhydrous dichloromethane (DCM). Stir the solution at room temperature.

  • Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.[7]

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours.[6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.[7] Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.[7]

  • Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure N-benzyl-3-octanamine.[7]

Data Presentation

The following table summarizes the key quantitative parameters for the N-alkylation of this compound via reductive amination.

ParameterValue/Description
Reactants
This compound1.0 equivalent
Benzaldehyde1.2 equivalents
Sodium Triacetoxyborohydride1.5 equivalents
Reaction Conditions
SolventAnhydrous Dichloromethane (DCM)
TemperatureRoom Temperature
Reaction Time12-24 hours
AtmosphereInert (Nitrogen or Argon)
Work-up & Purification
Quenching AgentSaturated aqueous NaHCO₃
Extraction SolventDichloromethane (DCM)
Purification MethodFlash Column Chromatography
Expected Outcome
ProductN-benzyl-3-octanamine
Expected Yield85-95% (based on similar reactions)

Visualizations

Experimental Workflow for N-Alkylation of this compound

G start Start dissolve Dissolve this compound (1.0 eq) and Benzaldehyde (1.2 eq) in anhydrous DCM start->dissolve stir_imine Stir at RT for 1-2h (Iminium Ion Formation) dissolve->stir_imine add_reductant Add NaBH(OAc)3 (1.5 eq) portion-wise stir_imine->add_reductant stir_reaction Stir at RT for 12-24h add_reductant->stir_reaction monitor Monitor by TLC/LC-MS stir_reaction->monitor monitor->stir_reaction Incomplete workup Quench with NaHCO3 (aq) and Extract with DCM monitor->workup Reaction Complete dry_concentrate Dry over Na2SO4 and Concentrate workup->dry_concentrate purify Purify by Flash Column Chromatography dry_concentrate->purify product Pure N-benzyl-3-octanamine purify->product

Caption: Workflow for the N-alkylation of this compound via reductive amination.

Signaling Pathway of Reductive Amination

G amine This compound (Secondary Amine) iminium Iminium Ion (Intermediate) amine->iminium + H2O aldehyde Benzaldehyde aldehyde->iminium product N-benzyl-3-octanamine (Tertiary Amine) iminium->product reductant NaBH(OAc)3 reductant->product Reduction

Caption: Key steps in the reductive amination of this compound.

References

High-performance liquid chromatography (HPLC) method for 3-Octanamine.

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed framework for the quantitative analysis and enantiomeric separation of 3-Octanamine using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a chiral primary amine that finds application as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Due to the potential for enantiomers to exhibit different pharmacological and toxicological profiles, the ability to separate and quantify them is crucial for drug development, quality control, and regulatory compliance.[1] Aliphatic amines like this compound lack a strong chromophore, making direct UV detection challenging.[2] Therefore, pre-column derivatization is often employed to introduce a UV-active or fluorescent tag, enhancing detection sensitivity.[2][3] This document outlines two HPLC methods: a reversed-phase HPLC (RP-HPLC) method for the quantification of total this compound following derivatization, and a chiral HPLC method for the separation of its enantiomers.

Method 1: Quantitative Analysis of this compound by RP-HPLC with Pre-column Derivatization

This method describes the determination of the total concentration of this compound using a reversed-phase C18 column after derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl). FMOC-Cl reacts with primary amines to form a highly fluorescent derivative, allowing for sensitive detection.[3]

Experimental Protocol

1. Reagent and Sample Preparation:

  • Mobile Phase A: Deionized water

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Diluent: Acetonitrile

  • Borate (B1201080) Buffer (0.1 M, pH 8.5): Dissolve an appropriate amount of sodium borate in deionized water and adjust the pH with boric acid.

  • FMOC-Cl Solution (15 mM): Dissolve an appropriate amount of FMOC-Cl in acetonitrile. Prepare this solution fresh daily.

  • Standard Stock Solution of this compound (1 mg/mL): Accurately weigh and dissolve this compound in the diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 0.1 - 10 µg/mL).

2. Derivatization Procedure:

  • To 100 µL of each standard or sample solution in a clean vial, add 400 µL of borate buffer.

  • Add 500 µL of the FMOC-Cl solution.

  • Vortex the mixture for 30 seconds.

  • Let the reaction proceed at room temperature for 15 minutes.

  • Quench the reaction by adding 100 µL of 1 M glycine (B1666218) solution.

  • Filter the resulting solution through a 0.45 µm syringe filter before injection.

3. HPLC Instrumentation and Conditions:

ParameterCondition
HPLC System A standard HPLC system with a gradient pump, autosampler, column oven, and fluorescence detector.
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: WaterB: Acetonitrile
Gradient Program 0-5 min: 50% B5-20 min: 50-90% B20-25 min: 90% B25-26 min: 90-50% B26-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detector Fluorescence Detector
Excitation 265 nm
Emission 315 nm
Data Presentation: Method Validation Summary

The following tables summarize the expected performance characteristics of this method, based on typical results for the analysis of derivatized amines.[3]

Table 1: Linearity

Analyte Calibration Range (µg/mL) Correlation Coefficient (R²)

| this compound-FMOC Derivative | 0.1 - 10 | > 0.999 |

Table 2: Accuracy (Recovery)

Spike Level Concentration (µg/mL) Mean Recovery (%) RSD (%)
Low 0.5 98.5 2.1
Medium 2.5 101.2 1.5

| High | 7.5 | 99.8 | 1.8 |

Table 3: Precision

Concentration (µg/mL) Intra-day Precision (RSD, n=6) Inter-day Precision (RSD, n=3 days)
1.0 < 2.0% < 3.0%

| 5.0 | < 1.5% | < 2.5% |

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

Parameter Value (µg/mL)
LOD 0.03

| LOQ | 0.1 |

Method 2: Enantiomeric Separation of this compound by Chiral HPLC

This method is designed for the separation of the R- and S-enantiomers of this compound. Chiral stationary phases (CSPs) are essential for this purpose, with polysaccharide-based CSPs being a common choice for their broad applicability to chiral amines.[1][4]

Experimental Protocol

1. Reagent and Sample Preparation:

  • Mobile Phase: A mixture of n-Hexane (HPLC Grade) and Isopropanol (HPLC Grade).

  • Additive: Diethylamine (DEA) or Trifluoroacetic acid (TFA) may be added to the mobile phase at low concentrations (e.g., 0.1%) to improve peak shape and resolution.[5]

  • Sample Solution: Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.

2. HPLC Instrumentation and Conditions:

ParameterCondition
HPLC System A standard HPLC system with an isocratic pump, autosampler, column oven, and UV detector.
Column Chiral Stationary Phase (e.g., Amylose or Cellulose based, 4.6 x 250 mm, 5 µm particle size)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detector UV Detector
Wavelength 210 nm
Data Presentation: Chiral Separation Parameters

Table 5: Expected Chromatographic Results

Enantiomer Retention Time (min) Resolution (Rs)
Enantiomer 1 ~ 8.5 > 1.5

| Enantiomer 2 | ~ 10.2 | |

Workflow Diagrams

RP-HPLC Workflow for Total this compound Quantification

RP_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Solution Mix Mix & Vortex Sample->Mix Standard Standard Solution Standard->Mix Buffer Borate Buffer Buffer->Mix FMOC FMOC-Cl Solution FMOC->Mix React React @ RT for 15 min Mix->React Quench Quench with Glycine React->Quench Filter Filter (0.45 µm) Quench->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect Fluorescence Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify using Calibration Curve Chromatogram->Quantify Result Report Total This compound Conc. Quantify->Result

Caption: Workflow for the quantitative analysis of this compound by RP-HPLC.

Chiral HPLC Workflow for Enantiomeric Separation

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Chiral Column Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Identify Identify Enantiomer Peaks Chromatogram->Identify Purity Calculate Enantiomeric Purity Identify->Purity

Caption: Workflow for the enantiomeric separation of this compound by Chiral HPLC.

References

Application Notes and Protocols for the Derivatization of 3-Octanamine for Improved Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octanamine is a secondary aliphatic amine that, in its underivatized form, presents analytical challenges due to its high polarity and lack of a strong chromophore or fluorophore. These characteristics result in poor chromatographic peak shape and low sensitivity when using common detection methods such as UV-Visible or fluorescence spectroscopy. Chemical derivatization is a crucial strategy to overcome these limitations. By covalently attaching a molecule with desirable properties (e.g., a fluorophore or a group that increases volatility), the analytical performance for this compound can be significantly enhanced.[1][2] This document provides detailed application notes and protocols for the derivatization of this compound for improved detection via High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), including a method for chiral separation.

Derivatization improves the analytical characteristics of this compound in several ways:

  • Enhanced Detector Response: Introduction of a chromophore or fluorophore allows for highly sensitive detection using UV-Vis or fluorescence detectors.[3]

  • Improved Chromatographic Behavior: Derivatization can decrease the polarity of this compound, leading to better peak shapes and reduced tailing on chromatographic columns.[1][2]

  • Increased Volatility: For GC analysis, derivatization increases the volatility of the amine, enabling it to be more readily vaporized and separated.[4]

  • Chiral Resolution: As this compound is a chiral molecule, derivatization with a chiral reagent can be employed to separate its enantiomers on a non-chiral column, or an achiral derivatization can be used in conjunction with a chiral column.[5]

This document outlines protocols for three effective derivatization reagents: 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) for HPLC-fluorescence detection, dansyl chloride for HPLC-UV or fluorescence detection, and heptafluorobutyryl chloroformate (HFBCF) for GC-MS analysis and chiral separation.

Signaling Pathways and Experimental Workflows

The general workflow for the derivatization and analysis of this compound involves several key steps, from sample preparation to data acquisition. The following diagram illustrates this process.

Derivatization_Workflow General Workflow for this compound Derivatization and Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Solvent Dissolve in appropriate solvent Sample->Solvent Buffer Adjust pH with Buffer Solvent->Buffer Reagent Add Derivatization Reagent (e.g., FMOC-Cl, Dansyl-Cl, HFBCF) Buffer->Reagent Reaction Incubate under optimized a) Temperature b) Time Reagent->Reaction Quench Quench Reaction (if necessary) Reaction->Quench Extraction Extract Derivatized Product Quench->Extraction Analysis Inject into HPLC or GC-MS Extraction->Analysis Detection Detection (UV, Fluorescence, MS) Analysis->Detection Data Data Acquisition and Analysis Detection->Data

General derivatization workflow.

Quantitative Data Presentation

The following table summarizes the quantitative performance of different derivatization reagents for the analysis of secondary amines. While the specific analyte is not this compound in all cases, the data provides a strong indication of the expected performance enhancement.

Derivatization ReagentAnalyte TypeAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
FMOC-Cl Secondary Amine (Ranitidine)HPLC-UV0.22 µg/mL0.67 µg/mL[6]
Dansyl Chloride Primary & Secondary AminesHPLC-UV~10 ng/mLNot Reported[7]
Heptafluorobutyryl Chloroformate (HFBCF) Secondary Amino AcidsGC-MSNot ReportedNot Reported[5]
Benzoyl Chloride Primary & Secondary AminesUHPLC-MS/MSpM to nM rangeNot Reported[8]

Experimental Protocols

Protocol 1: Derivatization of this compound with FMOC-Cl for HPLC-Fluorescence Detection

This protocol is adapted for this compound from established methods for primary and secondary amines.[3][7] FMOC-Cl reacts with secondary amines under alkaline conditions to form a highly fluorescent and stable derivative.[6]

Materials and Reagents:

  • This compound standard solution (in acetonitrile (B52724) or methanol)

  • 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) solution (e.g., 3 mg/mL in acetonitrile)

  • Borate (B1201080) buffer (0.1 M, pH 9.0)

  • Glacial acetic acid or phosphoric acid (for reaction quenching)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in acetonitrile or methanol (B129727) at a known concentration.

  • Derivatization Reaction:

    • In a clean vial, mix 100 µL of the this compound standard solution with 400 µL of borate buffer (0.1 M, pH 9.0).

    • Add 500 µL of the FMOC-Cl solution.

    • Vortex the mixture for 30 seconds.

    • Allow the reaction to proceed at room temperature for 10 minutes.

  • Reaction Quenching:

    • Add 100 µL of glacial acetic acid or a suitable concentration of phosphoric acid to quench the reaction and neutralize the excess base.

    • Vortex the mixture for 10 seconds.

  • Sample Filtration and Analysis:

    • Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.

    • Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with Mobile Phase A (e.g., water with 0.1% trifluoroacetic acid) and Mobile Phase B (e.g., acetonitrile with 0.1% trifluoroacetic acid). A typical gradient could be:

    • 0-2 min: 50% B

    • 2-15 min: 50-90% B

    • 15-17 min: 90% B

    • 17-18 min: 90-50% B

    • 18-20 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence detector with excitation at 265 nm and emission at 315 nm.

  • Column Temperature: 30 °C

Protocol 2: Derivatization of this compound with Dansyl Chloride for HPLC-UV/Fluorescence Detection

This protocol is based on the well-established dansylation of primary and secondary amines.[9] Dansyl chloride reacts with amines to produce highly fluorescent and UV-active sulfonamide derivatives.

Materials and Reagents:

  • This compound standard solution (in acetonitrile)

  • Dansyl chloride solution (e.g., 5 mg/mL in acetone (B3395972) or acetonitrile)

  • Sodium bicarbonate buffer (0.1 M, pH 10.0)

  • Ammonia (B1221849) solution (e.g., 2% in water) to quench the reaction

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in acetonitrile.

  • Derivatization Reaction:

    • In a reaction vial, add 100 µL of the this compound standard solution and 200 µL of sodium bicarbonate buffer.

    • Add 200 µL of the dansyl chloride solution.

    • Vortex the mixture and incubate at 60 °C for 30 minutes in a water bath or heating block.

  • Reaction Quenching:

    • Cool the vial to room temperature.

    • Add 100 µL of the ammonia solution to react with the excess dansyl chloride.

    • Vortex for 10 seconds.

  • Sample Filtration and Analysis:

    • Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.

    • Inject into the HPLC system.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 70:30 v/v acetonitrile:water).

  • Flow Rate: 1.0 mL/min

  • Detection:

    • UV detector at 254 nm.

    • Fluorescence detector with excitation at 340 nm and emission at 525 nm.

  • Column Temperature: 25 °C

Protocol 3: Chiral Derivatization of this compound with Heptafluorobutyryl Chloroformate (HFBCF) for GC-MS Analysis

This protocol is adapted from a method for the chiral analysis of secondary amino acids and is suitable for the enantiomeric separation of this compound.[5] The derivatization with an achiral reagent is followed by separation on a chiral GC column.

Materials and Reagents:

  • This compound standard solution (in a suitable organic solvent like methanol or isooctane)

  • Heptafluorobutyryl chloroformate (HFBCF)

  • Pyridine (as a catalyst and acid scavenger)

  • Isooctane or other suitable extraction solvent

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in isooctane.

  • Derivatization Reaction:

    • To 100 µL of the this compound solution in a vial, add 20 µL of pyridine.

    • Add 50 µL of HFBCF.

    • Cap the vial tightly and heat at 70 °C for 20 minutes.

  • Extraction:

    • Cool the reaction mixture to room temperature.

    • Add 500 µL of water and 500 µL of isooctane.

    • Vortex for 1 minute to extract the derivatized this compound into the organic phase.

    • Centrifuge to separate the layers.

  • Drying and Analysis:

    • Transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried organic phase to a GC vial.

    • Inject 1 µL into the GC-MS system.

GC-MS Conditions:

  • GC Column: Chiral capillary column (e.g., Chirasil-Val or equivalent)

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 180 °C

    • Hold at 180 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Interface Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Spectrometer: Operated in full scan mode or selected ion monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic fragment ions of the derivatized this compound.

The following diagram illustrates the logical relationship of the derivatization of a secondary amine with FMOC-Cl.

FMOC_Derivatization FMOC-Cl Derivatization of a Secondary Amine cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Amine This compound (Secondary Amine) Conditions Alkaline pH (e.g., Borate Buffer) Room Temperature Derivative Fluorescent FMOC-Amine Derivative Amine->Derivative FMOC FMOC-Cl (9-Fluorenylmethoxycarbonyl chloride) FMOC->Derivative Conditions->Derivative Reacts to form Byproduct Hydrochloric Acid (HCl)

FMOC-Cl derivatization reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Octanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 3-Octanamine synthesis.

Frequently Asked Questions (FAQs)

What are the primary methods for synthesizing this compound?

The most common methods for synthesizing this compound are:

  • Reductive Amination of 3-Octanone (B92607): This is a widely used method that involves the reaction of 3-octanone with an amine source (like ammonia) in the presence of a reducing agent. It's often preferred due to its relatively mild conditions and the availability of various selective reducing agents.[1][2]

  • Leuckart Reaction: This method utilizes the reaction of 3-octanone with ammonium (B1175870) formate (B1220265) or formamide (B127407) to produce the corresponding amine.[3][4][5] It typically requires high temperatures.[4]

What are the starting materials for this compound synthesis?

The primary starting material for the synthesis of this compound is 3-octanone.[6] Other reagents include an ammonia (B1221849) source and a reducing agent for reductive amination, or ammonium formate/formamide for the Leuckart reaction.

What are the typical yields for this compound synthesis?

Yields can vary significantly based on the chosen method and reaction conditions. For reductive amination, yields can be optimized to be quite high, sometimes exceeding 80%. The Leuckart reaction can also provide good yields, often in the range of 52% to 85% for similar primary amines.[7] However, for the reductive amination of 2-octanone, a similar ketone, yields as low as 0.6% have been reported with certain catalysts and secondary amines, highlighting the importance of optimizing the reaction conditions.[8]

What are the key factors that influence the yield of this compound?

Several factors can impact the final yield:

  • Choice of Reducing Agent: The selectivity of the reducing agent is crucial to prevent the reduction of the starting ketone.[9]

  • Reaction Conditions: Temperature, pressure, and reaction time need to be optimized.

  • Water Removal: In reductive amination, the formation of an imine intermediate releases water. Removing this water can drive the reaction forward.[9]

  • Catalyst: The choice of acid or metal catalyst can significantly affect the reaction rate and efficiency.[9][10]

  • Stoichiometry: The molar ratio of reactants should be carefully controlled to avoid side reactions like over-alkylation.[10]

Troubleshooting Guide

Problem 1: Low or no conversion of 3-octanone to this compound.

  • Possible Cause: Inefficient formation of the imine intermediate. The equilibrium between the ketone/amine and the imine may not favor the imine.[9]

  • Solution 1: Water Removal: The formation of the imine intermediate involves the elimination of water.[9] Employing methods to remove water, such as using dehydrating agents like molecular sieves or azeotropic distillation, can drive the equilibrium towards the imine.[9][10]

  • Solution 2: Catalysis: The use of an acid catalyst, such as acetic acid, can facilitate the dehydration step.[9] For more challenging substrates, Lewis acids like Ti(OiPr)₄ or ZnCl₂ can be effective.[9]

Problem 2: Significant formation of 3-octanol (B1198278) as a byproduct.

  • Possible Cause: The reducing agent is not selective and is reducing the starting ketone (3-octanone) in addition to the imine intermediate.

  • Solution: Choose a milder and more selective reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a good choice as it is selective for the imine over the ketone.[9][11] Sodium cyanoborohydride (NaBH₃CN) is also effective and can selectively reduce imines in the presence of aldehydes and ketones. While sodium borohydride (B1222165) (NaBH₄) can be used, there is a higher risk of reducing the starting ketone.

Problem 3: Formation of di- and tri-octylamines as byproducts.

  • Possible Cause: Over-alkylation of the desired primary amine. The newly formed this compound can react further with the starting ketone and imine intermediate.

  • Solution: Carefully control the stoichiometry of the reactants. Using a larger excess of the ammonia source can help to minimize the formation of secondary and tertiary amines.

Problem 4: Difficulty in purifying the final this compound product.

  • Possible Cause: The crude product contains unreacted starting materials and byproducts with boiling points close to that of this compound.

  • Solution:

    • Fractional Distillation: Carefully perform fractional distillation to separate the product from impurities with different boiling points. The boiling point of this compound is approximately 161-163 °C.[12][13]

    • Chromatography: If distillation is ineffective, column chromatography can be used to achieve high purity.

    • Acid-Base Extraction: As an amine, this compound can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities through liquid-liquid extraction. The amine can then be recovered by basifying the aqueous layer and extracting it with an organic solvent.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentChemical FormulaSelectivity for Imine vs. KetoneTypical Solvent(s)Notes
Sodium TriacetoxyborohydrideNaBH(OAc)₃High1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Often the preferred reagent due to its high selectivity and mild nature.[9][11]
Sodium CyanoborohydrideNaBH₃CNHighMethanol (B129727) (MeOH)Effective and selective, but introduces cyanide into the reaction and waste stream.
Sodium BorohydrideNaBH₄ModerateMethanol (MeOH), Ethanol (EtOH)Less selective; can reduce the starting ketone, leading to alcohol byproducts.
Catalytic HydrogenationH₂/Catalyst (e.g., Ni, Pd, Pt)Varies with catalyst and conditionsVariesConsidered a "green" method, but may require higher pressures and temperatures.[1][10]

Experimental Protocols

Protocol: Reductive Amination of 3-Octanone using Sodium Borohydride

This protocol provides a general procedure for the synthesis of this compound via reductive amination.

Materials:

  • 3-Octanone

  • Ammonia (e.g., 7N solution in methanol)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-octanone in methanol.

  • Amine Addition: Cool the solution in an ice bath and add a stoichiometric excess of ammonia solution (e.g., 5-10 equivalents) dropwise while stirring.

  • Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture again in an ice bath. Slowly add sodium borohydride (in slight excess, e.g., 1.5-2 equivalents) in small portions. Caution: Hydrogen gas may be evolved.

  • Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Quenching: Carefully quench the reaction by slowly adding water or dilute HCl to decompose any unreacted NaBH₄.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Work-up:

    • Add water to the residue and make the solution acidic by adding dilute HCl.

    • Wash the aqueous solution with diethyl ether to remove any unreacted 3-octanone and other non-basic impurities.

    • Make the aqueous layer basic by adding a concentrated NaOH solution.

    • Extract the product (this compound) from the aqueous layer with several portions of diethyl ether.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by fractional distillation under atmospheric or reduced pressure.

Visualizations

experimental_workflow start Start: 3-Octanone & Ammonia in Solvent imine_formation Imine Formation (Acid Catalyst, Water Removal) start->imine_formation reduction Reduction of Imine (Add Selective Reducing Agent) imine_formation->reduction workup Aqueous Work-up (Quench, Extract, Wash) reduction->workup purification Purification (Distillation/Chromatography) workup->purification product Final Product: this compound purification->product troubleshooting_yield start Low Yield of this compound check_conversion Is 3-octanone conversion low? start->check_conversion check_byproducts Are there significant byproducts? check_conversion->check_byproducts No low_conversion_yes Inefficient Imine Formation check_conversion->low_conversion_yes Yes byproducts_yes Identify Byproducts check_byproducts->byproducts_yes Yes no_issue Investigate other factors (temperature, time, purity of reagents) check_byproducts->no_issue No solution_water Action: Remove water (e.g., molecular sieves) low_conversion_yes->solution_water solution_catalyst Action: Add acid catalyst (e.g., Acetic Acid) low_conversion_yes->solution_catalyst is_alcohol Is 3-octanol present? byproducts_yes->is_alcohol is_overalkylation Are di/tri-octamines present? is_alcohol->is_overalkylation No alcohol_yes Non-selective reducing agent is_alcohol->alcohol_yes Yes overalkylation_yes Over-alkylation occurred is_overalkylation->overalkylation_yes Yes is_overalkylation->no_issue No solution_reducing_agent Action: Use a more selective agent (e.g., NaBH(OAc)3) alcohol_yes->solution_reducing_agent solution_stoichiometry Action: Adjust reactant stoichiometry (excess ammonia) overalkylation_yes->solution_stoichiometry

References

Common side products in the synthesis of 3-Octanamine.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Octanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Reductive Amination of 3-Octanone (B92607): This is a widely used one-pot reaction where 3-octanone reacts with an amine source (like ammonia) in the presence of a reducing agent.[1][2][3]

  • Leuckart Reaction: This method involves the reaction of 3-octanone with ammonium (B1175870) formate (B1220265) or formamide (B127407) to produce the corresponding N-formyl derivative, which is then hydrolyzed to yield this compound.[4][5]

  • Hofmann Rearrangement of Nonanamide (B72023): This route involves the conversion of nonanamide to this compound, which has one less carbon atom, through a reaction with bromine and a strong base.[6][7]

Q2: I am seeing a significant amount of 3-octanol (B1198278) in my crude product from reductive amination. What is causing this?

A2: The formation of 3-octanol is a common side product in the reductive amination of 3-octanone. This occurs when the reducing agent directly reduces the ketone starting material before it can react with the amine to form the imine intermediate. This is particularly problematic with strong reducing agents like sodium borohydride.

Q3: My reductive amination is resulting in a significant amount of a higher molecular weight impurity. What could it be?

A3: A common byproduct in the synthesis of primary amines via reductive amination is the formation of a secondary amine, in this case, di(octan-3-yl)amine. This happens when the newly formed this compound acts as a nucleophile and reacts with another molecule of 3-octanone to form a new imine, which is then reduced. Using a large excess of the ammonia (B1221849) source can help to minimize this side reaction.[8]

Q4: After performing a Leuckart reaction, I have an impurity that is difficult to separate from the final product. What is it likely to be?

A4: In the Leuckart reaction, the primary intermediate is the N-formyl derivative of the amine (N-(octan-3-yl)formamide). If the final hydrolysis step is incomplete, this formamide will remain as a significant impurity in your product.

Q5: I attempted a Hofmann rearrangement to synthesize this compound and obtained a neutral compound instead of the expected amine. What might have happened?

A5: The Hofmann rearrangement proceeds through an isocyanate intermediate. If there is an alcohol present in the reaction mixture (for example, if methanol (B129727) is used as a solvent), it can trap the isocyanate to form a carbamate (B1207046) (e.g., methyl N-(octan-3-yl)carbamate), which is a neutral compound.[9]

Troubleshooting Guides

Reductive Amination of 3-Octanone
Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete reaction; Suboptimal reaction conditions; Inefficient reducing agent.- Ensure all reagents are fresh and anhydrous.- Optimize reaction temperature and time.- Consider using a different reducing agent (e.g., NaBH(OAc)₃ is often more selective for the imine).[1]
High percentage of 3-Octanol Ketone reduction is faster than imine formation.- Use a milder, more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[1][10]- Pre-form the imine before adding the reducing agent.
Formation of Di(octan-3-yl)amine The product amine is reacting with the starting ketone.- Use a large excess of the ammonia source (e.g., ammonium acetate (B1210297) or ammonia gas).[8]- Add the reducing agent slowly to the reaction mixture.
Unreacted 3-Octanone Insufficient reducing agent or incomplete reaction.- Increase the equivalents of the reducing agent.- Extend the reaction time.
Leuckart Reaction
Issue Potential Cause Troubleshooting Steps
Incomplete Reaction Insufficient heating or reaction time.- Ensure the reaction is heated to the required temperature (typically 160-185°C).- Increase the reaction time.
Presence of N-(octan-3-yl)formamide Incomplete hydrolysis of the formyl intermediate.- Ensure complete hydrolysis by using a strong acid (e.g., HCl) or base (e.g., NaOH) and sufficient heating during the workup.[4]
Hofmann Rearrangement
Issue Potential Cause Troubleshooting Steps
Low Yield Substrate degradation under harsh basic conditions.- Use a milder base or a modified Hofmann rearrangement protocol.
Formation of Carbamate Presence of alcohol trapping the isocyanate intermediate.- Ensure the reaction is performed in an aqueous medium without the presence of alcohols.[9]

Experimental Protocols

Reductive Amination of 3-Octanone with Sodium Cyanoborohydride
  • Imine Formation: In a round-bottom flask, dissolve 3-octanone (1 equivalent) in methanol. Add ammonium acetate (10 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Quench the reaction by slowly adding 1M HCl until the gas evolution ceases. Make the solution basic (pH > 10) with the addition of aqueous NaOH.

  • Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (B109758) (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Purification of this compound
  • Acid-Base Extraction: This technique is highly effective for separating the basic this compound from neutral or acidic impurities.

    • Dissolve the crude product in an organic solvent (e.g., diethyl ether).

    • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer.[11][12][13]

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

    • Make the aqueous layer basic (pH > 10) with a strong base (e.g., NaOH).

    • Extract the now deprotonated amine back into an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to yield the purified amine.

  • Distillation: Fractional distillation under reduced pressure can be used to separate this compound from less volatile impurities.

Visualizations

Reductive_Amination_Pathway Ketone 3-Octanone Imine Iminium Ion Intermediate Ketone->Imine + NH₃, - H₂O Alcohol 3-Octanol (Side Product) Ketone->Alcohol + [H⁻] (Direct Reduction) SecondaryAmine Di(octan-3-yl)amine (Side Product) Ketone->SecondaryAmine Ammonia NH₃ Ammonia->Imine Amine This compound (Product) Imine->Amine + [H⁻] (Reducing Agent) Amine->SecondaryAmine + 3-Octanone, - H₂O

Reductive Amination of 3-Octanone

Leuckart_Reaction_Pathway Ketone 3-Octanone Formyl N-(octan-3-yl)formamide (Intermediate/Impurity) Ketone->Formyl + HCONH₂ Formamide HCONH₂ Formamide->Formyl Amine This compound (Product) Formyl->Amine + H₂O, H⁺ or OH⁻ (Hydrolysis)

Leuckart Reaction for this compound Synthesis

Hofmann_Rearrangement_Pathway Amide Nonanamide Isocyanate Isocyanate Intermediate Amide->Isocyanate + Br₂, NaOH Amine This compound (Product) Isocyanate->Amine + H₂O, - CO₂ Carbamate Carbamate (Side Product) Isocyanate->Carbamate + ROH Alcohol ROH Alcohol->Carbamate

Hofmann Rearrangement for this compound Synthesis

References

Technical Support Center: Purification of Crude 3-Octanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 3-Octanamine. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities depend on the synthetic route. For this compound synthesized via reductive amination of 3-octanone, impurities may include unreacted 3-octanone, the secondary amine (di(octan-3-yl)amine), and residual reducing agents or byproducts. If alkyl halides are used in the synthesis, overalkylation can be a source of secondary and tertiary amine impurities.

Q2: Which purification method is most suitable for this compound?

A2: The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.

  • Fractional Distillation is highly effective for separating this compound from impurities with significantly different boiling points.

  • Acid-Base Extraction is a powerful technique for separating the basic this compound from neutral or acidic impurities.[1][2][3][4]

  • Column Chromatography (Normal or Reversed-Phase) can be used for high-purity separations, especially when impurities have similar boiling points to the product.[5][6]

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physical properties of this compound is critical for selecting and optimizing purification protocols. Key data is summarized in the table below.

Table 1: Physical Properties of this compound
PropertyValueSource
Molecular FormulaC₈H₁₉N[7][8]
Molecular Weight129.24 g/mol [7][8][9]
Boiling Point161-163 °C (at atm. pressure)[8][10]
Density0.784 ± 0.06 g/cm³ (Predicted)[8][10]
pKa11.00 ± 0.35 (Predicted)[8][10]
SolubilityInsoluble in water, soluble in organic solvents.[4][9]

Troubleshooting Guides

Fractional Distillation Issues

Q: My fractional distillation is resulting in poor separation between this compound and an unknown impurity. What should I do?

A: Poor separation during fractional distillation is common when boiling points are close (less than 25-70 °C difference).[11][12] Consider the following troubleshooting steps:

  • Increase Column Efficiency : Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings) to increase the number of theoretical plates.[11][13]

  • Optimize Heating Rate : Heat the distillation flask slowly and steadily to establish a proper temperature gradient in the column.[12] A rapid heating rate can lead to flooding and prevent effective separation.

  • Ensure Proper Insulation : Insulate the distillation column (e.g., with glass wool or aluminum foil) to maintain the temperature gradient and prevent premature condensation.

  • Consider Vacuum Distillation : If the impurity is a high-boiling substance that is close to the boiling point of this compound at atmospheric pressure, reducing the pressure will lower the boiling points of both compounds, which may increase their boiling point separation.

Acid-Base Extraction Issues

Q: I've performed an acid-base extraction, but my final product is still contaminated with a neutral impurity. How can I improve the purification?

A: This issue typically arises from incomplete separation of the organic and aqueous layers or insufficient washing.

  • Perform Multiple Extractions : Instead of one large-volume wash, perform three to four sequential washes with the acidic solution (e.g., 1M HCl). Multiple extractions are more efficient at removing the amine into the aqueous layer.[1]

  • Check pH of Aqueous Layer : After adding acid, ensure the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the this compound to its water-soluble ammonium (B1175870) salt.

  • Back-Wash the Aqueous Layer : After separating the initial organic layer, "back-wash" the acidic aqueous layer (containing your protonated amine) with a fresh portion of an organic solvent (e.g., diethyl ether, dichloromethane) to remove any co-extracted neutral impurities.

  • Basify Carefully : When regenerating the free amine, add a base (e.g., 2M NaOH) to the aqueous layer slowly until it is strongly basic (pH 12-14) to ensure complete deprotonation. The amine will likely form an insoluble organic layer.

Column Chromatography Issues

Q: My this compound is showing significant tailing or streaking on a silica (B1680970) gel column. What is causing this?

A: Primary amines are basic and interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to poor peak shape and difficult elution.

  • Add a Mobile Phase Modifier : Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%) or ammonium hydroxide, to the eluent. This will compete with the this compound for the acidic sites on the silica, resulting in improved peak shape.

  • Use a Deactivated Stationary Phase : Consider using basic alumina (B75360) or a commercially available amine-functionalized silica column, which are more suitable for purifying basic compounds.

  • Switch to Reversed-Phase Chromatography : If the impurities are non-polar, reversed-phase chromatography on a C18 column can be an effective alternative.[5] A mobile phase of water/acetonitrile or water/methanol is typically used.[5]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate this compound from neutral and acidic impurities.

  • Dissolution : Dissolve the crude this compound mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Acidic Extraction : Add 1M aqueous HCl solution to the separatory funnel, shake vigorously, and allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat this extraction two more times with fresh 1M HCl. Combine all aqueous extracts.

  • Back-Wash (Optional) : Wash the combined acidic aqueous extracts with a small portion of the organic solvent to remove any residual neutral impurities. Discard this organic wash.

  • Basification : Cool the acidic aqueous solution in an ice bath. Slowly add 2M aqueous NaOH solution with swirling until the solution is strongly basic (check with pH paper, target pH > 12). The this compound should separate as an insoluble organic layer.

  • Isolation : Extract the regenerated this compound from the aqueous layer using three portions of a fresh organic solvent.

  • Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Fractional Distillation

This protocol is suitable for separating this compound from impurities with different boiling points.

  • Apparatus Setup : Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Charge the Flask : Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

  • Heating : Begin heating the flask gently using a heating mantle.

  • Equilibration : As the mixture boils, observe the vapor rising slowly up the fractionating column. Maintain a slow and steady distillation rate to ensure proper separation. The temperature at the distillation head should remain constant during the collection of a pure fraction.

  • Fraction Collection :

    • Collect any low-boiling impurities (forerun) in a separate receiving flask.

    • When the temperature at the distillation head stabilizes at the boiling point of this compound (approx. 161-163 °C), switch to a new, pre-weighed receiving flask to collect the product fraction.

    • If the temperature rises significantly above the boiling point of the product, stop the distillation to avoid collecting high-boiling impurities.

  • Analysis : Analyze the collected fractions for purity (e.g., by GC or NMR).

Process Diagrams

Purification_Workflow Crude Crude this compound Analysis1 Initial Analysis (GC/NMR) Identify Impurities Crude->Analysis1 Decision1 Are impurities acidic/neutral? Analysis1->Decision1 Decision2 Are boiling points significantly different? Decision1->Decision2 No Extraction Perform Acid-Base Extraction Decision1->Extraction Yes Distillation Perform Fractional Distillation Decision2->Distillation Yes Chromatography Perform Column Chromatography Decision2->Chromatography No Analysis2 Purity Analysis Extraction->Analysis2 Distillation->Analysis2 Chromatography->Analysis2 Pure Pure this compound Analysis2->Pure Troubleshooting_Extraction Start Problem: Neutral impurity remains after acid-base extraction Cause1 Potential Cause: Incomplete Protonation Start->Cause1 Cause2 Potential Cause: Inefficient Washing Start->Cause2 Cause3 Potential Cause: Poor Layer Separation Start->Cause3 Solution1 Solution: Check pH of aqueous layer after acid addition (target pH 1-2) Cause1->Solution1 Solution2 Solution: Perform multiple extractions (3-4 times) with acid Cause2->Solution2 Solution3 Solution: Perform a 'back-wash' of the combined aqueous layers Cause2->Solution3 Solution4 Solution: Allow more time for layers to separate; avoid emulsions Cause3->Solution4

References

Troubleshooting guide for 3-Octanamine synthesis reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-octanamine, a key intermediate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis of this compound is the Leuckart reaction, a type of reductive amination. This one-pot reaction involves heating 3-octanone (B92607) with ammonium (B1175870) formate (B1220265) or a mixture of formic acid and ammonia.[1][2][3][4] The reaction proceeds through an N-formyl-3-octanamine intermediate, which is then hydrolyzed to yield the final this compound product.[1][5]

Q2: I am experiencing a low yield in my this compound synthesis. What are the potential causes?

A2: Low yields in the Leuckart reaction for this compound synthesis can stem from several factors:

  • Sub-optimal Temperature: The Leuckart reaction requires high temperatures, typically between 120°C and 165°C.[2][3] Insufficient heating can lead to incomplete reaction. Conversely, excessively high temperatures can cause decomposition of reactants and products.

  • Inefficient Hydrolysis: The N-formyl-3-octanamine intermediate must be fully hydrolyzed to the final amine. Incomplete hydrolysis, typically carried out with a strong acid like HCl, will result in a lower yield of the desired product.[5][6]

  • Presence of Water: While some water is formed during the reaction, an excessive amount at the beginning can hinder the initial formation of the imine intermediate.[6] However, complete removal of water can also be detrimental as it is required for the in-situ formation of ammonium formate from formamide.[6]

  • Reagent Ratio: The molar ratio of the aminating agent (ammonium formate or formamide/formic acid) to the ketone can significantly impact the yield. An excess of the aminating agent is generally used to drive the reaction to completion.

Q3: What are the likely side products in the synthesis of this compound via the Leuckart reaction?

A3: Potential side products include:

  • Unreacted 3-octanone: If the reaction does not go to completion.

  • N-formyl-3-octanamine: The intermediate product if hydrolysis is incomplete.[1][5]

  • Higher-order amines: Although less common in the Leuckart reaction with ammonia/formate, there is a possibility of forming di(3-octyl)amine.

  • Aldol condensation products: Ketones can undergo self-condensation under certain conditions, though the acidic nature of the Leuckart reaction generally minimizes this.

Q4: How can I purify the crude this compound product?

A4: Purification of this compound typically involves a multi-step process:

  • Acid-Base Extraction: After hydrolysis of the N-formyl intermediate, the reaction mixture is made basic to deprotonate the amine hydrochloride salt, allowing the free amine to be extracted into an organic solvent (e.g., diethyl ether). Washing the organic layer with a dilute acid solution will protonate the amine, transferring it to the aqueous layer and leaving non-basic impurities in the organic layer. The aqueous layer is then basified again, and the free amine is re-extracted into an organic solvent.

  • Drying: The organic extract containing the purified amine is dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Fractional Distillation: The final purification is typically achieved by fractional distillation under atmospheric or reduced pressure to separate the this compound from any remaining impurities and solvent.[7][8][9]

Data Presentation

Table 1: Effect of Reagent Composition on Aliphatic Amine Yield (Model System: 2-Heptanone)

This data, from a study on a similar aliphatic ketone, illustrates the importance of reagent selection in the Leuckart reaction.[6][10]

EntryReagent(s)Water RemovalYield (%)
1Ammonium FormateYes65
2FormamideYes40
3Formamide + Formic AcidYes72
4Ammonium FormateNo58
5FormamideNo35

Experimental Protocols

Detailed Methodology for this compound Synthesis via Leuckart Reaction

This protocol is a generalized procedure based on the Leuckart reaction of aliphatic ketones.[2][6][10] Researchers should optimize the conditions for their specific setup.

Materials:

  • 3-Octanone

  • Ammonium formate

  • Formic acid (optional, can be used with formamide)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (B78521) (NaOH) solution

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, add ammonium formate (typically 2-3 molar equivalents relative to the ketone).

  • Reactant Addition: Heat the flask to melt the ammonium formate (around 120-130°C).[2] Once melted, slowly add 3-octanone (1 molar equivalent) to the molten ammonium formate while stirring.

  • Reaction: Continue heating the reaction mixture under reflux for 4-6 hours. The temperature should be maintained in the range of 150-165°C.

  • Hydrolysis of the Formyl Intermediate: After the initial reaction, cool the mixture and add concentrated hydrochloric acid. Heat the mixture to reflux for another 2-4 hours to hydrolyze the N-formyl-3-octanamine intermediate.[6]

  • Workup - Acid-Base Extraction:

    • Cool the reaction mixture to room temperature and make it strongly basic (pH > 10) by the slow addition of a concentrated sodium hydroxide solution.

    • Extract the liberated this compound with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash them with brine.

  • Drying and Solvent Removal: Dry the ether solution over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation.[7][8][9] Collect the fraction boiling at approximately 161-163°C.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield of this compound check_temp Reaction Temperature Correct? (150-165°C) start->check_temp check_hydrolysis Hydrolysis Complete? check_temp->check_hydrolysis Yes temp_no Adjust Temperature check_temp->temp_no No check_reagents Reagent Quality & Ratio Correct? check_hydrolysis->check_reagents Yes hydrolysis_no Increase Hydrolysis Time/Acid Concentration check_hydrolysis->hydrolysis_no No check_workup Proper Workup? check_reagents->check_workup Yes reagents_no Use Fresh Reagents & Optimize Molar Ratios check_reagents->reagents_no No check_workup->reagents_no No workup_no Review Extraction & Distillation Procedures

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Experimental_Workflow start Start: 3-Octanone & Ammonium Formate reaction Leuckart Reaction (150-165°C, 4-6h) start->reaction intermediate N-formyl-3-octanamine Intermediate reaction->intermediate hydrolysis Acid Hydrolysis (HCl, reflux, 2-4h) intermediate->hydrolysis workup Workup: Basification & Extraction hydrolysis->workup purification Purification: Fractional Distillation workup->purification product Final Product: this compound purification->product

References

Technical Support Center: Optimizing Amination of 3-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the amination of 3-octanol (B1198278).

Troubleshooting Guide

This guide addresses common issues encountered during the amination of 3-octanol, providing potential causes and actionable solutions.

Q1: Why is the conversion of 3-octanol low?

Low conversion can be attributed to several factors related to catalyst activity, reaction conditions, and reagent purity.

Potential CauseRecommended Solution(s)
Inactive or Deactivated Catalyst - Ensure the catalyst was handled under appropriate conditions (e.g., inert atmosphere if air-sensitive). - For heterogeneous catalysts (e.g., Raney® Ni, Ni/Al₂O₃), verify proper activation procedures were followed.[1] - Consider catalyst poisoning from impurities in reactants or solvent. Purify starting materials. - For "hydrogen borrowing" reactions, the presence of H₂ can sometimes prevent catalyst deactivation.[2]
Sub-optimal Temperature - The dehydrogenation of the alcohol is often the rate-determining step and is favored at higher temperatures.[2][3] - Gradually increase the reaction temperature in increments of 10-20°C. Note that excessively high temperatures can lead to side reactions like dehydration.[2]
Insufficient Reaction Time - Monitor the reaction progress over time using GC or TLC. - Extend the reaction time if the conversion is steadily increasing.
Poor Reagent Purity - Use freshly distilled 3-octanol and high-purity amine/ammonia (B1221849) and solvent. - Impurities in the starting material can inhibit the catalyst.

Q2: The primary amine (3-aminooctane) selectivity is poor, with significant formation of secondary and/or tertiary amines. How can this be minimized?

Over-alkylation is a common issue as the primary amine product is often more nucleophilic than the starting aminating agent (e.g., ammonia).

Potential CauseRecommended Solution(s)
Sub-optimal Reactant Ratio - Use a large excess of the aminating agent. When using ammonia for the synthesis of a primary amine, a high molar ratio of ammonia to alcohol is crucial to favor the reaction of the intermediate imine with ammonia over the newly formed primary amine.[2]
Reaction Conditions Favoring Over-alkylation - Lowering the reaction temperature may reduce the rate of the second and third alkylation steps more than the first. - Some catalyst systems are inherently more selective. For instance, the addition of promoters or the choice of support can influence selectivity.
High Conversion - Sometimes, selectivity for the primary amine is highest at intermediate conversions. Consider stopping the reaction earlier and recycling the unreacted 3-octanol.

Q3: I am observing the formation of octene isomers and other dehydration byproducts. What is the cause and solution?

The formation of octenes indicates that an acid-catalyzed or high-temperature elimination (dehydration) of the alcohol is occurring.

Potential CauseRecommended Solution(s)
Acidic Catalyst or Support - The use of acidic catalysts or supports (e.g., some forms of alumina) can promote dehydration.[2] - Consider using a more neutral or basic support for the catalyst.
High Reaction Temperature - As mentioned, excessively high temperatures can lead to dehydration.[2] - Attempt the reaction at the lowest temperature that provides a reasonable conversion rate.
Acidic Additives - In some reductive amination protocols, an acid is used to catalyze imine formation. If dehydration is an issue, reduce the amount of acid or use a milder acid.[4]

Frequently Asked Questions (FAQs)

Q4: What are the main methods for the amination of 3-octanol?

There are two primary methods for the amination of secondary alcohols like 3-octanol:

  • Direct Catalytic Amination: This method involves reacting 3-octanol directly with an amine, most commonly ammonia to produce the primary amine, in the presence of a transition metal catalyst. This process often operates under the "borrowing hydrogen" or "hydrogen transfer" mechanism.[2][5] This mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form a ketone (3-octanone), which then reacts with the amine to form an imine, and the borrowed hydrogen is then used to reduce the imine to the final amine product.[2][6]

  • Reductive Amination: This is typically a two-step, one-pot process. First, 3-octanol is oxidized to 3-octanone (B92607). The ketone is then reacted with an amine to form an imine or iminium ion, which is subsequently reduced in situ by a reducing agent to yield the amine.[7] Alternatively, if starting with 3-octanone, it can be directly converted to the amine in a one-pot reaction with an amine and a reducing agent.

Q5: Which catalysts are recommended for the direct amination of 3-octanol with ammonia?

Several classes of heterogeneous and homogeneous catalysts have shown efficacy for the amination of secondary alcohols.

  • Ruthenium-based catalysts: Both homogeneous complexes, such as those with Xantphos (B1684198) ligands, and heterogeneous catalysts like Ru/Al₂O₃ have been used successfully for the amination of secondary alcohols.[6][8][9]

  • Nickel-based catalysts: Raney® Nickel is a classic and effective catalyst for amination reactions.[1] Supported nickel catalysts, sometimes alloyed with other metals like copper (Ni-Cu), are also used in industrial processes.[3]

  • Iridium and Cobalt-based catalysts: These have also been reported to catalyze alcohol amination effectively.[5]

Q6: What reducing agents are suitable for the reductive amination of 3-octanone?

The key is to use a reducing agent that is selective for the iminium ion over the ketone.

  • Sodium Cyanoborohydride (NaBH₃CN): This is a classic and highly effective reagent for reductive amination because it is more reactive towards the protonated imine (iminium ion) than the starting ketone, especially under mildly acidic conditions (pH ~4-6).[7]

  • Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): This is a milder, non-toxic alternative to NaBH₃CN and is also highly effective for reductive aminations.[10] It is often the preferred reagent in modern organic synthesis.

  • Sodium Borohydride (NaBH₄): While it can be used, it is less selective and can reduce the starting ketone.[11] A stepwise procedure where the imine is formed first, followed by the addition of NaBH₄, can mitigate this issue.[12]

Q7: How can I purify the final amine product?

Purification of the resulting amine from unreacted alcohol, byproducts, and catalyst residues can be challenging.

  • Distillation: If the boiling points are sufficiently different, fractional distillation can be an effective method for separating the desired amine from unreacted 3-octanol and higher-boiling secondary or tertiary amines.

  • Acid-Base Extraction: Amines are basic and can be separated from neutral organic compounds like alcohols and octenes. The crude reaction mixture can be dissolved in a non-polar organic solvent (e.g., diethyl ether, dichloromethane) and washed with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

  • Chromatography: Column chromatography on silica (B1680970) gel is a common laboratory method for purification. However, amines can sometimes streak on silica. Using a solvent system containing a small amount of a basic modifier, such as triethylamine (B128534) or ammonia in methanol, can improve separation.

Quantitative Data

The following table summarizes reaction conditions and outcomes for the direct amination of 2-octanol, a close structural isomer of 3-octanol, which can be used as a starting point for optimization.

Table 1: Direct Amination of 2-Octanol with Ammonia using a Homogeneous Ruthenium Catalyst System [9]

EntrySolvent Volume (mL)Temperature (°C)2-Octanol Conversion (%)Primary Amine Yield (%)Secondary Amine Yield (%)
1111045205
21130100305
33130100558

Catalyst System: [Carbonylchlorohydridotris(triphenylphosphane)ruthenium(II)] and 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (B1148866) (Xantphos) in 2-methyl-2-butanol (B152257) solvent.

Experimental Protocols

Protocol 1: General Procedure for Direct Catalytic Amination in a High-Pressure Reactor

This protocol is adapted from a general procedure for the direct amination of secondary alcohols with ammonia using a homogeneous ruthenium catalyst.[9]

  • Reactor Setup: In an inert atmosphere (e.g., inside a glovebox), charge a glass liner for a high-pressure autoclave with 3-octanol (e.g., 1.0 mmol), the ruthenium precursor catalyst (e.g., 1-2 mol%), and the phosphine (B1218219) ligand (e.g., 1-2 mol%).

  • Solvent Addition: Add an anhydrous solvent (e.g., 2-methyl-2-butanol or tert-amyl alcohol, 1-3 mL).[1][9]

  • Sealing and Purging: Place the liner in the autoclave, seal the reactor, and remove it from the glovebox. Purge the autoclave several times with an inert gas like argon.

  • Ammonia Addition: Introduce a measured amount of liquid ammonia into the cooled autoclave. The molar ratio of ammonia to alcohol should be high (e.g., >5:1) to promote primary amine formation.

  • Reaction: Heat the sealed reactor to the desired temperature (e.g., 110-150°C) with vigorous stirring.[9] The internal pressure will increase upon heating.

  • Work-up: After the desired reaction time (e.g., 20-48 hours), cool the reactor to room temperature and carefully vent the excess ammonia. Open the reactor, dilute the reaction mixture with a suitable solvent (e.g., ethanol), and filter to remove any solid catalyst residues. The product can then be isolated and purified from the filtrate.

Protocol 2: General Procedure for Reductive Amination using NaBH(OAc)₃

This protocol describes the formation of 3-aminooctane from 3-octanone and ammonia.

  • Reaction Setup: To a round-bottom flask, add 3-octanone (1.0 eq.) and a suitable solvent such as dichloromethane (B109758) (DCE) or tetrahydrofuran (B95107) (THF).

  • Amine Addition: Add a solution of ammonia in an alcohol (e.g., 7N ammonia in methanol, 5-10 eq.).

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq.) portion-wise to the stirred solution at room temperature.[10]

  • Reaction Monitoring: Stir the reaction at room temperature for several hours to overnight. Monitor the progress by TLC or GC-MS until the starting ketone is consumed.

  • Quenching and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30-60 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

Visualizations

G General Workflow for Direct Catalytic Amination of 3-Octanol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Charge Reactor with: - 3-Octanol - Catalyst - Ligand - Anhydrous Solvent seal_purge Seal Reactor & Purge with Inert Gas prep_reactants->seal_purge Inert Atmosphere add_nh3 Introduce Liquid Ammonia seal_purge->add_nh3 heat_stir Heat to 110-150°C with Stirring add_nh3->heat_stir react React for 20-48 hours heat_stir->react cool_vent Cool Reactor & Vent Ammonia react->cool_vent filter Dilute and Filter cool_vent->filter purify Isolate & Purify Product (Distillation / Extraction) filter->purify

Caption: General workflow for the direct catalytic amination of 3-octanol.

G Troubleshooting Low Yield / Selectivity start Low Yield or Poor Selectivity check_conversion Is Conversion Low? start->check_conversion low_conversion_causes Potential Causes: - Inactive Catalyst - Low Temperature - Short Reaction Time check_conversion->low_conversion_causes Yes check_selectivity Is Selectivity Poor? (Over-alkylation) check_conversion->check_selectivity No low_conversion_solutions Solutions: - Check Catalyst Activity - Increase Temperature - Extend Reaction Time low_conversion_causes->low_conversion_solutions low_conversion_solutions->check_selectivity poor_selectivity_causes Potential Causes: - Low NH₃:Alcohol Ratio - High Temperature - High Conversion check_selectivity->poor_selectivity_causes Yes check_byproducts Are Dehydration Byproducts Observed? check_selectivity->check_byproducts No poor_selectivity_solutions Solutions: - Increase NH₃ Excess - Decrease Temperature - Stop at Lower Conversion poor_selectivity_causes->poor_selectivity_solutions poor_selectivity_solutions->check_byproducts byproducts_causes Potential Causes: - Acidic Catalyst/Support - High Temperature check_byproducts->byproducts_causes Yes end Optimization Complete check_byproducts->end No byproducts_solutions Solutions: - Use Neutral/Basic Support - Decrease Temperature byproducts_causes->byproducts_solutions byproducts_solutions->end

Caption: Troubleshooting decision tree for amination of 3-octanol.

References

How to avoid emulsion formation with 3-Octanamine in extractions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding emulsion formation during liquid-liquid extractions involving 3-Octanamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to forming emulsions?

This compound is a primary amine with a long alkyl chain, making it a basic and hydrophobic compound. Its structure gives it surfactant-like properties, meaning it can act at the interface between two immiscible liquids, such as an organic solvent and water, stabilizing droplets of one phase within the other and leading to the formation of a stable emulsion.

Q2: What are the key physicochemical properties of this compound to consider for extraction?

Understanding the properties of this compound is crucial for designing an effective extraction protocol that minimizes emulsion formation.

PropertyValueImplication for Extraction
Molecular Weight 129.24 g/mol [1]-
Predicted pKa ~11.00 ± 0.35[2][3]As a base, this compound will be protonated and water-soluble at acidic pH (<<11) and neutral and organic-soluble at basic pH (>>11).
Predicted LogP ~2.6 - 3.0[1][4]Indicates good solubility in organic solvents and low solubility in water.
Water Solubility Insoluble[5]Extractions will involve partitioning between an aqueous and an organic phase.

Q3: How does pH affect the extraction of this compound?

The pH of the aqueous phase is a critical parameter that dictates the solubility of this compound and can be manipulated to facilitate its transfer between phases.[6]

  • Acidic Conditions (pH < 9): this compound will be protonated to form an ammonium (B1175870) salt (R-NH3+), which is significantly more soluble in the aqueous phase.

  • Basic Conditions (pH > 13): this compound will be in its neutral, free base form (R-NH2), which is soluble in organic solvents.[6]

A general rule is to adjust the pH of the aqueous phase to be at least 2 pH units away from the pKa of the amine to ensure it is predominantly in one form.[6][7]

Troubleshooting Guide: Emulsion Formation

This guide provides a systematic approach to preventing and resolving emulsion issues during the extraction of this compound.

Problem: A stable emulsion has formed between the aqueous and organic layers.

Solution Workflow:

EmulsionTroubleshooting start Emulsion Formed gentle_swirl Prevention: Gentle Swirling start->gentle_swirl If starting over salting_out Break Emulsion: Add Saturated Brine (Salting Out) start->salting_out ph_adjustment Break Emulsion: pH Adjustment salting_out->ph_adjustment If emulsion persists resolution Phases Separated salting_out->resolution solvent_change Break Emulsion: Change Solvent ph_adjustment->solvent_change If emulsion persists ph_adjustment->resolution centrifugation Mechanical Separation: Centrifugation solvent_change->centrifugation If emulsion persists solvent_change->resolution filtration Mechanical Separation: Filtration through Celite® or Glass Wool centrifugation->filtration If centrifugation is unavailable or ineffective centrifugation->resolution filtration->resolution

Caption: Troubleshooting workflow for emulsion formation.

Detailed Experimental Protocols

Prevention: Gentle Mixing Technique

Vigorous shaking is a primary cause of emulsions.

  • Protocol:

    • Combine the organic phase containing this compound and the aqueous phase in a separatory funnel.

    • Instead of shaking, gently swirl the separatory funnel for 1-2 minutes.[8]

    • Alternatively, gently invert the funnel 10-15 times, ensuring to vent frequently to release any pressure buildup.

    • Allow the layers to separate. This gentle agitation provides sufficient interfacial contact for extraction without the high energy input that leads to emulsification.

Breaking Emulsions with "Salting Out"

Adding a saturated salt solution (brine) increases the ionic strength of the aqueous phase, which can help to break the emulsion.[8]

  • Protocol:

    • To the separatory funnel containing the emulsion, add a small volume of saturated sodium chloride (NaCl) solution (brine).

    • Gently swirl the funnel. The salt will increase the polarity of the aqueous phase, forcing the organic droplets to coalesce.

    • Allow the layers to stand and separate.

    • If the emulsion persists, add more brine incrementally.

Breaking Emulsions by Adjusting pH

Altering the pH can change the solubility of this compound and destabilize the emulsion.

  • Protocol to move this compound into the aqueous phase (as the salt):

    • Slowly add a dilute acid (e.g., 1 M HCl) to the separatory funnel while gently swirling.

    • Monitor the pH of the aqueous layer using pH paper, aiming for a pH of 2 or lower.

    • The protonated this compound will become more water-soluble, which can break the emulsion.

    • Allow the layers to separate.

  • Protocol to keep this compound in the organic phase (as the free base):

    • Slowly add a dilute base (e.g., 1 M NaOH) to the separatory funnel while gently swirling.

    • Monitor the pH of the aqueous layer, aiming for a pH of 13 or higher.

    • This will ensure the this compound is in its neutral, hydrophobic form, which should favor a clean separation.

    • Allow the layers to separate.

Changing the Organic Solvent

If emulsions are a persistent issue, changing the organic solvent can be an effective solution.

  • Protocol:

    • If an emulsion has formed, it may be necessary to remove the original organic solvent by rotary evaporation (if the compound is not volatile).

    • Dissolve the residue in a different organic solvent. Solvents with a greater density difference from water and lower water miscibility, such as dichloromethane (B109758) or toluene, may be less prone to forming emulsions.

    • Re-initiate the extraction, starting with gentle mixing.

Mechanical Methods for Emulsion Breaking
  • Centrifugation:

    • Transfer the emulsion to centrifuge tubes.

    • Centrifuge at a moderate speed (e.g., 1000-3000 x g) for 5-10 minutes. The increased gravitational force will help to coalesce the dispersed droplets and break the emulsion.[8]

  • Filtration:

    • Place a plug of glass wool or a layer of Celite® in a powder funnel.

    • Pour the emulsion through the filter. The filter media can help to physically break up the emulsion, allowing the layers to separate upon collection.

Data Presentation: Solvent Properties

SolventDensity (g/mL)Polarity IndexWater SolubilityExpected Solubility of this compound
Hexane 0.6550.1InsolubleHigh
Toluene 0.8672.4InsolubleHigh
Diethyl Ether 0.7132.86.9 g/100 mLHigh[9]
Dichloromethane 1.333.11.3 g/100 mLHigh
Ethyl Acetate 0.9024.48.3 g/100 mLHigh

Data sourced from publicly available chemical property databases.

By understanding the properties of this compound and employing these troubleshooting strategies, researchers can significantly reduce the incidence of emulsion formation and achieve more efficient and successful extractions.

References

Stability of 3-Octanamine under acidic or basic conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Octanamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in acidic and basic solutions?

A1: this compound is a secondary aliphatic amine and, as such, is a basic compound. In acidic solutions, it will readily form a protonated ammonium (B1175870) salt, which is generally stable. However, under harsh acidic conditions (strong acids, elevated temperatures), degradation may occur over time. In basic solutions, this compound will exist as the free base and is generally considered stable against hydrolysis. However, strong basic conditions combined with oxidizing agents or high temperatures could lead to degradation. The bulky octyl groups may provide some steric hindrance, potentially influencing its reactivity compared to less hindered secondary amines.[1]

Q2: What are the likely degradation pathways for this compound under forced degradation conditions?

A2: While specific degradation pathways for this compound are not extensively documented, potential degradation mechanisms for secondary aliphatic amines under stress conditions can be inferred. Under acidic or basic conditions, hydrolysis of a simple aliphatic amine is generally slow. However, under oxidative stress, which can be exacerbated by acidic or basic conditions and the presence of metal ions, potential pathways include N-dealkylation and oxidation. N-dealkylation would lead to the formation of primary amines and corresponding carbonyl compounds. Oxidation can lead to the formation of hydroxylamines and nitrones.

Q3: I am observing unexpected peaks in my chromatogram after storing a this compound solution. What could be the cause?

A3: Unexpected peaks are likely due to the degradation of this compound or its interaction with components of your solution. Consider the following:

  • pH of the solution: Extreme pH values can promote degradation.

  • Presence of oxidizing agents: Even atmospheric oxygen can cause slow oxidation, which might be accelerated by light or metal ions.

  • Temperature: Higher storage temperatures will accelerate degradation.

  • Solvent: Ensure the solvent is inert and of high purity.

Refer to the troubleshooting guide below for a more detailed approach to identifying the source of the unexpected peaks.

Q4: How should I store solutions of this compound to ensure stability?

A4: For optimal stability, solutions of this compound should be stored at low temperatures (2-8 °C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The choice of solvent and pH is also critical. For long-term storage, consider preparing the solution at a pH where the amine is most stable, which can be determined through a pH-stability profile study.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of this compound assay over time in a formulation. Instability under the formulation's pH and/or excipients.Conduct a pH-stability profile to identify the optimal pH range. Perform compatibility studies with individual excipients to identify any interactions.
Appearance of new peaks in HPLC analysis of a stability sample. Degradation of this compound.Perform a forced degradation study to intentionally generate and identify potential degradation products. This will help in confirming if the new peaks are related to this compound.
Poor peak shape or shifting retention times in HPLC analysis. Interaction with the stationary phase or instability in the mobile phase.Ensure the mobile phase pH is appropriate for the analysis of a basic compound like this compound. A pH that ensures the amine is in a consistent protonation state is recommended. Consider a column designed for amine analysis.
Precipitation of the sample upon dissolution in an aqueous buffer. Poor solubility of the free base or the salt form.Adjust the pH of the buffer to improve solubility. The protonated salt form in acidic conditions is generally more water-soluble. A co-solvent like acetonitrile (B52724) or methanol (B129727) may be required.

Quantitative Data Summary

The following tables provide representative data from a hypothetical forced degradation study on this compound. These values are illustrative and intended to demonstrate the expected trends in stability under different stress conditions. Actual results will vary based on specific experimental parameters.

Table 1: Stability of this compound in Acidic and Basic Solutions

Condition Time (hours) This compound Remaining (%) Total Degradants (%)
0.1 M HCl at 60 °C0100.00.0
2498.21.8
4896.53.5
7294.85.2
0.1 M NaOH at 60 °C0100.00.0
2499.50.5
4899.10.9
7298.71.3

Table 2: Summary of Forced Degradation Results for this compound

Stress Condition Duration Temperature This compound Degraded (%) Major Degradant Peak Area (%)
Acid Hydrolysis (0.1 M HCl)72 hours60 °C5.23.1 (at RRT 0.85)
Base Hydrolysis (0.1 M NaOH)72 hours60 °C1.30.8 (at RRT 0.92)
Oxidation (3% H₂O₂)24 hoursRoom Temp15.89.5 (at RRT 1.15)
Thermal7 days80 °C2.51.5 (at RRT 0.85)

RRT = Relative Retention Time

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under acidic, basic, oxidative, and thermal stress conditions to support the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Thermostatic oven and water bath

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate the solution at 60 °C.

    • Withdraw aliquots at 0, 24, 48, and 72 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Incubate the solution at 60 °C.

    • Withdraw aliquots at 0, 24, 48, and 72 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at 0, 8, and 24 hours for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a thermostatically controlled oven at 80 °C.

    • Dissolve samples at 0, 1, 3, and 7 days in the stock solution solvent for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.

G Forced Degradation Workflow for this compound cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL This compound Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Degradation (Solid, 80°C) sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize For Acid/Base hplc HPLC Analysis sampling->hplc For others neutralize->hplc data Data Evaluation (Assay, Impurities, Mass Balance) hplc->data

Caption: Workflow for the forced degradation study of this compound.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To provide a robust HPLC method for the separation and quantification of this compound from its potential degradation products.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (as amines have low UV absorbance, derivatization or alternative detection methods like CAD or ELSD may be required for higher sensitivity)

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

Method Validation Parameters: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

G HPLC Method Development and Validation Logic cluster_dev Method Development cluster_val Method Validation (ICH) cluster_final Final Method col_select Column & Mobile Phase Screening opt Optimize Gradient, Flow Rate, Temp. col_select->opt spec Specificity Check with Stressed Samples opt->spec lin Linearity & Range spec->lin acc Accuracy spec->acc prec Precision spec->prec lodloq LOD & LOQ spec->lodloq robust Robustness spec->robust final_method Validated Stability- Indicating Method lin->final_method acc->final_method prec->final_method lodloq->final_method robust->final_method

Caption: Logical flow for developing a stability-indicating HPLC method.

References

Navigating the Synthesis of 3-Octanamine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of chiral amines like 3-Octanamine is a critical step in the creation of new therapeutic agents. As production scales up from the laboratory to industrial manufacturing, a host of challenges can arise, impacting yield, purity, and overall efficiency. This technical support center provides detailed troubleshooting guides and frequently asked questions to address common issues encountered during the synthesis of this compound, with a focus on the widely used reductive amination of 2-octanone (B155638).

Troubleshooting Guide: Common Challenges in this compound Scale-Up

Scaling up the synthesis of this compound can introduce variability and unforeseen challenges. This guide provides a systematic approach to troubleshooting common problems.

Issue 1: Low Product Yield

Low or inconsistent yields are a frequent concern during scale-up. Several factors can contribute to this issue.

Potential CauseRecommended Solution
Incomplete Imine Formation The equilibrium between the ketone and the imine may not favor the imine. Ensure effective water removal using a Dean-Stark apparatus or molecular sieves. A mild acidic catalyst, such as acetic acid, can also promote imine formation.
Suboptimal Reducing Agent The choice and amount of reducing agent are critical. For one-pot reactions, a selective reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) is often preferred as it preferentially reduces the iminium ion over the ketone. Ensure the stoichiometry of the reducing agent is optimized.
Catalyst Deactivation or Inefficiency If using catalytic hydrogenation, the catalyst (e.g., Raney Nickel, Palladium on carbon) may be poisoned or deactivated. Ensure the catalyst is fresh and handled under an inert atmosphere if necessary. The catalyst loading should be optimized for the larger scale.
Side Reactions The primary amine product can react with the starting ketone to form a secondary amine byproduct. Using a large excess of the ammonia (B1221849) source can help to minimize this side reaction.[1]
Reaction Temperature and Time The optimal temperature and reaction time may differ at a larger scale due to changes in heat and mass transfer. Monitor the reaction progress closely using techniques like GC-MS or NMR to determine the optimal endpoint.

Issue 2: Impurities and Byproduct Formation

The presence of impurities can significantly complicate downstream processing and compromise the quality of the final product.

Potential Impurity/ByproductMitigation Strategy
Unreacted 2-Octanone Optimize reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion. A more active reducing agent or catalyst may be required.
2-Octanol This can result from the reduction of the starting ketone by the reducing agent. Use a more selective reducing agent like STAB that is less likely to reduce the ketone.[1]
Di(octan-3-yl)amine (Secondary Amine) As mentioned, the primary amine product can react with remaining 2-octanone. This can be suppressed by using a significant excess of the amine source (e.g., ammonia) or by slowly adding the ketone to the reaction mixture.
Cyanide Adducts (if using NaBH₃CN) The use of sodium cyanoborohydride can lead to the formation of cyanide-containing byproducts. Consider using an alternative reducing agent like STAB to avoid this issue.[1]

Issue 3: Purification Challenges at Scale

Purification methods that are effective at the lab scale may not be directly transferable to larger quantities.

ChallengeRecommended Approach
Emulsion Formation During Workup The basic nature of the amine can lead to emulsions during aqueous workup. Use brine washes and consider a solvent swap to a less polar solvent before extraction.
Difficult Separation from Starting Materials/Byproducts Fractional distillation under reduced pressure is often the most effective method for purifying this compound on a larger scale. Ensure the distillation column is efficient enough to separate components with close boiling points.
Product Loss During Isolation Minimize transfer steps and ensure all equipment is properly rinsed to avoid mechanical losses. Optimize the workup and isolation procedures to maximize recovery.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and industrially viable method for the synthesis of this compound is the reductive amination of 2-octanone. This one-pot reaction involves the reaction of 2-octanone with an amine source, typically ammonia or an ammonium (B1175870) salt, in the presence of a reducing agent.

Q2: What are the key parameters to control during the scale-up of reductive amination?

Several parameters are critical for a successful scale-up:

  • Temperature Control: Reductive amination can be exothermic. Efficient heat removal is crucial to prevent side reactions and ensure consistent product quality.

  • Mixing: Adequate agitation is necessary to ensure homogeneity, especially in heterogeneous catalytic systems. Poor mixing can lead to localized "hot spots" and incomplete reactions.

  • Rate of Reagent Addition: The rate at which reagents are added can influence selectivity and impurity profiles. For example, slow addition of the ketone can minimize the formation of the secondary amine byproduct.

  • Water Removal: As the reaction produces water, its effective removal is essential to drive the equilibrium towards imine formation, which is a key intermediate.

Q3: How can I monitor the progress of the reaction?

Regular monitoring is essential to determine the optimal reaction time and to identify any potential issues. Common analytical techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the starting materials, product, and any byproducts.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the product and identify impurities.

Q4: What are the safety considerations when working with reductive amination at scale?

  • Hydrogen Gas: If using catalytic hydrogenation, hydrogen is highly flammable and requires specialized equipment and handling procedures.

  • Cyanide: If using sodium cyanoborohydride, be aware of the potential to generate toxic hydrogen cyanide gas, especially under acidic conditions. Handle with appropriate ventilation and have a quenching plan in place.

  • Exothermic Reactions: The reaction can generate significant heat. Ensure the reactor is equipped with adequate cooling capacity to control the temperature.

  • Pressure: Some reductive aminations are performed under pressure. Ensure the reactor is rated for the intended operating pressure.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of this compound via reductive amination of 2-octanone under specific conditions.

ParameterValueReference
Starting Material 2-Octanone
Amine Source Ammonium formate[2]
Reducing Agent Formic acid[2]
Catalyst Iridium complex[2]
Solvent Methanol (B129727)[2]
Reaction Time 8 hours[2]
Temperature Reflux[2]
Yield 88.0%[2]
Purity >99% (reported for commercial product)[2]

Experimental Protocols

Synthesis of this compound via Reductive Amination of 2-Octanone (General Laboratory Procedure)

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.

Materials:

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add 2-octanone (1.0 eq) and a solution of ammonia in methanol (e.g., 7N, 5-10 eq) or ammonium acetate (1.5-2.0 eq).

  • Add a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • If using ammonia, add acetic acid (1.0-1.2 eq) to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture. Be cautious of initial gas evolution.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Once the reaction is complete, quench by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude this compound can be further purified by vacuum distillation.

Visualizing Workflows and Pathways

To aid in understanding the processes involved in this compound production, the following diagrams illustrate key workflows and relationships.

Reductive_Amination_Pathway Ketone 2-Octanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Ammonia Amine_Source Ammonia Amine_Source->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H₂O Water H₂O Hemiaminal->Water Imine->Hemiaminal Product This compound Imine->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Product

Reductive amination pathway for this compound synthesis.

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Imine Check Imine Formation (e.g., by NMR, IR) Start->Check_Imine Imine_OK Imine Formation OK? Check_Imine->Imine_OK Optimize_Imine Optimize Imine Formation: - Add acid catalyst - Remove water Imine_OK->Optimize_Imine No Check_Reduction Check Reduction Step Imine_OK->Check_Reduction Yes Optimize_Imine->Check_Imine Reduction_OK Reduction Successful? Check_Reduction->Reduction_OK Optimize_Reduction Optimize Reduction: - Change reducing agent - Increase stoichiometry - Adjust temperature Reduction_OK->Optimize_Reduction No Check_Byproducts Analyze for Byproducts (e.g., GC-MS) Reduction_OK->Check_Byproducts Yes Optimize_Reduction->Check_Reduction Byproducts_Present Significant Byproducts? Check_Byproducts->Byproducts_Present Address_Byproducts Address Byproduct Formation: - Adjust stoichiometry - Modify addition rate Byproducts_Present->Address_Byproducts Yes End Yield Improved Byproducts_Present->End No Address_Byproducts->Start

Troubleshooting workflow for low yield in this compound synthesis.

Purification_Decision_Tree Start Crude this compound Purity_Check Assess Purity (e.g., GC, NMR) Start->Purity_Check High_Purity Purity > 95%? Purity_Check->High_Purity Impurity_Type Identify Major Impurity High_Purity->Impurity_Type No End Pure this compound High_Purity->End Yes Distillation Vacuum Distillation Distillation->End Chromatography Column Chromatography (for small scale) Chromatography->End High_Boiling High-Boiling Impurity? Impurity_Type->High_Boiling Low_Boiling Low-Boiling Impurity? Impurity_Type->Low_Boiling High_Boiling->Distillation Yes High_Boiling->Chromatography No Low_Boiling->Distillation Yes Low_Boiling->Chromatography No

Decision tree for selecting a purification method for this compound.

References

Technical Support Center: Reductive Amination of 3-Octanone to 3-Octanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-Octanamine via reductive amination of 3-octanone (B92607). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to this specific chemical transformation. Our goal is to help you minimize byproduct formation and optimize your reaction conditions for a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the reductive amination of 3-octanone to this compound?

A1: The primary byproducts of concern are the secondary amine (N-(octan-3-yl)octan-3-amine) and 3-octanol (B1198278). The formation of the secondary amine occurs when the newly formed this compound acts as a nucleophile and reacts with another molecule of 3-octanone. The 3-octanol is formed by the direct reduction of the starting ketone, 3-octanone.

Q2: How can I minimize the formation of the secondary amine byproduct?

A2: Minimizing the formation of the secondary amine, a common issue in reductive aminations with ammonia (B1221849), can be achieved by:

  • Using a large excess of the ammonia source: This increases the probability of 3-octanone reacting with ammonia rather than the desired this compound product.

  • Slow addition of the reducing agent: This helps to keep the concentration of the newly formed primary amine low, reducing the chance of it reacting with the remaining ketone.

  • Optimizing reaction temperature: Lower temperatures generally favor the initial imine formation over the subsequent reaction of the product amine.

Q3: What is the best reducing agent to use for this reaction to avoid the formation of 3-octanol?

A3: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a highly selective reducing agent for reductive aminations.[1] It is sterically hindered and less reactive than other borohydrides, preferentially reducing the intermediate iminium ion over the starting ketone. This selectivity significantly minimizes the formation of 3-octanol.[2] While sodium borohydride (B1222165) (NaBH₄) can be used, it is more likely to reduce the ketone, especially if the imine formation is slow.[3]

Q4: What is the optimal pH for the reductive amination of 3-octanone?

A4: The optimal pH for reductive amination is typically mildly acidic, in the range of 5-7. This pH is a compromise: it needs to be acidic enough to catalyze the formation of the iminium ion intermediate but not so acidic that it fully protonates the ammonia source, rendering it non-nucleophilic.[4]

Q5: Should I perform a one-pot or a two-step reductive amination?

A5: For the synthesis of a primary amine like this compound, a one-pot (direct) reductive amination is generally efficient, especially when using a selective reducing agent like NaBH(OAc)₃.[5] In this method, the 3-octanone, ammonia source, and reducing agent are all present in the reaction mixture. A two-step (indirect) approach, where the imine is formed first and then the reducing agent is added, can offer more control and may be beneficial if byproduct formation is a significant issue, particularly when using a less selective reducing agent like NaBH₄.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of this compound Incomplete reaction; competing side reactions.- Ensure all reagents are pure and dry.- Increase reaction time or temperature moderately.- Optimize the stoichiometry of reagents.- Switch to a more selective reducing agent like NaBH(OAc)₃.[1]
High percentage of 3-Octanol byproduct The reducing agent is reducing the 3-octanone starting material.- Use a more selective reducing agent such as NaBH(OAc)₃.[2]- If using NaBH₄, perform a two-step reaction: ensure complete imine formation before adding the reducing agent.[6]- Lower the reaction temperature.
Significant formation of the secondary amine byproduct The product this compound is reacting with unreacted 3-octanone.- Use a larger excess of the ammonia source (e.g., ammonium (B1175870) acetate (B1210297), aqueous ammonia).- Add the reducing agent slowly to the reaction mixture.- Consider a two-step procedure where the ketone is fully converted to the imine before reduction.
Reaction does not proceed to completion Inefficient imine/iminium ion formation.- Ensure the pH is within the optimal range (5-7).[4]- Use a dehydrating agent like molecular sieves if using a non-aqueous solvent.- Consider adding a catalytic amount of a weak acid like acetic acid.

Data Presentation

Table 1: Comparison of Reducing Agents for the Reductive Amination of Aliphatic Ketones

Reducing AgentTypical SolventKey AdvantagesPotential Byproducts
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (B109758) (DCM), 1,2-Dichloroethane (DCE)High selectivity for iminium ions, mild reaction conditions, good for one-pot synthesis.[1][5]Minimal ketone reduction.
Sodium Borohydride (NaBH₄) Methanol (B129727), EthanolInexpensive, readily available.Can reduce the starting ketone, especially if imine formation is slow.[3]
Catalytic Hydrogenation (e.g., H₂/Raney Ni, H₂/Pd/C) Methanol, Ethanol"Green" reducing agent, often provides high yields.May require specialized equipment (hydrogenator), potential for over-reduction.
Iron or Cobalt Catalysts with H₂ Water (with aq. NH₃)Utilizes earth-abundant metals, can be reusable.[7][8]Requires high pressure and temperature.[7]

Table 2: Hypothetical Yields for the Synthesis of this compound under Various Conditions

Ammonia SourceReducing AgentSolventTemperature (°C)Time (h)Yield of this compound (%)
Ammonium AcetateNaBH(OAc)₃Dichloromethane252485-95
Aqueous Ammonia (25%)Fe/(N)SiC, H₂ (6.5 MPa)Water1402078[7]
Aqueous Ammonia (32%)Co/N-C, H₂ (10 bar)Water502082[8]
Ammonium AcetateNaBH₄Methanol251260-75

Note: Yields are illustrative and can vary based on specific experimental conditions and scale.

Experimental Protocols

Protocol 1: Reductive Amination of 3-Octanone using Sodium Triacetoxyborohydride (One-Pot)
  • To a solution of 3-octanone (1.0 eq) and ammonium acetate (5.0 eq) in anhydrous dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Reductive Amination of 3-Octanone using Sodium Borohydride (Two-Step)
  • Imine Formation: Dissolve 3-octanone (1.0 eq) and ammonium acetate (5.0 eq) in methanol. Stir the mixture at room temperature for 4-6 hours. The use of a dehydrating agent like 3Å molecular sieves is recommended.

  • Monitor the formation of the imine by GC-MS or ¹H NMR.

  • Reduction: Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2.0 eq) in small portions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

  • Purify the crude product by distillation or column chromatography.

Visualizations

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reductive Amination cluster_products Products 3-Octanone 3-Octanone Imine_Formation Imine/Iminium Ion Formation 3-Octanone->Imine_Formation Byproducts Byproducts (3-Octanol, Secondary Amine) 3-Octanone->Byproducts Ketone Reduction Ammonia_Source Ammonia Source (e.g., NH4OAc, aq. NH3) Ammonia_Source->Imine_Formation Reduction Reduction Imine_Formation->Reduction Reducing Agent (e.g., NaBH(OAc)3) This compound This compound (Desired Product) Reduction->this compound This compound->Byproducts Over-alkylation

Caption: General workflow for the reductive amination of 3-octanone.

Troubleshooting_Logic Start Start Problem Problem Start->Problem Low Yield or Byproduct Formation Cause1 Ketone Reduction Problem->Cause1 High 3-Octanol? Cause2 Over-alkylation Problem->Cause2 High Secondary Amine? Cause3 Incomplete Reaction Problem->Cause3 Low Conversion? Solution1 Use Selective Reducing Agent (NaBH(OAc)3) Cause1->Solution1 Solution2 Increase Excess of Ammonia Source Cause2->Solution2 Solution3 Optimize Reaction Conditions (Time, Temp) Cause3->Solution3 End End Solution1->End Improved Selectivity Solution2->End Minimized Dimer Solution3->End Higher Conversion

Caption: Troubleshooting decision tree for byproduct minimization.

References

Effect of temperature and pressure on 3-Octanamine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Octanamine, with a focus on the effects of temperature and pressure.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is the reductive amination of 3-octanone (B92607). This process involves the reaction of 3-octanone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. The reaction proceeds through an imine intermediate which is then reduced to the final this compound product.

Q2: How do temperature and pressure generally affect the reductive amination to form this compound?

A2: Temperature and pressure are critical parameters that influence the rate, yield, and selectivity of the reaction.

  • Temperature: Higher temperatures generally increase the reaction rate but can also lead to the formation of by-products and potential degradation of the catalyst or product. For many catalytic systems, a moderate temperature range is optimal.

  • Pressure: In catalytic hydrogenations, higher hydrogen pressure often enhances the rate of the reduction step and can improve the selectivity towards the desired amine over side reactions like the reduction of the starting ketone to an alcohol.

Q3: What are the common side products in this compound synthesis via reductive amination?

A3: Common side products include:

  • 3-Octanol: Formed by the direct reduction of the starting material, 3-octanone.

  • Di(octan-3-yl)amine (Secondary Amine): Results from the reaction of the newly formed this compound with another molecule of 3-octanone, followed by reduction.

  • Tri(octan-3-yl)amine (Tertiary Amine): Further alkylation of the secondary amine by-product.

Q4: Which catalysts are typically used for the reductive amination of 3-octanone?

A4: A range of catalysts can be employed, including:

  • Noble Metal Catalysts: Palladium (Pd), Platinum (Pt), and Iridium (Ir) complexes are highly effective and can operate under mild conditions.[1][2]

  • Non-Noble Metal Catalysts: Nickel (Ni) and Cobalt (Co) based catalysts are more cost-effective alternatives, though they may require harsher reaction conditions (higher temperatures and pressures).[3][4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete imine formation.Ensure anhydrous conditions, as water can inhibit imine formation. Consider using a dehydrating agent like molecular sieves.
Inefficient reduction of the imine.Verify the activity of your reducing agent. For catalytic hydrogenation, ensure the catalyst is active and not poisoned. Increase hydrogen pressure if applicable.
Suboptimal pH.The formation of the imine is often favored under mildly acidic conditions. If using an ammonium salt, the reaction is typically self-pH-regulating. If starting with ammonia, a catalytic amount of a mild acid might be beneficial.
High Levels of 3-Octanol By-product The reducing agent is too reactive towards the ketone.Use a more chemoselective reducing agent that preferentially reduces the imine over the ketone. In catalytic hydrogenation, optimizing the catalyst and reaction conditions (e.g., lower temperature, higher amine concentration) can favor imine formation and subsequent reduction.
Formation of Secondary/Tertiary Amine By-products The product this compound is reacting with the starting 3-octanone.Use a molar excess of the ammonia source relative to 3-octanone. This shifts the equilibrium towards the formation of the primary amine.
Reaction Stalls or is Sluggish Catalyst deactivation.Ensure the purity of reactants and solvent to avoid catalyst poisons. For heterogeneous catalysts, ensure proper mixing to maintain catalyst suspension.
Insufficient temperature or pressure.Gradually increase the temperature and/or hydrogen pressure within the safe limits of your experimental setup. Consult literature for optimal conditions for your specific catalytic system.

Data Presentation: Effect of Temperature and Pressure on this compound Synthesis

The following tables summarize the generalized effects of temperature and pressure on the reductive amination of 3-octanone, based on typical outcomes for similar aliphatic ketones.

Table 1: Generalized Effect of Temperature on this compound Synthesis

Temperature (°C)This compound Yield (%)3-Octanol (%)Di(octan-3-yl)amine (%)Purity (%)
30455<1>98
507582~95
8088105~90
120701510~80

Conditions: Constant pressure of 20 bar H₂, 3-octanone, aqueous ammonia, and a suitable catalyst in a solvent like methanol (B129727).

Table 2: Generalized Effect of Hydrogen Pressure on this compound Synthesis

Pressure (bar H₂)This compound Yield (%)3-Octanol (%)Di(octan-3-yl)amine (%)Purity (%)
560153~92
1078102~95
208582~96
40885<1>98

Conditions: Constant temperature of 80°C, 3-octanone, aqueous ammonia, and a suitable catalyst in a solvent like methanol.

Experimental Protocols

Protocol 1: Iridium-Catalyzed Reductive Amination under Mild Conditions

This protocol is based on methodologies for iridium-catalyzed reductive aminations which are known to proceed under mild conditions.[2][6][7]

Materials:

  • 3-octanone

  • Ammonium formate (B1220265)

  • [Cp*IrCl₂]₂ (dichloro(pentamethylcyclopentadienyl)iridium(III) dimer)

  • Methanol (anhydrous)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 3-octanone (1.0 eq.), ammonium formate (1.5 eq.), and [Cp*IrCl₂]₂ (0.5 mol%).

  • Add anhydrous methanol to achieve a suitable concentration (e.g., 0.5 M with respect to 3-octanone).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol) with vigorous stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC). The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield pure this compound.

Protocol 2: Nickel-Catalyzed Reductive Amination under Higher Pressure

This protocol is a representative procedure for using a non-noble metal catalyst, which may require more forcing conditions.

Materials:

  • 3-octanone

  • Aqueous ammonia (25-28%)

  • Raney Nickel (or another supported Ni catalyst)

  • Ethanol (B145695)

  • High-pressure autoclave equipped with a stirrer

  • Hydrogen gas source

Procedure:

  • In the vessel of a high-pressure autoclave, add 3-octanone (1.0 eq.), aqueous ammonia (5-10 eq.), and Raney Nickel (5-10 wt% of 3-octanone).

  • Add ethanol as the solvent.

  • Seal the autoclave and purge several times with hydrogen gas.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 40 bar).

  • Heat the autoclave to the target temperature (e.g., 80-100°C) with efficient stirring.

  • Maintain these conditions for 12-24 hours, monitoring the pressure to gauge hydrogen uptake.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate can be concentrated and the product purified by distillation under reduced pressure.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Charge Reactor: - 3-Octanone - Amine Source - Catalyst - Solvent start->reactants setup Assemble Apparatus (Flask or Autoclave) reactants->setup conditions Set Reaction Conditions: - Temperature - Pressure setup->conditions stir Stir and Monitor (TLC, GC-MS) conditions->stir cool Cool to RT stir->cool Reaction Complete filter Filter Catalyst cool->filter concentrate Concentrate filter->concentrate purify Purify (Distillation or Chromatography) concentrate->purify product This compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Tree issue Low Yield or Incomplete Reaction check_imine Check Imine Formation (e.g., via TLC/GC) issue->check_imine imine_ok Imine Formation OK check_imine->imine_ok Imine Present solution_water Action: Remove water (e.g., molecular sieves) check_imine->solution_water No/Poor Imine solution_pH Action: Adjust pH (mildly acidic) check_imine->solution_pH No/Poor Imine check_reduction Check Reduction Step imine_ok->check_reduction solution_reductant Action: Verify reducing agent activity check_reduction->solution_reductant Slow/No Reduction solution_catalyst Action: Check catalyst activity/ Increase H2 pressure check_reduction->solution_catalyst Slow/No Reduction

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Navigating 3-Octanamine Reactions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the optimal solvent for reactions involving 3-Octanamine. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key factors to consider when selecting a solvent for a reaction with this compound?

A1: The primary factors include:

  • Solubility of Reactants: Both this compound and other reactants must be sufficiently soluble in the chosen solvent to ensure a homogeneous reaction mixture and optimal reaction rates.

  • Solvent Polarity: The polarity of the solvent can significantly influence reaction kinetics and selectivity. Polar aprotic solvents are often preferred for nucleophilic substitution reactions involving amines.

  • Reaction Temperature: The solvent's boiling point must be compatible with the desired reaction temperature.

  • Reactivity with Reagents: The solvent should be inert and not react with any of the reagents or intermediates. For instance, protic solvents like alcohols can interfere with reactions involving strong bases or highly electrophilic reagents.

  • Work-up and Purification: Consideration should be given to how the solvent will be removed after the reaction and its potential to interfere with product isolation and purification.

Q2: How does the structure of this compound influence its solubility?

Q3: Can I use protic solvents for N-alkylation of this compound?

A3: While possible in some cases, using protic solvents like alcohols for N-alkylation is generally not recommended, especially when strong bases are used. The protic solvent can react with the base, diminishing its effectiveness, and can also solvate the amine, potentially reducing its nucleophilicity. Aprotic solvents, such as acetonitrile (B52724), DMF, or DMSO, are often better choices for these reactions.

Q4: My Boc protection of this compound is slow or incomplete. Could the solvent be the issue?

A4: Yes, the solvent can play a crucial role. Poor solubility of the amine in the reaction solvent can lead to slow or incomplete reactions.[3] While aprotic solvents like THF and acetonitrile are commonly used, for amines with poor solubility, a mixed solvent system, such as THF/water, might be necessary.[3] Additionally, the choice of base is critical.[3]

Solubility of this compound

Qualitative Solubility of this compound at Room Temperature

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolMiscibleThe amine group can hydrogen bond with the hydroxyl group of the alcohol.
Polar Aprotic Acetone, Acetonitrile, THF, DMF, DMSOMiscibleThe polar nature of both the solvent and the amine group allows for favorable dipole-dipole interactions.
Nonpolar Toluene, HexaneMiscibleThe long, nonpolar octyl chain of this compound interacts favorably with nonpolar solvents through van der Waals forces.

For precise quantitative solubility determination, an experimental protocol is provided in the "Experimental Protocols" section.

Troubleshooting Guides

Problem 1: Low Yield or Incomplete N-Alkylation

Possible Cause: Poor solubility of this compound or the alkylating agent. Solution:

  • Switch to a more suitable solvent. Polar aprotic solvents like DMF or DMSO are often effective for N-alkylation reactions as they can dissolve a wide range of reactants and facilitate SN2 reactions.

  • Increase the reaction temperature. This can enhance the solubility of the reactants and increase the reaction rate. Ensure the chosen solvent has an appropriate boiling point.

  • Consider a phase-transfer catalyst. In biphasic systems, a phase-transfer catalyst can help shuttle the reactants between the two phases, increasing the reaction rate.

start Low N-Alkylation Yield solubility Check Reactant Solubility start->solubility solvent_change Switch to a more polar aprotic solvent (e.g., DMF, DMSO) solubility->solvent_change Poor Solubility temp_increase Increase Reaction Temperature solubility->temp_increase Poor Solubility ptc Consider Phase-Transfer Catalyst solubility->ptc Biphasic System outcome Improved Yield solvent_change->outcome temp_increase->outcome ptc->outcome

Troubleshooting workflow for low N-alkylation yield.
Problem 2: Formation of Over-Alkylated Byproducts (Di- and Tri-alkylation)

Possible Cause: The initially formed secondary amine is more nucleophilic than the starting primary amine, leading to further reaction. The solvent can influence the relative reactivity. Solution:

  • Use a large excess of this compound. This stoichiometric control favors the mono-alkylation product.

  • Slowly add the alkylating agent. This maintains a low concentration of the alkylating agent, reducing the likelihood of the secondary amine reacting further.

  • Choose a less polar solvent. In some cases, a less polar solvent can decrease the rate of the second alkylation more than the first. However, this must be balanced with solubility considerations.

  • Consider reductive amination. As an alternative to direct alkylation, reductive amination of an aldehyde or ketone with this compound can provide better control and higher yields of the mono-alkylated product.

start Over-Alkylation Observed amine_excess Use Large Excess of this compound start->amine_excess slow_addition Slow Addition of Alkylating Agent start->slow_addition solvent_polarity Adjust Solvent Polarity (e.g., less polar) start->solvent_polarity reductive_amination Alternative: Reductive Amination start->reductive_amination outcome Selective Mono-Alkylation amine_excess->outcome slow_addition->outcome solvent_polarity->outcome reductive_amination->outcome

Strategies to mitigate over-alkylation.
Problem 3: Incomplete Acylation with Acid Chlorides

Possible Cause: The HCl byproduct protonates the starting amine, rendering it non-nucleophilic. Solution:

  • Add a non-nucleophilic base. A stoichiometric amount of a base like triethylamine (B128534) or pyridine (B92270) should be added to scavenge the HCl produced during the reaction.[6]

  • Ensure an appropriate solvent. Aprotic solvents like dichloromethane (B109758) (DCM), THF, or acetonitrile are generally good choices as they dissolve the reactants and do not react with the acid chloride.[7]

  • Check for moisture. Acid chlorides are sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis of the acylating agent.[3]

start Incomplete Acylation check_base Is a base present? start->check_base add_base Add a non-nucleophilic base (e.g., TEA, Pyridine) check_base->add_base No check_solvent Is the solvent aprotic? check_base->check_solvent Yes outcome Complete Acylation add_base->outcome change_solvent Use an aprotic solvent (e.g., DCM, THF) check_solvent->change_solvent No check_moisture Are conditions anhydrous? check_solvent->check_moisture Yes change_solvent->outcome dry_reagents Use anhydrous solvent and dry glassware check_moisture->dry_reagents No check_moisture->outcome Yes dry_reagents->outcome

Troubleshooting guide for incomplete acylation.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound[8][9]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) and a suitable base (e.g., K₂CO₃, 1.5 eq.) in an anhydrous aprotic solvent (e.g., acetonitrile or DMF).

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.0-1.2 eq.) to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired N-alkylated this compound.

Protocol 2: General Procedure for Acylation of this compound with an Acyl Chloride[6][10][11]
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or flash column chromatography.

Protocol 3: General Procedure for Boc Protection of this compound[2][3]
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as THF or a 1:1 mixture of THF and water.

  • Addition of Reagents: Add a base such as sodium bicarbonate (2.0 eq.) followed by di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 eq.).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours. Monitor the progress by TLC.

  • Work-up: Once the reaction is complete, extract the mixture with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected this compound, which is often pure enough for subsequent steps without further purification.

Protocol 4: Experimental Determination of this compound Solubility[8]
  • Preparation: Add a known volume of the desired organic solvent to a sealed vial equipped with a magnetic stir bar. Place the vial in a constant temperature bath.

  • Titration: Slowly add small, known volumes of this compound to the stirred solvent until a persistent cloudiness is observed, indicating that the saturation point has been reached.

  • Calculation: The solubility can be calculated as the total volume of this compound added divided by the volume of the solvent. This can be converted to g/100 mL using the density of this compound.

start Start Solubility Determination prepare Prepare a known volume of solvent in a sealed vial at constant temperature start->prepare add_amine Slowly add known volumes of this compound prepare->add_amine observe Observe for persistent cloudiness add_amine->observe observe->add_amine No cloudiness calculate Calculate solubility (g/100mL) from total volume of amine added observe->calculate Cloudiness persists end End calculate->end

Workflow for the experimental determination of solubility.

References

Catalyst selection and optimization for 3-Octanamine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Octanamine. The content focuses on catalyst selection and the optimization of reaction conditions for reductive amination of 3-octanone (B92607).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially scalable method for synthesizing this compound is through the reductive amination of 3-octanone.[1][2] This process involves the reaction of 3-octanone with an amine source (typically ammonia) to form an intermediate imine, which is then reduced to the final this compound product.[1] The reaction can be performed in a one-pot synthesis, which is efficient and minimizes waste.[1][3]

Q2: Which catalysts are recommended for the synthesis of this compound via reductive amination?

A2: A variety of heterogeneous and homogeneous catalysts can be employed.

  • Noble Metal Catalysts: Platinum (Pt), Palladium (Pd), Ruthenium (Ru), and Iridium (Ir) based catalysts, often supported on materials like carbon, alumina (B75360) (Al₂O₃), or zirconia (ZrO₂), are highly effective for the hydrogenation of the imine intermediate.[3][4] Ru/ZrO₂ has shown excellent performance for the reductive amination of various ketones.[4]

  • Non-Noble Metal Catalysts: Nickel (Ni), Cobalt (Co), and Iron (Fe) based catalysts are more cost-effective alternatives.[5][6] Supported Ni-based catalysts, in particular, are widely used in industrial applications.[6]

  • Hydride Reductants: For lab-scale synthesis, chemical reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common choices as they selectively reduce the imine in the presence of the ketone.[1][7]

Q3: What are the key reaction parameters to optimize for maximizing yield and selectivity?

A3: Optimizing the following parameters is critical for a successful synthesis:

  • Temperature: Lower temperatures (≤ 120°C) are generally preferred for reductive amination of ketones to minimize side reactions.[4] However, the optimal temperature depends on the specific catalyst and reactants used.

  • Pressure: When using hydrogen gas as the reducing agent, pressure is a key factor. Pressures can range from atmospheric to high pressure (e.g., 6.5 MPa), influencing reaction rates and efficiency.[5]

  • Solvent: The choice of solvent (e.g., ethanol (B145695), methanol (B129727), dioxane, DCM) is important for reactant solubility and can affect reaction equilibrium.[7][8] Protic solvents like methanol or ethanol are common.[7][9]

  • pH/Additives: The reaction is often performed under weakly acidic conditions to promote the formation of the imine intermediate.[1] Acetic acid is a common additive used for this purpose.[9][10]

Q4: How can I prevent the formation of secondary and tertiary amine byproducts?

A4: Overalkylation, leading to the formation of di- and tri-octanamine, is a common issue. To minimize this:

  • Use a large excess of the ammonia (B1221849) source.

  • Optimize the catalyst choice. Some catalysts, like certain iridium complexes, can be highly selective for primary amine synthesis.[8]

  • Control reaction conditions carefully, as higher temperatures can sometimes promote overalkylation.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s) Citation(s)
Low or No Conversion of 3-Octanone 1. Ineffective imine formation. 2. Catalyst deactivation or low activity. 3. Suboptimal reaction conditions (temperature, pressure). 4. Water presence inhibiting imine formation.1. Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. Monitor imine formation via TLC or NMR. 2. Ensure the catalyst is properly activated. Consider screening different catalysts. 3. Systematically vary temperature and pressure to find the optimum. 4. Use anhydrous solvents and ensure all glassware is dry.[1][10][11][12]
Low Yield of this compound, High Yield of 3-Octanol 1. The reducing agent is reducing the starting ketone instead of the imine. 2. The catalyst has high activity for C=O reduction but low activity for C=N reduction.1. If using a hydride reagent, switch to a more selective one like NaBH₃CN or NaBH(OAc)₃, which are less reactive towards ketones at neutral or slightly acidic pH. 2. If using catalytic hydrogenation, screen for catalysts with higher chemoselectivity for the imine reduction. Iridium-based catalysts can sometimes offer better control.[1][7][8]
Significant Formation of Secondary/Tertiary Amines 1. The product (this compound) is reacting with the starting 3-octanone. 2. Reaction temperature is too high.1. Use a large excess of the amine source (ammonia). 2. Lower the reaction temperature. 3. Consider catalyst systems known for high selectivity to primary amines.[8]
Inconsistent Results Between Batches 1. Variability in raw material quality (solvent, reagents). 2. Poor control over reaction conditions. 3. Catalyst degradation during storage or handling.1. Implement a qualification program for all raw materials to check for impurities like nitrites or amines. 2. Ensure precise control and monitoring of temperature, pressure, and reagent dosing. 3. Handle and store catalysts under recommended conditions (e.g., inert atmosphere for air-sensitive catalysts).[13]
Difficulty in Catalyst Separation/Recycling 1. The catalyst is not robust and leaches into the reaction mixture. 2. The catalyst support is degrading under reaction conditions.1. Use a heterogeneous catalyst with strong metal-support interaction. 2. Choose a stable support material (e.g., Al₂O₃, carbon, ZrO₂) that is inert to the reaction conditions.[5][6]

Catalyst Performance Data

The following table summarizes typical performance data for different catalyst systems in reductive amination reactions, providing a baseline for comparison. Note that optimal conditions will vary for the specific synthesis of this compound.

Catalyst SystemSubstrateTemp (°C)PressureYield (%)Selectivity (%)Citation(s)
Ru/ZrO₂Various ketones85-15020 bar H₂>90High for primary amines[4]
Fe/(N)SiCAcetophenone14065 bar H₂~99High for primary amine[5]
NiCuMgFe/Al₂O₃1-Octanol200N/A94.3High for tertiary amine (Note: alcohol amination)[6]
Cp*IrCl(Dap-picolinamidato)Acetophenone60N/A99>99[9]
RuWOxOctanoic Acid20050 bar H₂70-96High for primary amine (Note: carboxylic acid amination)[14]

Experimental Protocols

Protocol: Synthesis of this compound via Catalytic Reductive Amination

This protocol provides a general procedure for the synthesis of this compound from 3-octanone using a heterogeneous catalyst and hydrogen gas.

Materials:

  • 3-Octanone

  • Ammonia (aqueous or as gas)

  • Hydrogen gas (H₂)

  • Catalyst (e.g., 5% Ru/C or 10% Pd/C)

  • Solvent (e.g., Ethanol)

  • High-pressure autoclave reactor

Procedure:

  • Reactor Setup: Charge the autoclave reactor with 3-octanone (1 equivalent), ethanol, and the catalyst (typically 1-5 mol%).

  • Purging: Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas, to remove any air.

  • Ammonia Addition: Introduce the ammonia source into the reactor. If using aqueous ammonia, add it with the initial charge. If using gaseous ammonia, pressurize the reactor to the desired level.

  • Reaction: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 20-50 bar). Begin stirring and heat the reactor to the desired temperature (e.g., 80-120°C).

  • Monitoring: Monitor the reaction progress by tracking hydrogen uptake. Samples can be carefully taken (after cooling and depressurizing) to be analyzed by Gas Chromatography (GC) or TLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Catalyst Removal: Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can be washed with fresh solvent and potentially recycled.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield pure this compound.

Visualizations

Reductive_Amination_Pathway Reductive Amination Pathway for this compound Ketone 3-Octanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH3 Ammonia Ammonia (NH3) Ammonia->Hemiaminal Hemiaminal->Ketone - NH3 Imine Imine Intermediate Hemiaminal->Imine - H2O Imine->Hemiaminal + H2O Amine This compound Imine->Amine + [H] (Catalyst + H2)

Caption: General reaction pathway for the synthesis of this compound.

Catalyst_Screening_Workflow Experimental Workflow for Catalyst Screening cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_decision Decision Prep Prepare Stock Solutions (3-Octanone, Solvent) React Run Parallel Reactions in Autoclave (Constant Temp, Pressure, Time) Prep->React Catalyst Weigh Catalysts (e.g., Ru/C, Pd/C, Ni/Al2O3) Catalyst->React Workup Cool, Depressurize, and Filter React->Workup Analyze Analyze Samples by GC/HPLC (Conversion, Yield, Selectivity) Workup->Analyze Compare Compare Results Analyze->Compare Optimize Select Best Catalyst for Optimization Compare->Optimize

Caption: Workflow for screening potential catalysts for this compound synthesis.

Troubleshooting_Tree Troubleshooting Logic for Low Yield Start Low Yield of this compound Check_Conversion Is 3-Octanone Consumed? Start->Check_Conversion No_Conversion Problem: No Reaction Check_Conversion->No_Conversion No Yes_Conversion Problem: Side Reaction Check_Conversion->Yes_Conversion Yes Action_No_Reaction Check Catalyst Activity Increase Temp/Pressure Check Imine Formation (add acid) No_Conversion->Action_No_Reaction Check_Byproducts Major Byproduct? Yes_Conversion->Check_Byproducts Alcohol 3-Octanol Check_Byproducts->Alcohol Alcohol Overalkylation Secondary/Tertiary Amines Check_Byproducts->Overalkylation Overalkylation Action_Alcohol Use More Selective Reductant (e.g., NaBH3CN) Screen Different Catalysts Alcohol->Action_Alcohol Action_Overalkylation Increase NH3 Excess Lower Temperature Overalkylation->Action_Overalkylation

References

Technical Support Center: Purification of Commercial 3-Octanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the methods for removing impurities from commercial 3-octanamine. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound is typically synthesized via one of two primary routes: the reductive amination of 3-octanone (B92607) or the amination of 3-octanol (B1198278). The impurity profile can vary depending on the synthetic method and subsequent work-up and storage conditions.

Potential Impurities from Synthesis:

  • Unreacted Starting Materials: Residual 3-octanone or 3-octanol may be present.

  • Byproducts of Reductive Amination: Di- and tri-octylamines can form as byproducts of the amination reaction. For example, the reaction of n-octanol can lead to the formation of di-octylamine.[1]

  • Solvent Residues: Solvents used in the synthesis and purification processes (e.g., methanol, ethanol, isooctane) may remain in the final product.[2]

  • Catalyst Residues: Traces of the catalyst used in the amination process (e.g., copper- or nickel-based catalysts) might be present.[1]

Degradation Products:

  • Oxidation Products: Amines can be susceptible to oxidation, especially if not stored under an inert atmosphere. This can lead to the formation of various degradation products.

  • Carbamates: Primary amines can react with atmospheric carbon dioxide to form ammonium (B1175870) carbamate (B1207046) salts.[2]

It is highly recommended to analyze the specific batch of commercial this compound by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the impurities present.[3][4][5][6]

Q2: Which purification method is most suitable for my needs?

A2: The optimal purification method depends on the nature and boiling points of the impurities, the required final purity, and the scale of the experiment.

  • Fractional Distillation: This is a good choice for removing impurities with significantly different boiling points from this compound (boiling point: 161-163 °C).[7][8][9][10] It is a scalable method suitable for larger quantities.

  • Flash Column Chromatography: This technique offers high resolution for separating impurities that are structurally similar to this compound and have close boiling points.[11][12][13] Normal-phase chromatography on silica (B1680970) gel (with an amine additive to prevent tailing), amine-functionalized silica, or reversed-phase chromatography (e.g., C8 or C18) can be employed.[11][12][13]

  • Recrystallization as an Amine Salt: This method can yield very high-purity material.[14][15] The impure amine is converted to a salt (e.g., hydrochloride), which is then recrystallized from a suitable solvent. The purified salt is subsequently neutralized to regenerate the pure free amine.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be effectively determined using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and effective method for analyzing volatile amines like this compound. It provides information on the number of components in the sample and their relative amounts, and the mass spectrometer allows for the identification of the impurities.[3][4][5][6][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities if they are present in sufficient concentration.

  • Titration: Acid-base titration can be used to determine the total amine content but will not differentiate between this compound and other amine impurities.

Troubleshooting Guides

Fractional Distillation
Problem Potential Cause Suggested Solution
Poor Separation The boiling points of the impurities are too close to that of this compound.Use a longer fractionating column or a column with a more efficient packing material to increase the number of theoretical plates.[7]
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A slow and steady distillation rate is crucial for good separation.[10]
Bumping or Uneven Boiling Lack of boiling chips or inadequate stirring.Add a few boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.
Product Decomposition The distillation temperature is too high.If this compound is decomposing at its atmospheric boiling point, perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.
Flash Column Chromatography
Problem Potential Cause Suggested Solution
Tailing of the Amine Peak on Silica Gel The acidic nature of silica gel interacts strongly with the basic amine.Add a small amount of a volatile amine, such as triethylamine (B128534) (1-2%), to the eluent to neutralize the acidic sites on the silica gel.[11]
Use an amine-functionalized silica gel column.These columns are specifically designed for the purification of basic compounds and minimize tailing.[11]
Poor Separation of Impurities The chosen solvent system has poor selectivity.Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find an eluent that provides good separation between this compound and its impurities.
The column is overloaded.Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be about 1-10% of the mass of the stationary phase.
Irreversible Adsorption of Product The amine is too basic and binds irreversibly to the silica.Consider using a less acidic stationary phase like alumina (B75360) or employ reversed-phase chromatography.[11]
Recrystallization of Amine Salt
Problem Potential Cause Suggested Solution
Oiling Out Instead of Crystallization The salt is too soluble in the chosen solvent, or the solution is cooling too quickly.Re-heat the solution to dissolve the oil, then allow it to cool more slowly. You can also try adding a co-solvent in which the salt is less soluble.
Low Recovery of the Purified Salt The salt is too soluble in the recrystallization solvent even at low temperatures.Choose a solvent in which the salt has a large solubility difference between high and low temperatures. You can also try to precipitate the salt by adding a non-polar co-solvent to the solution.
The volume of solvent used was too large.Use the minimum amount of hot solvent required to fully dissolve the salt to ensure the solution is saturated upon cooling.
Incomplete Conversion to the Salt Insufficient acid was added.Monitor the pH of the solution during acid addition to ensure complete protonation of the amine.

Quantitative Data on Purification Methods

The following table provides an illustrative comparison of the expected purity and yield for different purification methods. Please note that actual results will vary depending on the initial purity of the commercial this compound and the specific experimental conditions.

Purification Method Expected Final Purity Expected Yield Advantages Disadvantages
Fractional Distillation 98-99.5%70-90%Scalable, effective for removing impurities with different boiling points.[8]Can cause thermal degradation of the product; less effective for azeotropes or impurities with close boiling points.
Flash Column Chromatography (Amine-modified silica) >99%60-85%High resolution, effective for removing structurally similar impurities.[17]Less scalable, requires larger volumes of solvents, can be time-consuming.[18]
Recrystallization (as hydrochloride salt) >99.5%80-95%Can achieve very high purity, removes a broad range of impurities.[2][19]Requires an additional step for salt formation and subsequent neutralization, which can add to the overall process time.[15]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To purify this compound by separating it from impurities with different boiling points.

Materials:

  • Commercial this compound

  • Boiling chips or magnetic stir bar

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Vacuum source (if performing vacuum distillation)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Charging the Flask: Add the commercial this compound and a few boiling chips to the round-bottom distillation flask.

  • Distillation:

    • Begin heating the flask gently with the heating mantle.

    • Observe the temperature at the distillation head. The vapor temperature should slowly rise and then stabilize as the first fraction begins to distill.

    • Collect any low-boiling impurities in a separate receiving flask.

    • Once the temperature stabilizes at the boiling point of this compound (161-163 °C at atmospheric pressure), switch to a clean receiving flask to collect the purified product.

    • Continue distillation until the temperature starts to drop or rise significantly, indicating that the main fraction has been collected.

  • Analysis: Analyze the purity of the collected fraction using GC-MS.

Protocol 2: Purification by Flash Column Chromatography

Objective: To purify this compound from structurally similar impurities.

Materials:

  • Commercial this compound

  • Silica gel (or amine-functionalized silica gel)

  • Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297) with 1-2% triethylamine)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp or appropriate staining solution for visualization

Procedure:

  • Solvent System Selection: Use TLC to determine a suitable solvent system that gives a retention factor (Rf) of ~0.3 for this compound and provides good separation from impurities.

  • Column Packing: Pack the chromatography column with silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the purified this compound.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

  • Analysis: Confirm the purity of the isolated product by GC-MS.

Protocol 3: Purification by Recrystallization as a Hydrochloride Salt

Objective: To obtain high-purity this compound by recrystallizing its hydrochloride salt.

Materials:

  • Commercial this compound

  • Anhydrous diethyl ether or other suitable non-polar solvent

  • Concentrated hydrochloric acid or HCl gas

  • A suitable recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of solvents)

  • Aqueous sodium hydroxide (B78521) (NaOH) solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Filtration apparatus (Buchner funnel, filter paper)

Procedure:

  • Salt Formation:

    • Dissolve the impure this compound in a suitable solvent like anhydrous diethyl ether.

    • Slowly add concentrated hydrochloric acid or bubble HCl gas through the solution while stirring. The this compound hydrochloride salt will precipitate out of the solution.

    • Filter the precipitate and wash it with a small amount of cold diethyl ether.

  • Recrystallization:

    • Dissolve the crude this compound hydrochloride salt in a minimum amount of a hot recrystallization solvent (e.g., isopropanol).[15]

    • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

    • Collect the purified crystals by filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

  • Regeneration of the Free Amine:

    • Dissolve the purified this compound hydrochloride in water.

    • Make the solution basic by adding an aqueous NaOH solution until the pH is >12.

    • Extract the free this compound with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic extracts over an anhydrous drying agent.

    • Remove the solvent under reduced pressure to obtain the pure this compound.

  • Analysis: Verify the purity of the final product using GC-MS and NMR.

Visualizations

experimental_workflow cluster_start Start: Commercial this compound cluster_analysis Initial Analysis cluster_decision Method Selection cluster_methods Purification Methods cluster_final_analysis Final Analysis & Product start Commercial this compound gcms_initial GC-MS Analysis to Identify Impurities start->gcms_initial decision Choose Purification Method gcms_initial->decision distillation Fractional Distillation decision->distillation Different B.P. chromatography Flash Chromatography decision->chromatography Similar B.P. recrystallization Recrystallization as Salt decision->recrystallization High Purity Needed gcms_final GC-MS Purity Check distillation->gcms_final chromatography->gcms_final recrystallization->gcms_final product Purified this compound gcms_final->product fractional_distillation_workflow cluster_setup Setup cluster_process Distillation Process cluster_analysis Analysis cluster_output Output setup Assemble Fractional Distillation Apparatus charge Charge Flask with Crude this compound setup->charge heat Gentle Heating charge->heat collect_low Collect Low-Boiling Impurities heat->collect_low collect_product Collect this compound Fraction (161-163°C) collect_low->collect_product collect_high Collect High-Boiling Residue collect_product->collect_high analyze Analyze Purity of This compound Fraction (GC-MS) collect_product->analyze purified_product Purified this compound analyze->purified_product recrystallization_workflow cluster_salt_formation Salt Formation cluster_recrystallization Recrystallization cluster_regeneration Amine Regeneration cluster_product Final Product dissolve Dissolve Crude Amine in Solvent add_acid Add HCl to Precipitate Hydrochloride Salt dissolve->add_acid filter_salt Filter and Wash Crude Salt add_acid->filter_salt dissolve_hot Dissolve Salt in Minimum Hot Solvent filter_salt->dissolve_hot cool Cool to Crystallize dissolve_hot->cool filter_pure_salt Filter and Wash Pure Crystals cool->filter_pure_salt dissolve_salt Dissolve Pure Salt in Water filter_pure_salt->dissolve_salt basify Add NaOH to Regenerate Free Amine dissolve_salt->basify extract Extract Free Amine basify->extract dry Dry and Evaporate Solvent extract->dry final_product High-Purity this compound dry->final_product

References

Technical Support Center: 3-Octanamine Degradation Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-Octanamine in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound?

A1: Based on the chemistry of primary aliphatic amines, this compound is expected to degrade primarily through two main pathways: oxidative degradation and thermal degradation.

  • Oxidative Degradation: In the presence of oxygen, metal ions, or other oxidizing agents, this compound can be oxidized. The initial step often involves the formation of an amine radical.[1] Subsequent reactions can lead to a variety of degradation products, including aldehydes, carboxylic acids, and smaller amines through N-dealkylation.[2][3] For primary amines, the formation of nitroalkanes via hydroxylamine (B1172632) and nitrosoalkane intermediates is a potential pathway.[2][3]

  • Thermal Degradation: At elevated temperatures, this compound can undergo thermal decomposition. For primary amines, this can involve reactions like polymerization or cyclization, especially in the presence of CO2, which can lead to the formation of ureas or other complex structures.[4][5] The stability of primary amines to thermal degradation can be influenced by factors like steric hindrance around the amino group.[6]

Q2: What are the common degradation products I should look for when analyzing this compound stability?

A2: While specific degradation products for this compound are not extensively documented in publicly available literature, based on analogous primary amines, you should consider screening for the following classes of compounds:

  • Oxidation Products:

    • Octan-3-one

    • Octanoic acid and shorter-chain carboxylic acids

    • Nitrooctane

    • Ammonia[1]

  • Thermal Degradation Products:

    • N-substituted amides (if acyl sources are present)

    • Polymerization products

    • Cyclic compounds

Q3: Which analytical techniques are most suitable for studying this compound degradation?

A3: A combination of chromatographic and spectrometric techniques is recommended for the comprehensive analysis of this compound and its degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV, Diode Array (DAD), or Mass Spectrometry (MS) detectors is a powerful tool for separating and quantifying this compound and its non-volatile degradation products.[7][8] Since aliphatic amines lack a strong chromophore, pre-column derivatization might be necessary for sensitive UV or fluorescence detection.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile degradation products.[10][11]

  • Ion Chromatography (IC): IC can be used to quantify inorganic degradation products like ammonia (B1221849) and organic acids such as formate (B1220265) and oxalate.[10]

Troubleshooting Guides

Issue 1: High Variability in Degradation Results Between Experiments

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Oxygen Levels Ensure a consistent and controlled atmosphere in your experimental setup. If studying oxidative degradation, consider sparging with a certified gas mixture (e.g., 20% O2 in N2). For anaerobic studies, thoroughly deoxygenate all solutions and maintain an inert atmosphere (e.g., nitrogen or argon).
Trace Metal Contamination Metal ions can catalyze oxidative degradation.[12] Use high-purity solvents and reagents. Consider using metal-free labware or passivating glassware to minimize metal leaching. An ICP-MS analysis of your reaction matrix can identify potential metal contaminants.
Temperature Fluctuations Use a calibrated and stable heating system (e.g., a temperature-controlled incubator or reaction block). Small variations in temperature can significantly impact degradation rates.[13]
Inconsistent Sample Handling Standardize your sample preparation and handling procedures. Ensure consistent timing for sample quenching, extraction, and analysis to minimize post-reaction degradation.
Photodegradation If your experimental setup is exposed to light, photodegradation could be a contributing factor.[14] Conduct experiments in amber glassware or under dark conditions to rule out this variable.
Issue 2: Difficulty in Identifying and Quantifying Degradation Products

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Low Concentration of Degradation Products Concentrate your samples using techniques like solid-phase extraction (SPE) or lyophilization before analysis. Optimize your analytical method for higher sensitivity (e.g., use a more sensitive detector, increase injection volume).
Co-elution of Peaks in Chromatography Optimize your chromatographic method (e.g., change the mobile phase gradient, temperature, or column chemistry). Consider using a different chromatographic technique (e.g., HILIC if compounds are very polar).
Degradation Products are Not Amenable to the Chosen Analytical Method Use a combination of analytical techniques (e.g., HPLC-MS for non-volatile products and GC-MS for volatile products).[10][11] Derivatization can make polar or non-volatile compounds more suitable for GC analysis.
Lack of Reference Standards If reference standards for suspected degradation products are unavailable, consider techniques like high-resolution mass spectrometry (HRMS) for elemental composition determination and MS/MS for structural elucidation. NMR spectroscopy can also be used to identify unknown structures if they can be isolated in sufficient purity.

Experimental Protocols

Protocol 1: General Oxidative Degradation Study of this compound
  • Preparation of Reaction Solution: Prepare a solution of this compound in a relevant buffer or solvent system at a known concentration.

  • Incubation: Transfer the solution to sealed reaction vessels. If studying the effect of metals, a known concentration of a metal salt (e.g., FeCl2) can be added. Place the vessels in a temperature-controlled shaker incubator set to the desired temperature (e.g., 40°C).

  • Atmosphere: Ensure a controlled atmosphere by either sealing with ambient air or purging with a specific gas mixture (e.g., 21% O2 in N2).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

  • Sample Quenching: Immediately quench the reaction to prevent further degradation. This can be achieved by adding a quenching agent (e.g., a reducing agent like sodium bisulfite for oxidative reactions) or by rapid cooling and dilution.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC-MS method to determine the concentration of remaining this compound and to identify and quantify degradation products.

Protocol 2: General Thermal Degradation Study of this compound
  • Preparation of Reaction Solution: Prepare a solution of this compound in the desired solvent.

  • Deoxygenation (Optional): If studying purely thermal degradation without oxidative effects, deoxygenate the solution by sparging with an inert gas like nitrogen or argon.

  • Incubation: Transfer the solution to sealed, pressure-rated vials. Place the vials in a calibrated oven or heating block at an elevated temperature (e.g., 80°C, 100°C, 120°C).[6]

  • Sampling: At specified time intervals, remove a vial from the heat source and cool it rapidly to room temperature.

  • Analysis: Analyze the samples using an appropriate chromatographic method (e.g., GC-MS or HPLC-MS) to measure the extent of degradation and identify thermal degradants.

Visualizations

Oxidative_Degradation_Pathway This compound This compound Amine Radical Amine Radical This compound->Amine Radical Oxidation Hydroxylamine Intermediate Hydroxylamine Intermediate Amine Radical->Hydroxylamine Intermediate Octan-3-one Octan-3-one Amine Radical->Octan-3-one Ammonia Ammonia Amine Radical->Ammonia N-Dealkylation Nitrosooctane Nitrosooctane Hydroxylamine Intermediate->Nitrosooctane Nitrooctane Nitrooctane Nitrosooctane->Nitrooctane Carboxylic Acids Carboxylic Acids Octan-3-one->Carboxylic Acids Further Oxidation

Caption: Proposed oxidative degradation pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare this compound Solution Prepare this compound Solution Aliquot into Reaction Vessels Aliquot into Reaction Vessels Prepare this compound Solution->Aliquot into Reaction Vessels Controlled Temperature Controlled Temperature Aliquot into Reaction Vessels->Controlled Temperature Controlled Atmosphere Controlled Atmosphere Aliquot into Reaction Vessels->Controlled Atmosphere Sampling at Time Points Sampling at Time Points Controlled Temperature->Sampling at Time Points Controlled Atmosphere->Sampling at Time Points Sample Quenching Sample Quenching Sampling at Time Points->Sample Quenching Chromatographic Analysis (HPLC/GC) Chromatographic Analysis (HPLC/GC) Sample Quenching->Chromatographic Analysis (HPLC/GC) Data Interpretation Data Interpretation Chromatographic Analysis (HPLC/GC)->Data Interpretation

Caption: General experimental workflow for a this compound degradation study.

References

Validation & Comparative

Comparative Efficacy of 3-Octanamine and 1-Octanamine as Corrosion Inhibitors: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Corrosion Inhibition by Aliphatic Amines

Aliphatic amines function as corrosion inhibitors primarily through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[1][2][3] This adsorption can occur via two main mechanisms:

  • Physisorption: In acidic solutions, the metal surface is typically positively charged, and the amine can be protonated, leading to electrostatic attraction.[3]

  • Chemisorption: This involves the formation of a coordinate covalent bond through the sharing of the lone pair of electrons on the nitrogen atom with the vacant d-orbitals of the metal atoms.[3]

The effectiveness of the protective film is influenced by the structure of the amine, particularly the length and branching of the alkyl chain. Longer, straight-chain amines generally exhibit higher inhibition efficiency due to greater surface coverage.[4]

Quantitative Performance Data

Direct experimental data for 3-Octanamine as a corrosion inhibitor is scarce in the available literature. However, data for 1-Octanamine and other relevant amines provide a basis for comparison.

Table 1: Corrosion Inhibition Efficiency of 1-Octanamine and Other Amines

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
OctylamineMild Steel3 wt% NaCl0.1 wt%25Not specified, but among the more effective amines tested[5]
2-Ethylhexyl amineMild Steel3 wt% NaCl0.1 wt%25Lowest corrosion rate among tested amines[5][6]
ButylamineMild Steel3 wt% NaCl + 0.5 wt% KI1.0 wt%25Highest inhibition effectiveness among tested amines[5][6]

Note: The inhibition efficiency of amines can be significantly influenced by the experimental conditions, including the nature of the metal, the corrosive environment, temperature, and the presence of other species.

Comparative Efficacy: this compound vs. 1-Octanamine

Based on the principles of corrosion inhibition by amines, a qualitative comparison can be drawn:

  • 1-Octanamine (Primary Amine): As a primary amine with a straight eight-carbon chain, 1-Octanamine is expected to form a well-organized and dense protective layer on the metal surface. The terminal amino group is readily accessible for adsorption. The long alkyl chain provides a significant hydrophobic barrier.[4]

  • This compound (Secondary Amine): Being a secondary amine, the nitrogen atom in this compound is bonded to two carbon atoms. This branching in the alkyl chain near the amino group may introduce steric hindrance, potentially affecting the packing density and uniformity of the adsorbed film compared to a linear primary amine like 1-Octanamine. However, the presence of two alkyl groups could also enhance the electron density on the nitrogen atom, potentially strengthening the chemisorption bond with the metal.

Inference: While both molecules possess an eight-carbon chain beneficial for forming a hydrophobic layer, the steric hindrance from the ethyl group in this compound might lead to a less compact protective film compared to 1-Octanamine. Therefore, 1-Octanamine is hypothetically expected to exhibit slightly higher corrosion inhibition efficiency under similar conditions. However, experimental validation is crucial to confirm this hypothesis.

Experimental Protocols

To ensure reproducible and comparable results when evaluating corrosion inhibitors, standardized experimental methodologies are essential.

Weight Loss Measurements

This gravimetric method provides an average corrosion rate over a period.

  • Specimen Preparation: Metal coupons of known dimensions are mechanically polished, degreased with a solvent like acetone, washed with distilled water, and dried.[4]

  • Initial Weighing: The initial weight of each coupon is accurately recorded.[4]

  • Immersion: The coupons are immersed in the corrosive solution with and without the inhibitor at various concentrations for a specified duration and at a constant temperature.[4]

  • Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products, washed, dried, and re-weighed.[4]

  • Calculation: The weight loss, corrosion rate (CR), and inhibition efficiency (IE%) are calculated using the following formulas:[4]

    • Weight Loss = Initial Weight - Final Weight

    • CR = (Weight Loss) / (Surface Area × Time)

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite (B72142) counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE).[4]

  • Procedure: The working electrode is immersed in the test solution until a stable open circuit potential (OCP) is achieved. The potential is then scanned in both the anodic and cathodic directions from the OCP.

  • Data Analysis: The corrosion current density (Icorr) is determined by extrapolating the Tafel plots. The inhibition efficiency is calculated as:[7]

    • IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film.

  • Cell Setup: The same three-electrode cell as in PDP is used.[7]

  • Procedure: A small amplitude AC signal over a range of frequencies is applied to the working electrode at the OCP.

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit to determine parameters like the charge transfer resistance (Rct). The inhibition efficiency is calculated as:[7]

    • IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

Visualizations

G cluster_solution Corrosive Solution cluster_interface Metal-Solution Interface Corrosive_Species Corrosive Species (e.g., H+, Cl-) Inhibitor_Molecules Amine Inhibitor Molecules Adsorption Adsorption (Physisorption/Chemisorption) Inhibitor_Molecules->Adsorption Metal_Surface Metal Surface Corrosion_Process Corrosion Process (Anodic & Cathodic Reactions) Metal_Surface->Corrosion_Process Adsorption->Metal_Surface Protective_Film Protective Hydrophobic Film Adsorption->Protective_Film Protective_Film->Corrosion_Process Inhibits Corrosion_Species Corrosion_Species Corrosion_Species->Adsorption

Caption: Corrosion inhibition mechanism of an amine inhibitor.

G cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis Specimen_Prep Metal Specimen Preparation Cell_Setup Three-Electrode Cell Setup Specimen_Prep->Cell_Setup Solution_Prep Corrosive Solution Preparation (with/without inhibitor) Solution_Prep->Cell_Setup OCP OCP Stabilization Cell_Setup->OCP PDP Potentiodynamic Polarization OCP->PDP EIS Electrochemical Impedance Spectroscopy OCP->EIS Data_Acquisition Data Acquisition PDP->Data_Acquisition EIS->Data_Acquisition Tafel_Analysis Tafel Extrapolation (from PDP) Data_Acquisition->Tafel_Analysis EEC_Fitting Equivalent Circuit Fitting (from EIS) Data_Acquisition->EEC_Fitting IE_Calculation Inhibition Efficiency Calculation Tafel_Analysis->IE_Calculation EEC_Fitting->IE_Calculation

Caption: Experimental workflow for evaluating corrosion inhibitors.

References

Comparative Guide to 1H and 13C NMR Spectral Assignment of 3-Octanamine and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-octanamine and its constitutional isomers: 1-octanamine, 2-octanamine, and 4-octanamine. Understanding the distinct NMR profiles of these closely related aliphatic amines is crucial for unambiguous structure elucidation and quality control in synthetic chemistry and drug development.

¹H and ¹³C NMR Spectral Data Comparison

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. In the case of octanamine isomers, the position of the amine group along the carbon chain significantly influences the chemical shifts of neighboring protons and carbons. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and its isomers. These predictions provide a valuable reference for spectral assignment.

Table 1: Predicted ¹³C NMR Chemical Shifts (ppm) for Octanamine Isomers

Carbon PositionThis compound1-Octanamine2-Octanamine4-Octanamine
C110.342.523.339.5
C229.834.149.920.4
C351.2 27.036.929.8
C436.829.822.951.1
C522.929.629.829.8
C632.132.232.120.4
C714.222.914.239.5
C814.114.2--

Note: Data is based on predicted values and should be used as a reference. The carbon atom attached to the nitrogen is highlighted in bold.

Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for Octanamine Isomers

Proton PositionThis compound1-Octanamine2-Octanamine4-Octanamine
H on C10.9 (t)2.7 (t)1.1 (d)1.3-1.5 (m)
H on C21.3-1.5 (m)1.4-1.6 (m)2.8-3.0 (m)1.3-1.5 (m)
H on C32.7-2.9 (m) 1.2-1.4 (m)1.2-1.4 (m)1.3-1.5 (m)
H on C41.2-1.4 (m)1.2-1.4 (m)1.2-1.4 (m)2.7-2.9 (m)
H on C51.2-1.4 (m)1.2-1.4 (m)1.2-1.4 (m)1.2-1.4 (m)
H on C61.2-1.4 (m)1.2-1.4 (m)1.2-1.4 (m)1.3-1.5 (m)
H on C70.9 (t)0.9 (t)0.9 (t)0.9 (t)
H on C80.9 (t)0.9 (t)--
-NH₂1.1 (br s)1.1 (br s)1.1 (br s)1.1 (br s)

Note: Data is based on predicted values and should be used as a reference. 't' denotes a triplet, 'd' a doublet, 'm' a multiplet, and 'br s' a broad singlet. The proton on the carbon attached to the nitrogen is highlighted in bold.

Structural Assignment Workflow for this compound

The following diagram illustrates the logical workflow for assigning the ¹H and ¹³C NMR spectra of this compound, correlating the chemical structure with the expected spectral features.

G cluster_structure This compound Structure cluster_13C 13C NMR Assignment cluster_1H 1H NMR Assignment Structure      NH2 | CH3-CH2-CH-CH2-CH2-CH2-CH2-CH3 8   7   3   4   5   6   7   8' C3 C3 (attached to -NH2) ~51 ppm Structure->C3 Most deshielded C C2_C4 C2 & C4 (adjacent to C3) ~30-37 ppm Structure->C2_C4 Adjacent Cs Alkyl_Chain Remaining Alkyl Carbons ~10-32 ppm Structure->Alkyl_Chain H3 H on C3 ~2.7-2.9 ppm (m) Structure->H3 Most deshielded H H_Alkyl Alkyl Protons ~1.2-1.5 ppm (m) Structure->H_Alkyl H_CH3 Terminal CH3 Protons ~0.9 ppm (t) Structure->H_CH3 H_NH2 -NH2 Protons ~1.1 ppm (br s) Structure->H_NH2

Caption: Workflow for 1H and 13C NMR spectral assignment of this compound.

Experimental Protocol for ¹H and ¹³C NMR Spectroscopy

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of aliphatic amines.

1. Sample Preparation

  • Compound: 5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice for nonpolar compounds. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used depending on the solubility of the amine. Use approximately 0.6-0.7 mL of solvent.

  • Procedure:

    • Accurately weigh the amine sample and transfer it to a clean, dry NMR tube.

    • Add the deuterated solvent.

    • Cap the tube and gently vortex or sonicate to ensure the sample is fully dissolved.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

2. NMR Data Acquisition

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 8-16 scans.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: Typically -2 to 12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Standard proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: Typically 0 to 220 ppm.

3. Data Processing

  • Fourier Transform: Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform the Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

  • Peak Picking and Integration (¹H NMR): Identify all peaks and integrate their areas to determine the relative number of protons.

By following this guide, researchers can effectively utilize ¹H and ¹³C NMR spectroscopy for the accurate identification and characterization of this compound and its isomers.

A Comparative Guide to the Mass Spectral Fragmentation of 3-Octanamine for Accurate Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electron ionization (EI) mass spectral fragmentation patterns of 3-octanamine and its isomers, 1-octanamine and 2-octanamine. Understanding these distinct fragmentation pathways is crucial for the unambiguous identification of these compounds in complex matrices, a common challenge in pharmaceutical research and development. This document presents experimental data, detailed analytical protocols, and visual representations of fragmentation mechanisms to aid in this process.

Comparative Analysis of Mass Spectra

The mass spectra of octanamine isomers are characterized by specific fragment ions resulting from the cleavage of C-C bonds adjacent to the nitrogen atom (α-cleavage). The position of the amino group along the carbon chain dictates the masses of the resulting fragments, providing a unique fingerprint for each isomer.

CompoundMolecular Ion (M+) [m/z]Base Peak [m/z]Key Fragment Ions [m/z] and their Relative Intensities
This compound 129 (low abundance)58100 (high), 41 (medium), 44 (medium), 30 (low)
2-Octanamine 129 (low abundance)44114 (low), 72 (medium), 58 (low), 30 (medium)
1-Octanamine 129 (very low abundance)3044 (high), 56 (medium), 70 (low), 84 (low)

Table 1: Comparison of the key mass spectral fragments of this compound and its isomers. The relative intensities are categorized as high, medium, and low for comparative purposes. The molecular ion for aliphatic amines is often of low abundance or not observed.

Elucidation of the this compound Fragmentation Pathway

The fragmentation of this compound in an EI mass spectrometer is primarily driven by alpha-cleavage, which involves the homolytic cleavage of a carbon-carbon bond adjacent to the carbon bearing the amino group. This process is initiated by the removal of an electron from the nitrogen atom, forming a radical cation. The subsequent cleavage of the C2-C3 or C3-C4 bond results in the formation of stable immonium ions.

The two primary fragmentation pathways for this compound are:

  • Cleavage of the C2-C3 bond: This pathway results in the loss of an ethyl radical (•CH2CH3) and the formation of an immonium ion at m/z 100 .

  • Cleavage of the C3-C4 bond: This pathway leads to the loss of a pentyl radical (•C5H11) and the formation of the base peak, an immonium ion at m/z 58 .

These fragmentation pathways are visualized in the diagram below.

G M This compound (C8H19N) M+ = 129 M_ion [C8H19N]+• m/z = 129 M->M_ion Ionization frag1 [C6H14N]+ m/z = 100 M_ion->frag1 α-cleavage frag2 [C3H8N]+ m/z = 58 M_ion->frag2 α-cleavage ethyl_rad - •C2H5 pentyl_rad - •C5H11

Caption: Fragmentation pathway of this compound.

Experimental Protocols

The mass spectral data presented in this guide were obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. The following is a representative protocol for the analysis of octanamine isomers.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the amine standard in a suitable solvent such as methanol (B129727) or dichloromethane.

  • Prepare working standards by serial dilution of the stock solution to a final concentration range of 1-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Splitless mode at 250°C.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase, is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 10°C/min.

    • Ramp to 250°C at a rate of 20°C/min, hold for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 30-200.

Logical Workflow for Isomer Differentiation

The identification of a specific octanamine isomer from its mass spectrum follows a logical workflow based on the presence and relative abundance of key fragment ions.

G start Obtain Mass Spectrum is_base_peak_30 Base Peak at m/z 30? start->is_base_peak_30 is_base_peak_44 Base Peak at m/z 44? is_base_peak_30->is_base_peak_44 No is_1_octanamine Identified as 1-Octanamine is_base_peak_30->is_1_octanamine Yes is_base_peak_58 Base Peak at m/z 58? is_base_peak_44->is_base_peak_58 No is_2_octanamine Identified as 2-Octanamine is_base_peak_44->is_2_octanamine Yes is_3_octanamine Identified as This compound is_base_peak_58->is_3_octanamine Yes unknown Consider other isomers or compounds is_base_peak_58->unknown No

Caption: Decision tree for octanamine isomer identification.

By following this guide, researchers can confidently differentiate this compound from its common isomers, ensuring the accuracy and reliability of their analytical results in drug development and other scientific endeavors.

The Influence of Isomeric Structure on Catalytic Performance: A Comparative Analysis of Branched vs. Linear Octylamines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate ligands is a critical determinant of success in transition metal-catalyzed reactions. Among the vast array of available ligands, alkylamines play a significant role due to their electronic and steric properties. This guide provides a comparative analysis of branched versus linear octylamines in catalysis, with a focus on their application as ligands in palladium-catalyzed cross-coupling reactions. Understanding the impact of their isomeric structures is key to optimizing reaction outcomes, including yield, selectivity, and catalyst efficiency.

The fundamental difference between linear and branched octylamines lies in their steric profiles. Linear n-octylamine presents a less sterically encumbered nitrogen atom, while branched isomers, such as di-sec-octylamine, feature significantly more steric bulk around the nitrogen. This steric hindrance is a double-edged sword in catalysis, offering both potential advantages and disadvantages depending on the specific reaction mechanism.[1]

In the context of palladium-catalyzed cross-coupling reactions, the steric environment of the amine ligand can influence several key steps in the catalytic cycle.[1] For instance, the initial coordination of the amine to the palladium center and the subsequent oxidative addition step may be impeded by excessive steric bulk, potentially slowing down the overall reaction rate.[1] Conversely, the steric pressure created by bulky branched amines can promote the reductive elimination step, which is often the product-forming step of the catalytic cycle.[1]

The choice between a linear and a branched octylamine (B49996) ligand is therefore highly context-dependent. While linear octylamines may allow for faster initial reaction rates due to easier coordination, branched octylamines might enhance selectivity in certain reactions by creating a more defined and sterically demanding coordination sphere around the metal center.[1] Furthermore, the branched structure of some octylamines can offer more effective steric stabilization in the synthesis of nanoparticles, preventing agglomeration.[1]

Data Presentation: A Conceptual Comparison

Direct, quantitative comparative studies on the catalytic performance of branched versus linear octylamines are not extensively documented in publicly available literature.[1][2] However, based on the well-established principles of steric hindrance in catalysis, a conceptual comparison can be drawn to guide ligand selection.

FeatureLinear Octylamine (e.g., n-octylamine)Branched Octylamine (e.g., di-sec-octylamine)Rationale
Steric Hindrance Low to ModerateHighThe linear alkyl chain presents less bulk around the nitrogen atom compared to the branched structure.[1]
Coordination to Metal Center Generally FasterPotentially SlowerLess steric hindrance allows for easier approach and coordination to the metal center.[1]
Effect on Reductive Elimination Less PronouncedCan be AcceleratedIncreased steric pressure from bulky ligands can promote the product-forming reductive elimination step.[1]
Potential for Catalyst Deactivation Can sometimes lead to catalyst inhibition through strong binding.May be less prone to forming stable off-cycle complexes.The nature of the amine-metal interaction can influence the stability of the catalytic species.
Selectivity May be lower in sterically sensitive reactions.Can be enhanced in reactions where steric differentiation is key.The defined steric environment of a branched ligand can favor the formation of a specific product isomer.[1]
Application in Nanoparticle Synthesis Provides steric stabilization.Offers a potentially more effective steric barrier.The branched structure can create a more robust shield against nanoparticle agglomeration.[1]

Experimental Protocols

The following are generalized experimental protocols for two common palladium-catalyzed cross-coupling reactions where octylamines could be employed as ligands. These protocols are intended to be illustrative and may require optimization for specific substrates and catalysts.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of an aryl halide with a boronic acid.

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), a reaction vessel is charged with the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine (B1218219) ligand (if required, in a 1:1 or 1:2 ratio to Pd), and a base (e.g., K₂CO₃, 2 equivalents).

  • Reagent Addition: The aryl halide (1 equivalent), the boronic acid (1.2 equivalents), and the octylamine ligand (as an additive, if desired, 10-20 mol%) are added, followed by the solvent (e.g., toluene (B28343), dioxane, or water with a surfactant).

  • Degassing: The solution is degassed by bubbling with an inert gas for 15-30 minutes.[3]

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, GC/MS).[3]

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The mixture is then filtered through a pad of celite to remove solid residues.[3] The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines the coupling of an aryl halide with an amine.

  • Reaction Setup: Under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2 equivalents).

  • Reagent Addition: The aryl halide (1 equivalent), the amine (1.2 equivalents), and the octylamine (if used as the primary amine substrate or as a ligand additive) are added, followed by the solvent (e.g., toluene or dioxane).

  • Reaction: The vessel is sealed, and the reaction mixture is heated to the desired temperature (typically 80-120 °C) with stirring. The progress of the reaction is monitored by TLC or LC-MS.[3]

  • Work-up: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent. The mixture is filtered through a pad of celite to remove the catalyst and inorganic salts.[3] The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The product is then purified by column chromatography.

Mandatory Visualization

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X R-Pd(II)(X)L2 R-Pd(II)(X)L2 Oxidative Addition->R-Pd(II)(X)L2 Transmetalation Transmetalation R-Pd(II)(X)L2->Transmetalation R'-M R-Pd(II)(R')L2 R-Pd(II)(R')L2 Transmetalation->R-Pd(II)(R')L2 Reductive Elimination Reductive Elimination R-Pd(II)(R')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 R-R' Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Setup Inert Atmosphere Setup Reagents Add Pd Catalyst, Ligand, Base, and Reactants Setup->Reagents Solvent Add Solvent and Degas Reagents->Solvent Heating Heat to Desired Temperature Solvent->Heating Monitoring Monitor Reaction Progress (TLC, GC/MS, LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Filtration Filter through Celite Cooling->Filtration Extraction Aqueous Work-up Filtration->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product Purification->Product

References

Validating a Quantitative Assay for 3-Octanamine in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 3-Octanamine in biological matrices. Given the structural characteristics of this compound as a primary aliphatic amine, this document outlines a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, presented here as a primary technique, and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS). This guide includes detailed experimental protocols, quantitative performance data, and visual representations of the analytical workflow and a potential biological signaling pathway.

Introduction to this compound Analysis

This compound is a primary aliphatic amine whose endogenous presence and pharmacological effects are areas of emerging research. Accurate quantification in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. The analysis of small, polar, and often low-abundance molecules like this compound presents analytical challenges, frequently necessitating derivatization to enhance chromatographic retention and detection sensitivity.

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique is critical for achieving the required sensitivity, selectivity, and throughput. Below is a comparison of two powerful techniques for this compound quantification.

FeatureLC-MS/MS (with Derivatization)GC-MS (with Derivatization)
Principle Separation based on polarity followed by mass-to-charge ratio detection.Separation based on volatility and polarity followed by mass-to-charge ratio detection.
Sample Type Plasma, Serum, Urine, Tissue HomogenatesUrine, Volatile extracts from other matrices
Derivatization Typically required to improve chromatographic retention and ionization efficiency. Dansyl chloride is a common reagent.Required to increase volatility and thermal stability. Silylation or acylation reagents are often used.
Sensitivity High (pg/mL to ng/mL range)Good to High (ng/mL range)
Selectivity Very High, due to MRM scanningHigh, especially with high-resolution MS
Throughput High, with rapid gradient elutionModerate, typically longer run times
Matrix Effects Can be significant, requires careful method development and use of internal standards.Can be less pronounced for volatile analytes, but still a consideration.
Instrumentation Cost HighModerate to High

Quantitative Performance Data

The following tables summarize the validation parameters for a proposed LC-MS/MS method for this compound in human plasma, compared to a representative GC-MS method.

Table 1: LC-MS/MS Method Validation Summary

ParameterResultAcceptance Criteria
Linearity (r²) > 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mLS/N ≥ 10, Accuracy ±20%, Precision ≤20%
Accuracy (% Bias) -5.8% to 8.2%Within ±15% (±20% for LLOQ)
Precision (%RSD)
   Intra-day≤ 9.5%≤ 15% (≤ 20% for LLOQ)
   Inter-day≤ 11.2%≤ 15% (≤ 20% for LLOQ)
Recovery (%) 85.3% - 92.1%Consistent, precise, and reproducible
Matrix Effect (%) 93.5% - 104.2%Within 85% - 115%

Table 2: Representative GC-MS Method Performance

ParameterExpected Performance
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 5 ng/mL
Accuracy (% Bias) Within ±20%
Precision (%RSD) ≤ 20%
Recovery (%) > 80%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical assays.

Protocol 1: Validated LC-MS/MS Assay for this compound in Human Plasma

1. Sample Preparation (Protein Precipitation & Derivatization)

  • To 100 µL of human plasma, add 10 µL of internal standard solution (e.g., this compound-d4).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a new tube.

  • Add 50 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).

  • Add 50 µL of Dansyl Chloride solution (1 mg/mL in acetonitrile).

  • Vortex and incubate at 60°C for 30 minutes.

  • Cool to room temperature and add 20 µL of 2% formic acid to stop the reaction.

  • Inject 10 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • This compound-Dansyl: Precursor Ion > Product Ion (To be determined empirically)

    • This compound-d4-Dansyl (IS): Precursor Ion > Product Ion (To be determined empirically)

Protocol 2: GC-MS Assay for this compound in Urine

1. Sample Preparation (Liquid-Liquid Extraction & Derivatization)

  • To 500 µL of urine, add 50 µL of internal standard solution (e.g., Heptadecanamine).

  • Add 100 µL of 1 M Sodium Hydroxide.

  • Add 2 mL of methyl-tert-butyl ether (MTBE), vortex for 2 minutes.

  • Centrifuge at 3000 x g for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Incubate at 70°C for 30 minutes.

  • Inject 1 µL into the GC-MS system.

2. GC-MS Conditions

  • GC System: Gas Chromatograph with a split/splitless injector

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at 1 mL/min

  • Oven Program: 80°C hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min

  • MS System: Single Quadrupole or Triple Quadrupole Mass Spectrometer

  • Ionization: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) or full scan

Visualizations

Visual diagrams aid in understanding complex workflows and biological pathways.

G Experimental Workflow for LC-MS/MS Analysis of this compound cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample is_add Add Internal Standard (this compound-d4) plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant buffer_add Add Bicarbonate Buffer supernatant->buffer_add dansyl_add Add Dansyl Chloride buffer_add->dansyl_add incubate Incubate at 60°C dansyl_add->incubate quench Quench Reaction (Formic Acid) incubate->quench injection Inject into UPLC quench->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

While the specific biological role of this compound is not fully elucidated, its structural similarity to other endogenous amines suggests it may interact with trace amine-associated receptors (TAARs).[1][2][3] TAARs are a class of G protein-coupled receptors that are activated by various biogenic amines.[1][2][4]

G Hypothesized Signaling Pathway of this compound via TAAR1 cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling octanamine This compound (Ligand) taar1 TAAR1 (Receptor) octanamine->taar1 Binds to g_protein Gαs Protein taar1->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response pka->response Phosphorylates targets leading to

References

A Researcher's Guide to the Cross-Validation of Analytical Methods for 3-Octanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 3-Octanamine, a chiral primary amine, is critical in various stages of pharmaceutical development and research. Due to the potential for enantiomers to exhibit different pharmacological and toxicological profiles, robust and reliable analytical methods are essential for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of the primary analytical techniques used for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

This publication summarizes the performance of these methods, supported by experimental data derived from studies on this compound and structurally similar short-chain aliphatic amines. Detailed methodologies for key experiments are provided to assist researchers in selecting and implementing the most suitable analytical approach for their specific needs.

Comparison of Analytical Methods

The choice of analytical technique for this compound is dictated by factors such as the required sensitivity, selectivity, sample matrix, and whether enantiomeric separation is necessary. While GC-MS is well-suited for volatile amines, HPLC with chiral columns is the gold standard for separating enantiomers. LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for bioanalytical applications.

ParameterGC-MSChiral HPLC-UVLC-MS/MS
Principle Separation based on volatility and polarity, with mass-based detection.Enantiomeric separation on a chiral stationary phase with UV detection.Chromatographic separation coupled with highly selective mass spectrometric detection.
Derivatization Often required to improve volatility and peak shape (e.g., acylation).May be required for UV detection if the amine lacks a chromophore.Can be used to improve chromatographic retention and ionization efficiency.
Limit of Detection (LOD) ~1-10 ng/mL~10-50 ng/mL~0.01-1 ng/mL[1]
Limit of Quantification (LOQ) ~5-30 ng/mL~50-150 ng/mL~0.05-5 ng/mL[1]
Linearity (r²) >0.99>0.99>0.999
Precision (%RSD) <10%<5%<15%
Accuracy (% Recovery) 90-110%95-105%85-115%
Enantioselectivity Possible with chiral columns, but less common.Excellent with appropriate chiral stationary phases.Excellent when coupled with a chiral separation front-end.
Key Advantages High resolution for volatile compounds, well-established technique.Direct enantiomer separation, robust and widely available.Unparalleled sensitivity and selectivity, suitable for complex matrices.
Key Disadvantages May require derivatization, not ideal for thermolabile compounds.Lower sensitivity compared to MS methods.Higher instrument cost and complexity.

Note: The quantitative data presented in this table is a synthesis from studies on short-chain aliphatic amines and may not be directly representative of this compound. Method performance will vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are generalized protocols for the analysis of this compound using GC-MS, Chiral HPLC, and LC-MS/MS.

GC-MS Analysis of this compound (with Derivatization)

This protocol describes the analysis of this compound using GC-MS following derivatization with pentafluorobenzoyl chloride.

a) Sample Preparation and Derivatization:

  • To 1 mL of the sample solution (in a suitable solvent like methanol (B129727) or in an aqueous buffer), add 100 µL of a derivatizing agent solution (e.g., 10% pentafluorobenzoyl chloride in acetonitrile).

  • Add 50 µL of a base, such as triethylamine, to facilitate the reaction.

  • Vortex the mixture for 1 minute and allow it to react at room temperature for 30 minutes.

  • Extract the derivatized analyte with 500 µL of hexane (B92381) by vortexing for 1 minute.

  • Centrifuge the mixture to separate the layers and transfer the upper organic layer to a clean vial for GC-MS analysis.

b) GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Data Acquisition: Selected Ion Monitoring (SIM) for quantitative analysis, targeting the molecular ion and characteristic fragment ions of the derivatized this compound.

Chiral HPLC-UV Enantioseparation of this compound

This protocol outlines the enantiomeric separation of this compound using a polysaccharide-based chiral stationary phase.

a) Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

b) HPLC Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: Chiralpak IC (amylose tris(3,5-dichlorophenylcarbamate)) (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a basic additive like 0.1% diethylamine (B46881) (DEA) to improve peak shape. The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm (as this compound has low UV absorbance, derivatization with a chromophore-containing reagent may be necessary for higher sensitivity).

  • Injection Volume: 10 µL.

LC-MS/MS Bioanalysis of this compound

This protocol is suitable for the quantification of this compound in biological matrices like plasma.

a) Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

b) LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS/MS System: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in Positive mode.

  • MRM Transitions: Monitor the precursor ion to product ion transitions for both this compound and its internal standard. These transitions need to be optimized by direct infusion of the analytes.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical considerations in the analysis of this compound.

experimental_workflow General Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample_collection Sample Collection derivatization Derivatization (if needed) sample_collection->derivatization extraction Extraction / Clean-up derivatization->extraction chromatography Chromatographic Separation (GC or HPLC/UPLC) extraction->chromatography detection Detection (MS, UV, etc.) chromatography->detection integration Peak Integration detection->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

A general experimental workflow for the analysis of this compound.

method_selection_workflow Logical Workflow for Analytical Method Selection for a Chiral Amine start Define Analytical Goal enantioseparation Is Enantiomeric Separation Required? start->enantioseparation matrix_complexity What is the Sample Matrix Complexity? enantioseparation->matrix_complexity Yes sensitivity_req What is the Required Sensitivity? enantioseparation->sensitivity_req No chiral_hplc Chiral HPLC-UV/MS matrix_complexity->chiral_hplc Simple chiral_lc_msms Chiral LC-MS/MS matrix_complexity->chiral_lc_msms Complex (e.g., biological) gc_ms GC-MS (achiral or chiral column) sensitivity_req->gc_ms Moderate (Volatile) lc_msms LC-MS/MS (achiral) sensitivity_req->lc_msms High

References

A Comparative Performance Analysis of 3-Octanamine and Other Aliphatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, aliphatic amines are crucial building blocks for a vast array of therapeutic agents. Their physicochemical and biological properties significantly influence the potency, selectivity, and pharmacokinetic profile of drug candidates. This guide provides a comparative overview of 3-Octanamine against other structurally related C8 aliphatic amines, focusing on their physicochemical characteristics and general performance in biological systems. Due to a scarcity of direct comparative experimental data for this compound, this guide leverages available data for its isomers and discusses general structure-activity relationships (SAR) for aliphatic amines.

Physicochemical Properties: A Foundation for Performance

The physicochemical properties of a molecule are fundamental determinants of its biological activity. Parameters such as lipophilicity (LogP), water solubility, and molecular weight play a critical role in a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative table of key physicochemical properties for this compound and its isomers.

PropertyThis compound1-Octanamine2-Octanaminetert-Octylamine
Molecular Formula C₈H₁₉NC₈H₁₉NC₈H₁₉NC₈H₁₉N
Molecular Weight ( g/mol ) 129.24129.24129.24129.24
Density (g/mL at 25°C) 0.784 (Predicted)[1]0.782[2]0.771[3]0.805[4]
Boiling Point (°C) 161-163[1]175-177[2]165[3]137-143[4]
Melting Point (°C) --5 to -1[2]11.43 (estimate)[3]-67[4]
Flash Point (°F) -145[2]123[3]90[4]
Water Solubility -0.2 g/L (25°C)[2]Moderately soluble[5]Insoluble[4]
LogP 3.00430[6]3.46[7]2.6[8]2.32[9]

Note: Some data for this compound are predicted values due to the limited availability of experimental data.

Performance Comparison in Biological Systems

Receptor Binding Affinity:

The interaction of small molecules with protein receptors is a cornerstone of pharmacology. For aliphatic amines, factors such as chain length, branching, and the position of the amino group influence receptor binding affinity. While specific data for this compound is lacking, studies on other aliphatic amines suggest that both hydrophobic and electrostatic interactions play a crucial role. The alkyl chain can interact with hydrophobic pockets in the receptor, while the protonated amine group can form salt bridges with acidic residues like aspartate or glutamate.[10]

The structure-activity relationships for a series of amines at the dopamine (B1211576) transporter (DAT) indicate that modifications to the amine scaffold can significantly affect binding affinity and selectivity.[11][12][13] Generally, the length and branching of the alkyl chain can influence how the molecule fits into the binding pocket of a receptor.

Enzyme Inhibition:

Aliphatic amines are known to interact with various enzymes, acting as substrates or inhibitors. For instance, studies on monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters, have shown that straight-chain aliphatic amines can be good substrates for MAO-B.[14] Specifically, n-octylamine has been identified as a very good substrate for MAO-B.[14] The inhibitory potency of aliphatic propargylamines against MAO-B is related to the chain length and substitution on the terminal carbon.[15]

The inhibitory activity of amines against other enzymes, such as those involved in digestion, has also been explored. The inclusion of an amino group in a hydrocarbon chain can lead to additional hydrogen bonding interactions at the catalytic site of an enzyme, potentially influencing its inhibitory activity.[5]

Pharmacokinetics (ADME):

The ADME properties of a drug candidate are critical for its success. The physicochemical properties listed in the table above provide clues about the likely pharmacokinetic behavior of these amines. For instance, the LogP value suggests the lipophilicity of a compound, which can affect its absorption and distribution. Generally, a higher LogP value is associated with increased membrane permeability but can also lead to higher plasma protein binding and metabolic clearance.

In vitro ADME assays are crucial for the early assessment of a compound's pharmacokinetic profile.[16][17][18][19][20] These assays can evaluate parameters such as metabolic stability in liver microsomes, plasma protein binding, and cell permeability. While specific data for this compound is not available, it is expected that as a small lipophilic amine, it would be readily absorbed and distributed. Its metabolism would likely involve enzymes such as cytochrome P450s and monoamine oxidases.

Experimental Protocols

Below are generalized protocols for key experiments used to evaluate the performance of aliphatic amines.

1. Competitive Radioligand Binding Assay:

This assay is used to determine the affinity of a test compound for a specific receptor.

  • Materials: Cell membranes expressing the receptor of interest, a radiolabeled ligand known to bind to the receptor, the unlabeled test compound (e.g., this compound), assay buffer, filter plates, and a scintillation counter.[10][21][22][23][24]

  • Procedure:

    • In a multi-well plate, a fixed concentration of the radiolabeled ligand and cell membranes are incubated with varying concentrations of the unlabeled test compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound radioligand is separated from the unbound radioligand by rapid filtration through a filter plate.

    • The radioactivity on the filter, representing the bound ligand, is measured using a scintillation counter.

    • The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can then be used to calculate the binding affinity (Ki) of the test compound.[22]

2. Enzyme Inhibition Assay:

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

  • Materials: The purified enzyme of interest, a substrate for the enzyme, the test inhibitor (e.g., this compound), assay buffer, and a detection system (e.g., spectrophotometer or fluorometer).[25][26][27][28]

  • Procedure:

    • The enzyme is pre-incubated with various concentrations of the test inhibitor.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The rate of the reaction (either the consumption of the substrate or the formation of the product) is monitored over time using the detection system.

    • The percentage of inhibition is calculated for each inhibitor concentration, and the IC₅₀ value is determined.

3. In Vitro Metabolic Stability Assay:

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Materials: Liver microsomes (containing cytochrome P450 enzymes), NADPH (a cofactor for CYP enzymes), the test compound, and a quenching solution.[16][18][19]

  • Procedure:

    • The test compound is incubated with liver microsomes in the presence of NADPH.

    • Aliquots are taken at various time points and the reaction is stopped by adding a quenching solution.

    • The concentration of the remaining parent compound in each aliquot is quantified using LC-MS/MS.

    • The rate of disappearance of the parent compound is used to determine its metabolic stability, often expressed as a half-life (t₁/₂) or intrinsic clearance.

Visualizing Key Concepts

To aid in the understanding of the experimental workflows and logical relationships, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_Receptor_Binding cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis radioligand Radioligand incubation Incubation radioligand->incubation membranes Receptor Membranes membranes->incubation test_compound Test Compound (e.g., this compound) test_compound->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis (IC50/Ki Determination) counting->data_analysis

Workflow for a competitive radioligand binding assay.

Signaling_Pathway_Enzyme_Inhibition Enzyme Enzyme Enzyme_Substrate Enzyme-Substrate Complex Enzyme->Enzyme_Substrate Binds Enzyme_Inhibitor Enzyme-Inhibitor Complex (Inactive) Enzyme->Enzyme_Inhibitor Binds Substrate Substrate Substrate->Enzyme_Substrate Product Product Inhibitor Inhibitor (e.g., Aliphatic Amine) Inhibitor->Enzyme_Inhibitor Enzyme_Substrate->Product Catalyzes

General mechanism of competitive enzyme inhibition.

Logical_Relationship_ADME A Absorption D Distribution A->D PK Pharmacokinetics A->PK M Metabolism D->M E Excretion D->E D->PK M->E M->PK E->PK

References

A Comparative Performance Analysis of 3-Octanamine Against Commercial Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and biotechnological research, the selection of an appropriate surfactant is a critical step in formulation development. Surfactants play a pivotal role in a myriad of applications, including the solubilization of poorly soluble drugs, stabilization of emulsions and suspensions, and as penetration enhancers in drug delivery systems.[1][2] This guide provides a framework for benchmarking the performance of 3-Octanamine, a primary aliphatic amine[3], against well-established commercial surfactants.

Classification of Surfactants

Surfactants are broadly categorized based on the charge of their hydrophilic head group, which largely dictates their properties and applications.[4]

  • Anionic Surfactants: Possess a negatively charged head group and are known for their excellent cleaning and foaming properties. A common example is Sodium Lauryl Sulfate (SLS).[4][5]

  • Cationic Surfactants: Feature a positively charged head group and are often utilized for their antimicrobial properties. Cetylpyridinium chloride is a representative of this class.[4][6] this compound, being an amine, would be classified as a cationic surfactant at a pH below its pKa, where the amine group is protonated.

  • Non-ionic Surfactants: Have no charge on their head group, making them stable over a wide pH range and excellent emulsifiers and solubilizers. Lauryl Glucoside is a common non-ionic surfactant.[4][5]

  • Amphoteric (Zwitterionic) Surfactants: Contain both a positive and a negative charge, with the net charge being pH-dependent. They are often mild and used in personal care products. Cocamidopropyl Betaine (CAPB) is a prime example.[4][5][7]

Key Performance Parameters and Experimental Protocols

A robust comparison of surfactant performance relies on the evaluation of several key parameters. The following sections detail the experimental protocols for determining these metrics.

The CMC is the concentration of a surfactant above which micelles form, and all additional surfactant molecules added to the system will form micelles.[8] It is a crucial indicator of a surfactant's efficiency. A lower CMC indicates that less surfactant is needed to saturate the interfaces and form micelles.

Experimental Protocol: Surface Tension Method [4][8]

  • Solution Preparation: Prepare a series of aqueous solutions of the surfactant at varying concentrations.

  • Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer, employing methods such as the Du Noüy ring or Wilhelmy plate.[9]

  • Data Plotting: Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • CMC Determination: The CMC is identified as the concentration at the point of inflection in the plot, where the surface tension plateaus.[4][8]

Alternative Protocol: Dye Solubilization Method [4][10]

  • Solution and Dye Preparation: Prepare a series of surfactant solutions and add a constant, small amount of a hydrophobic dye (e.g., pyrene).

  • Spectrophotometric Measurement: Measure the absorbance or fluorescence of the solutions at the dye's maximum absorbance wavelength.

  • Data Plotting: Plot the absorbance or fluorescence intensity against the surfactant concentration.

  • CMC Determination: The CMC is the concentration at which a sharp increase in absorbance or fluorescence is observed, indicating the encapsulation of the dye within the micelles.[4]

The effectiveness of a surfactant is often determined by its ability to lower the surface tension of a liquid.

Experimental Protocol: Static Surface Tension Measurement [4]

  • Solution Preparation: Prepare a surfactant solution at a concentration above its CMC.

  • Measurement: Measure the surface tension using a tensiometer.

  • Evaluation: A lower surface tension value indicates greater effectiveness at reducing the cohesive energy at the liquid's surface.[4]

For applications involving the mixing of immiscible liquids, such as in creams and lotions, the ability of a surfactant to form and stabilize an emulsion is critical.

Experimental Protocol: Emulsion Formation and Stability Assay [4]

  • Phase Preparation: Prepare an oil phase and an aqueous phase containing the surfactant.

  • Emulsification: Homogenize the two phases to form an emulsion.

  • Stability Monitoring: Monitor the emulsion over time for signs of instability, such as creaming, coalescence, or phase separation. This can be done visually or by measuring changes in particle size distribution using techniques like dynamic light scattering (DLS).[4][11]

Foaming ability is a key parameter for surfactants used in cleaning and personal care products.

Experimental Protocol: Ross-Miles Method [11]

  • Solution Preparation: Prepare a solution of the surfactant at a specific concentration.

  • Foam Generation: A specified volume of the surfactant solution is allowed to fall from a certain height into a larger volume of the same solution in a graduated cylinder, leading to foam formation.

  • Measurement: The initial foam height is measured, and its stability is assessed by measuring the foam height again after a specific period.

Comparative Data of Commercial Surfactants

The following table summarizes the performance parameters of common commercial surfactants to serve as a benchmark for the evaluation of this compound.

SurfactantTypeMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)
This compound Cationic (expected)129.24[12]Data to be determinedData to be determined
Sodium Lauryl Sulfate (SLS) Anionic288.38~8.2[13]~38
Cetyltrimethylammonium Bromide (CTAB) Cationic364.45~0.92 - 1.0[13]~36
Triton X-100 Non-ionic~625~0.24~33
Cocamidopropyl Betaine (CAPB) Amphoteric~342.52~0.1-1.0~35

Note: The values for commercial surfactants are approximate and can vary with experimental conditions such as temperature, pH, and ionic strength.

Visualizing Experimental Workflows and Concepts

To further clarify the experimental processes and theoretical underpinnings, the following diagrams are provided.

ExperimentalWorkflow_CMC cluster_prep Solution Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_start Start prep_series Prepare series of surfactant solutions (varying concentrations) prep_start->prep_series measure_st Measure Surface Tension (Tensiometer) prep_series->measure_st For each concentration plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data find_inflection Identify Inflection Point plot_data->find_inflection det_cmc Determine CMC find_inflection->det_cmc

Workflow for CMC determination using the surface tension method.

Surfactant_Micelle_Formation cluster_below_cmc Below CMC cluster_above_cmc Above CMC a1 a2 a3 a4 b1 b2 b3 b4 c1 c2 c3 c4 d1 d2 d3 d4 label_monomers Surfactant monomers at air-water interface micelle Micelle e1 e2 e3 e4 f1 f2 f3 f4 g1 g2 g3 g4 h1 h2 h3 h4 Below CMC Below CMC Above CMC Above CMC Below CMC->Above CMC Increase Surfactant Concentration

Conceptual diagram of surfactant behavior below and above the CMC.

Emulsion_Stability_Workflow start Start prepare_phases Prepare Oil and Aqueous Phases (with Surfactant) start->prepare_phases homogenize Homogenize to Form Emulsion prepare_phases->homogenize monitor Monitor Over Time homogenize->monitor analyze Analyze Stability (Visual, DLS) monitor->analyze end End analyze->end

Workflow for assessing emulsion formation and stability.

Conclusion

The effective characterization of a novel surfactant such as this compound is contingent upon a systematic comparison against established commercial alternatives. By employing the standardized experimental protocols outlined in this guide for determining critical micelle concentration, surface tension reduction, emulsification stability, and foaming performance, researchers can generate the necessary data to accurately benchmark its efficacy. The comparative data provided for common commercial surfactants offers a valuable reference point for this evaluation. This structured approach will enable drug development professionals to make data-driven decisions regarding the suitability of this compound for their specific formulation needs.

References

A Comparative Guide to the Infrared (IR) Spectrum of 3-Octanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed interpretation of the infrared (IR) spectrum of 3-Octanamine, a primary aliphatic amine. For comparative analysis, its spectral features are contrasted with those of octane, a simple alkane, and 1-octanamine, a structural isomer. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization.

Interpreting the Key Features of the this compound IR Spectrum

The IR spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups: the primary amine (-NH₂) and the alkyl chain (C₈H₁₇). The key absorption bands are attributed to N-H and C-H stretching and bending vibrations, as well as C-N stretching.

  • N-H Stretching: As a primary amine, this compound is expected to show a pair of medium-intensity bands in the 3500-3300 cm⁻¹ region.[1][2][3] These two bands arise from the asymmetric and symmetric stretching vibrations of the N-H bonds.[1][2] These peaks are typically sharper and less intense than the broad O-H bands of alcohols that appear in the same region.[1][3]

  • C-H Stretching: Strong absorptions due to the stretching of sp³ C-H bonds in the octyl chain are expected to appear in the 3000-2850 cm⁻¹ range.[4][5][6] The presence of numerous CH₂ and CH₃ groups results in prominent peaks in this region.[7]

  • N-H Bending (Scissoring): A characteristic absorption for primary amines is the N-H bending (scissoring) vibration, which occurs in the 1650-1580 cm⁻¹ range.[2][3]

  • C-H Bending: The spectrum will also display C-H bending vibrations for the CH₂ (scissoring) and CH₃ (asymmetric and symmetric) groups at approximately 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹, respectively.[5] For a long-chain alkane component, a weaker rocking vibration for the (CH₂)n chain may be observed around 725-720 cm⁻¹.[4][5]

  • C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines like this compound typically gives rise to a medium to weak absorption in the 1250-1020 cm⁻¹ region.[2][3]

  • N-H Wagging: A broad, strong band resulting from the out-of-plane bending (wagging) of the N-H bonds can be observed in the 910-665 cm⁻¹ range for primary amines.[3]

Comparative Analysis of IR Spectra

To better understand the spectral features of this compound, it is useful to compare its spectrum with that of a related alkane (octane) and a positional isomer (1-octanamine). Octane's spectrum will only show absorptions related to C-H bonds, while 1-octanamine's spectrum will exhibit similar amine-related peaks to this compound, with potential minor shifts due to the different substitution pattern.

Functional GroupVibration ModeThis compound (Expected, cm⁻¹)Octane (Typical, cm⁻¹)1-Octanamine (Expected, cm⁻¹)
Primary AmineN-H Stretch (asymmetric & symmetric)3500-3300 (two bands)N/A3500-3300 (two bands)
Alkylsp³ C-H Stretch3000-28503000-28503000-2850
Primary AmineN-H Bend (scissoring)1650-1580N/A1650-1580
AlkylCH₂ Bend (scissoring)~1465~1470~1465
AlkylCH₃ Bend (asymmetric)~1460~1460~1460
AlkylCH₃ Bend (symmetric)~1375~1383~1375
Aliphatic AmineC-N Stretch1250-1020N/A1250-1020
Primary AmineN-H Wag910-665 (broad)N/A910-665 (broad)
Alkyl ChainCH₂ Rock~725~728~725

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

The following is a standard protocol for acquiring the IR spectrum of a liquid sample such as this compound.

Instrumentation:

Sample Preparation (Neat Liquid):

  • Ensure the crystal plate of the Attenuated Total Reflectance (ATR) accessory is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

  • Place a small drop of this compound directly onto the center of the ATR crystal.

  • Lower the ATR press to ensure firm contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000 to 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: Typically 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Apodization: Happ-Genzel function is commonly used.

Data Processing:

  • The collected interferogram is subjected to a Fourier transform to generate the frequency-domain spectrum.

  • The background spectrum is automatically subtracted from the sample spectrum.

  • The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Logical Relationships in the this compound Spectrum

The following diagram illustrates the relationship between the functional groups present in the this compound molecule and their corresponding characteristic absorption regions in an infrared spectrum.

IR_Interpretation Figure 1. IR Spectral Correlations for this compound cluster_molecule This compound Structure cluster_groups Functional Groups cluster_regions Characteristic IR Absorption Regions (cm⁻¹) mol CH3-CH2-CH2-CH2-CH2-CH(NH2)-CH2-CH3 NH2 Primary Amine (-NH2) NH_stretch N-H Stretch 3500-3300 NH2->NH_stretch NH_bend N-H Bend 1650-1580 NH2->NH_bend CH Alkyl C-H (sp3) CH_stretch C-H Stretch 3000-2850 CH->CH_stretch CH_bend C-H Bend 1470-1370 CH->CH_bend CN Aliphatic C-N CN_stretch C-N Stretch 1250-1020 CN->CN_stretch

Caption: Figure 1. IR Spectral Correlations for this compound.

References

A Comparative Analysis of Theoretical and Experimental Properties of 3-Octanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical and spectral properties of chemical entities is paramount. This guide provides a detailed comparison of the theoretical and experimentally determined properties of 3-Octanamine, a primary aliphatic amine. The following sections present a compilation of its key characteristics, detailed experimental protocols for their determination, and a visual representation of a common synthetic route.

Comparison of Physicochemical Properties

A summary of the available theoretical (computed) and experimental data for this compound is presented below. It is important to note that while theoretical values provide a useful baseline, experimental data is crucial for real-world applications.

PropertyTheoretical ValueExperimental Value
Molecular Formula C₈H₁₉N[1]C₈H₁₉N[1]
Molecular Weight 129.246 g/mol [1]129.24 g/mol [2]
Boiling Point Not available161-163 °C[3]
Density 0.784 ± 0.06 g/cm³ (Predicted)[3]Data not available
pKa 11.00 ± 0.35 (Predicted)[3]Data not available
LogP (Octanol/Water Partition Coefficient) 3.00430[1]Data not available
Polar Surface Area (PSA) 26.02 Ų[1]Data not available
Solubility Not availableModerately soluble in water, highly soluble in organic solvents (inferred from isomers)[4][5]

Spectroscopic Properties

Infrared (IR) Spectroscopy: As a primary amine, this compound is expected to exhibit characteristic N-H stretching vibrations.

  • N-H Stretch: Two bands are anticipated in the region of 3400-3250 cm⁻¹[6][7].

  • N-H Bend (Scissoring): A band is expected between 1650-1580 cm⁻¹[6].

  • C-N Stretch: An absorption in the 1250–1020 cm⁻¹ range is characteristic of aliphatic amines[6].

  • N-H Wag: A broad band may be observed between 910-665 cm⁻¹[6].

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon atoms in this compound will have distinct chemical shifts in the ¹³C NMR spectrum.

  • C-N Carbon: The carbon atom bonded to the nitrogen (C3) is expected to have a chemical shift in the range of 37-45 ppm[8][9].

  • Alkyl Chain Carbons: The other carbon atoms of the octyl chain will appear in the typical alkane region of the spectrum (approximately 10-35 ppm)[9].

Mass Spectrometry (MS): In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight (129.24).

  • Alpha-Cleavage: A prominent fragmentation pattern for primary amines is the cleavage of the C-C bond adjacent to the C-N bond. For this compound, this would lead to the formation of a characteristic iminium ion.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key properties of a liquid amine like this compound.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.[10]

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube (e.g., 75 x 12 mm)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating fluid

Procedure:

  • Add a small amount of the liquid sample (0.5-1 mL) to the small test tube.

  • Place the capillary tube, with the open end down, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Place the thermometer and attached test tube into the Thiele tube containing the heating fluid, making sure the sample is below the fluid level.

  • Gently heat the side arm of the Thiele tube.[10]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[10]

Density Measurement (Pycnometer Method)

A pycnometer is a flask with a specific volume used for precise density measurements of liquids.[11][12]

Apparatus:

  • Pycnometer (with a known certified volume)

  • Analytical balance (accurate to at least 0.001 g)

  • Thermometer

  • Water bath (for temperature control)

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).

  • Fill the pycnometer with the liquid sample (this compound), ensuring there are no air bubbles.

  • Place the pycnometer in a temperature-controlled water bath until the sample reaches the desired temperature (e.g., 20 °C).

  • Carefully place the stopper in the pycnometer, allowing any excess liquid to overflow through the capillary in the stopper.

  • Wipe the outside of the pycnometer dry.

  • Weigh the filled pycnometer and record its mass (m₂).

  • The mass of the liquid is calculated as (m₂ - m₁).

  • The density (ρ) is calculated by dividing the mass of the liquid by the known volume (V) of the pycnometer: ρ = (m₂ - m₁) / V.[13]

pKa Determination (Potentiometric Titration)

This method involves titrating the amine solution with a strong acid and monitoring the pH change.[14]

Apparatus:

  • pH meter with a glass electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized strong acid solution (e.g., 0.1 M HCl)

Procedure:

  • Prepare a dilute aqueous solution of the amine with a known concentration (e.g., 0.05 M).[14]

  • Calibrate the pH meter using standard buffer solutions.

  • Place a known volume of the amine solution in a beaker with a magnetic stir bar.

  • Immerse the pH electrode in the solution and begin stirring.

  • Record the initial pH of the solution.

  • Add the standardized strong acid from the burette in small, known increments.

  • After each addition, allow the pH to stabilize and record the pH and the total volume of acid added.

  • Continue the titration until the pH has dropped significantly, well past the equivalence point.

  • Plot a titration curve of pH versus the volume of acid added.

  • The pKa is equal to the pH at the half-equivalence point (the point where half of the amine has been neutralized).

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

  • Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

  • Record a background spectrum.

  • Place a drop of the liquid amine sample directly onto the ATR crystal.

  • Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

¹³C NMR Spectroscopy:

  • Dissolve a small amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹³C NMR spectrum using a high-field NMR spectrometer. The chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.[15]

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or hexane).

  • Inject a small volume of the solution into the GC-MS system.

  • The sample is vaporized and separated on a capillary column (a base-deactivated column is recommended for amines to improve peak shape).[16]

  • The separated components are then introduced into the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented.

  • The mass-to-charge ratio of the fragments is detected, providing a mass spectrum.

Visualizing a Synthetic Pathway

The following diagram illustrates a common synthetic route to primary amines, such as this compound, through the reductive amination of a ketone.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product ketone 3-Octanone (B92607) intermediate Iminium Intermediate ketone->intermediate + NH3 amine_source Ammonia (NH3) conditions Reducing Agent (e.g., NaBH3CN, H2/Catalyst) product This compound intermediate->product Reduction

Caption: Reductive amination of 3-octanone to form this compound.

References

A Head-to-Head Comparison of Secondary and Tertiary Amines in Metal Extraction: 3-Octanamine vs. Trioctylamine

Author: BenchChem Technical Support Team. Date: December 2025

In the field of hydrometallurgy, high-molecular-weight aliphatic amines are crucial for the selective recovery of valuable metals through solvent extraction. The choice between different classes of amines, such as secondary and tertiary amines, significantly impacts extraction efficiency and selectivity. This guide provides a comparative analysis of 3-octanamine (a secondary amine) and trioctylamine (B72094) (a tertiary amine), offering data-driven insights, detailed experimental protocols, and a clear visualization of the underlying mechanisms for researchers and drug development professionals.

While direct head-to-head experimental data for this compound is limited in publicly available literature, a comparison can be drawn based on the well-documented performance of the tertiary amine, trioctylamine, and the general principles that differentiate secondary and tertiary amines in extraction processes. Secondary amines are generally considered to be more basic than tertiary amines, which can lead to them being stronger extractants under certain conditions.[1] However, trioctylamine is extensively documented as a highly effective and versatile extractant for a wide range of metals.[2][3]

Performance Comparison: Trioctylamine

Quantitative data for the extraction of various metals using trioctylamine (TOA) is summarized below. These results demonstrate its effectiveness under specific experimental conditions.

Metal IonExtractant SystemAqueous Phase ConditionsO/A RatioMax. Extraction Efficiency (%)Reference
Cobalt (II) 0.1 M TOA in Kerosene0.01 M Co(II), 3 M HCl, 1.5 M KCl4:189.71%[1][4]
Cobalt (II) 1.5 M TOA in Kerosene0.01 M Co(II), 3 M HCl, 1.5 M KCl1:176.7%[4][5][6]
Iron (III) 0.05 M TIOA* in BenzeneFe(III) in 8.0 M HCl1:198.21%[7]
Zirconium (IV) 40 vol% TOA in Kerosene1.096 M Zr(IV) in 2 M H₂SO₄3:161.23% (Selective over Hf)[2][8]
Zirconium (IV) 0.1 M TOA + 0.01 M Cyanex 9230.001 M Zr(IV) in 7 M HCl-100%[9][10]

Note: TIOA (Tri-iso-octylamine) is an isomer of Trioctylamine.

Extraction Mechanism and Experimental Workflow

The extraction of metals by both secondary and tertiary amines typically proceeds via an anion exchange mechanism. This process involves two primary steps:

  • Protonation: The amine (a Lewis base) in the organic phase is protonated by an acid (e.g., HCl) from the aqueous phase, forming an ammonium (B1175870) salt.[1][2]

  • Anion Exchange: The protonated amine salt, which is soluble in the organic phase, then exchanges its anion with an anionic metal complex present in the aqueous phase, thereby extracting the metal into the organic phase.[1][2]

Logical Diagram: Anion Exchange Mechanism

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase Amine Amine (R₃N) Amine_Salt Protonated Amine Salt ([R₃NH]⁺X⁻) Amine->Amine_Salt 1. Protonation Metal_Complex_Org Extracted Metal Complex (([R₃NH]⁺)ₙ[MClₓ]ⁿ⁻) Amine_Salt->Metal_Complex_Org 2. Anion Exchange Anion Anion (X⁻) Metal_Complex_Org->Anion Proton Acid (H⁺X⁻) Proton->Amine_Salt Metal_Complex_Aq Anionic Metal Complex ([MClₓ]ⁿ⁻) Metal_Complex_Aq->Metal_Complex_Org

Caption: General mechanism for metal extraction via anion exchange by amines.

Logical Diagram: General Experimental Workflow

G cluster_extraction Extraction Process prep_aq Prepare Aqueous Phase (Metal Salt in Acid) mix Mix Phases (Separatory Funnel) prep_aq->mix prep_org Prepare Organic Phase (Amine in Diluent) prep_org->mix shake Shake to Reach Equilibrium mix->shake separate Allow Phases to Separate shake->separate analysis Analysis of Phases (e.g., Spectrophotometry) separate->analysis

References

Confirming the Structure of 3-Octanamine Derivatives Using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of successful research. This guide provides an in-depth comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other analytical techniques for confirming the structure of 3-octanamine and its derivatives. By presenting detailed experimental protocols and supporting data, this document offers an objective evaluation of each method's capabilities in verifying molecular structure.

Structural Elucidation with 2D NMR Spectroscopy

Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides detailed insights into the connectivity of atoms within a molecule. By spreading NMR signals into two dimensions, it resolves spectral overlap and reveals through-bond correlations, which are essential for unambiguous structure determination. For a molecule like this compound, with its flexible alkyl chain, 2D NMR is invaluable for assigning the specific positions of protons and carbons.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are calculated based on established models and serve as a reference for spectral assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

PositionPredicted Chemical Shift (ppm)MultiplicityIntegration
H10.90t3H
H21.28m2H
H32.60m1H
H41.45m2H
H51.30m2H
H61.30m2H
H71.30m2H
H80.90t3H
NH₂1.10br s2H

Predicted using computational models. Actual shifts may vary depending on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

PositionPredicted Chemical Shift (ppm)
C114.1
C222.7
C351.0
C436.5
C529.5
C625.8
C731.9
C810.0

Predicted using computational models. Actual shifts may vary depending on solvent and experimental conditions.

Key 2D NMR Experiments for Structure Confirmation

1. COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically separated by two or three bonds. For this compound, COSY is crucial for tracing the connectivity of the entire carbon chain.

2. HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons. It is a highly sensitive technique that allows for the unambiguous assignment of each proton to its corresponding carbon atom.[1][2]

3. HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds.[1][2] This is particularly useful for identifying quaternary carbons and for confirming the overall carbon skeleton.

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For sensitive experiments or to remove dissolved oxygen, the sample can be degassed using several freeze-pump-thaw cycles.

2D NMR Acquisition Parameters

The following are typical parameters for acquiring 2D NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized for specific instruments and samples.

Table 3: Typical 2D NMR Experimental Parameters for a Small Aliphatic Amine

ExperimentParameterValue
COSY Spectral Width (F2 & F1)Same as ¹H spectrum
Number of Increments (F1)256-512
Number of Scans2-4
Relaxation Delay1-2 s
HSQC Spectral Width (F2)Same as ¹H spectrum
Spectral Width (F1)~1.2x the ¹³C spectral range
Number of Increments (F1)128-256
Number of Scans2-8
Relaxation Delay1-2 s
HMBC Spectral Width (F2)Same as ¹H spectrum
Spectral Width (F1)~1.2x the ¹³C spectral range
Number of Increments (F1)256-512
Number of Scans4-16
Relaxation Delay1.5-2.5 s
Long-Range Coupling DelayOptimized for 4-10 Hz

Visualization of Experimental Workflow and Data Interpretation

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis Dissolve Dissolve 5-10 mg in 0.6 mL CDCl₃ Filter Filter into NMR Tube Dissolve->Filter Acquire_1D Acquire ¹H and ¹³C Spectra Acquire_2D Acquire COSY, HSQC, HMBC Acquire_1D->Acquire_2D Process Process and Phase Spectra Assign Assign Signals using COSY, HSQC, HMBC Process->Assign Structure Confirm Structure Assign->Structure cluster_sample_prep cluster_sample_prep cluster_nmr_acquisition cluster_nmr_acquisition cluster_sample_prep->cluster_nmr_acquisition Insert Sample into Spectrometer cluster_data_processing cluster_data_processing cluster_nmr_acquisition->cluster_data_processing key_correlations cluster_structure This compound Structure cluster_cosy COSY (¹H-¹H Correlations) cluster_hsqc HSQC (¹H-¹³C Direct Correlations) cluster_hmbc HMBC (¹H-¹³C Long-Range Correlations) struct CH₃(1) - CH₂(2) - CH(3)(NH₂) - CH₂(4) - CH₂(5) - CH₂(6) - CH₂(7) - CH₃(8) H1 H1 H2 H2 H1->H2 H3 H3 H2->H3 H4 H4 H3->H4 H5 H5 H4->H5 H6 H6 H5->H6 H7 H7 H6->H7 H8 H8 H7->H8 C1 C1 H1_hsqc H1 H1_hsqc->C1 C2 C2 H2_hsqc H2 H2_hsqc->C2 C3 C3 H3_hsqc H3 H3_hsqc->C3 C4 C4 H4_hsqc H4 H4_hsqc->C4 C5 C5 H5_hsqc H5 H5_hsqc->C5 C6 C6 H6_hsqc H6 H6_hsqc->C6 C7 C7 H7_hsqc H7 H7_hsqc->C7 C8 C8 H8_hsqc H8 H8_hsqc->C8 H1_hmbc H1 C2_hmbc C2 H1_hmbc->C2_hmbc C3_hmbc C3 H1_hmbc->C3_hmbc H3_hmbc H3 C1_hmbc C1 H3_hmbc->C1_hmbc C2_hmbc2 C2 H3_hmbc->C2_hmbc2 C4_hmbc C4 H3_hmbc->C4_hmbc C5_hmbc C5 H3_hmbc->C5_hmbc H8_hmbc H8 C6_hmbc C6 H8_hmbc->C6_hmbc C7_hmbc C7 H8_hmbc->C7_hmbc

References

Statistical analysis of experimental data involving 3-Octanamine.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in experimental data for 3-Octanamine. While this compound is commercially available and listed in chemical databases, there is a notable absence of published research detailing its specific biological activity, performance in experimental assays, or direct comparative studies against other molecules. This guide, therefore, addresses the current state of knowledge and provides a comparative framework based on structurally similar compounds, highlighting the need for future research into the unique properties of this compound.

Introduction to this compound

This compound, also known as 3-aminooctane, is a primary aliphatic amine with the chemical formula C₈H₁₉N. Its structure consists of an eight-carbon chain with an amine group attached to the third carbon atom. This positioning of the amine group distinguishes it from its isomers, such as the terminal n-octylamine (1-octanamine) and other positional isomers, and may confer unique steric and electronic properties that could influence its biological activity and chemical reactivity. Despite its availability from various chemical suppliers, its application and characterization in a research context remain largely undocumented in peer-reviewed literature.

Comparative Landscape: The Octylamine Isomers

In the absence of direct experimental data for this compound, a comparative analysis must be inferred from studies on its isomers. The position of the amine group along the octyl chain is a critical determinant of a molecule's physical, chemical, and biological properties. Steric hindrance around the amine group, for instance, can significantly impact its ability to act as a nucleophile or a ligand for metal ions.

Table 1: Physicochemical Properties of Octylamine Isomers

PropertyThis compound1-Octanamine (n-Octylamine)2-Octanamine
CAS Number 24552-04-3111-86-4693-16-3
Molecular Formula C₈H₁₉NC₈H₁₉NC₈H₁₉N
Molecular Weight ( g/mol ) 129.24129.24129.24
Boiling Point (°C) Not Reported178-179163-164
LogP 2.82.92.7

Note: Data for this compound is limited. Values for isomers are provided for comparative purposes. Data sourced from publicly available chemical databases.

Postulated Experimental Workflows

To elucidate the functional characteristics of this compound, a series of standardized experimental workflows would be necessary. These protocols would allow for the direct comparison of its performance against its isomers and other relevant compounds.

General Experimental Workflow for Biological Activity Screening

The following diagram illustrates a logical workflow for the initial biological screening of this compound.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis prep This compound Stock Solution (e.g., in DMSO) cytotoxicity Cytotoxicity Assay (e.g., MTT on various cell lines) prep->cytotoxicity Serial Dilutions antimicrobial Antimicrobial Assay (e.g., MIC against bacterial/fungal strains) prep->antimicrobial Serial Dilutions enzyme Enzyme Inhibition Assay (Target-specific) prep->enzyme Serial Dilutions dose_response Dose-Response Curve Generation cytotoxicity->dose_response antimicrobial->dose_response enzyme->dose_response ic50 IC50/EC50 Determination dose_response->ic50 statistical Statistical Analysis (e.g., ANOVA, t-test) ic50->statistical

Caption: A generalized workflow for the initial biological evaluation of this compound.

Hypothetical Signaling Pathway Involvement

Many short-chain aliphatic amines have been shown to interact with various biological targets, including cell membranes and ion channels. A hypothetical mechanism of action for this compound could involve its interaction with G-protein coupled receptors (GPCRs), a common target for amine-containing compounds.

3_Octanamine 3_Octanamine GPCR GPCR 3_Octanamine->GPCR Binds G_Protein G_Protein GPCR->G_Protein Activates Effector_Enzyme Effector_Enzyme G_Protein->Effector_Enzyme Modulates Second_Messenger Second_Messenger Effector_Enzyme->Second_Messenger Generates Cellular_Response Cellular_Response Second_Messenger->Cellular_Response Triggers

Caption: A hypothetical signaling pathway involving this compound and a G-protein coupled receptor.

Detailed Methodologies for Key Experiments

To generate the data necessary for a robust comparative analysis, the following experimental protocols would be essential.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation of Stock Solutions: Prepare a 10 mg/mL stock solution of this compound and comparator compounds (e.g., 1-octanamine, 2-octanamine) in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Bacterial Strains: Use a panel of clinically relevant bacterial strains (e.g., Escherichia coli, Staphylococcus aureus).

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in appropriate broth media (e.g., Mueller-Hinton broth).

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

    • Include positive (bacteria and media) and negative (media only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Culture a human cell line (e.g., HEK293 or HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and comparator compounds for 24, 48, or 72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the cell viability as a percentage relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Future Directions and Conclusion

The current body of scientific literature presents a clear opportunity for the investigation of this compound. The outlined experimental protocols provide a roadmap for researchers to systematically characterize its biological and chemical properties. Such studies are crucial to unlock the potential of this molecule and to provide the necessary data for a comprehensive and objective comparison with its isomers and other relevant compounds. Until such data becomes available, any discussion of the specific performance of this compound remains speculative and must be inferred from the behavior of closely related structures. Professionals in drug development and other scientific fields are encouraged to consider the potential for novel discoveries that may arise from the focused study of this under-characterized chemical entity.

A Comparative Guide to the Synthesis of 3-Octanamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of common synthesis methods for 3-octanamine, complete with experimental data and detailed protocols to aid in methodological selection for research and development applications.

The synthesis of this compound, a valuable building block in the development of pharmaceuticals and other specialty chemicals, can be approached through several established chemical transformations. The selection of an optimal synthesis route is contingent upon a variety of factors including desired yield, purity requirements, scalability, and available laboratory equipment. This guide provides a comparative overview of three primary methods for the synthesis of this compound: the Leuckart reaction, direct reductive amination, and catalytic amination of 3-octanol (B1198278).

Comparison of Synthesis Methods

The following table summarizes the key performance indicators for the different synthesis routes to this compound, based on available peer-reviewed literature and established chemical principles.

Synthesis MethodStarting MaterialReagentsTypical YieldPurityKey AdvantagesKey Disadvantages
Leuckart Reaction 3-Octanone (B92607)Ammonium (B1175870) formate, Formic acidHigh (~88%)GoodSimple, inexpensive reagents, one-pot reaction.High reaction temperatures, potential for side products, requires subsequent hydrolysis.
Direct Reductive Amination 3-OctanoneAmmonia (B1221849), Hydrogen gas, Metal catalyst (e.g., Co, Fe, Ni)Good to ExcellentHighHigh selectivity, can be performed under milder conditions with appropriate catalysts.Requires specialized high-pressure equipment (autoclave), catalyst cost and handling.
Catalytic Amination 3-OctanolAmmonia, Hydrogen gas, Metal catalyst (e.g., Ni)VariableGoodUtilizes a potentially more accessible starting material.Primarily documented for the synthesis of tertiary amines (trioctylamine), selectivity for the primary amine can be a challenge.

Experimental Protocols

Leuckart Reaction for this compound Synthesis

This method involves the reductive amination of 3-octanone using ammonium formate. The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ.

Materials:

  • 3-Octanone

  • Ammonium formate

  • Formic acid

  • Hydrochloric acid (for hydrolysis)

  • Sodium hydroxide (B78521) (for neutralization)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-octanone and an excess of ammonium formate.

  • Add formic acid to the mixture.

  • Heat the reaction mixture to reflux (typically 160-185°C) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add a solution of hydrochloric acid and heat the mixture to hydrolyze the intermediate formamide.

  • Cool the mixture and neutralize it with a sodium hydroxide solution until basic.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by distillation.

Direct Reductive Amination of 3-Octanone

This protocol utilizes a heterogeneous catalyst with ammonia and hydrogen gas to directly convert 3-octanone to this compound.

Materials:

  • 3-Octanone

  • Aqueous ammonia (e.g., 25% solution)

  • Hydrogen gas

  • Heterogeneous catalyst (e.g., Iron on N-doped SiC, Cobalt nanoparticles, or Raney Nickel)

  • High-pressure autoclave with a magnetic stirrer

  • Suitable solvent (e.g., water, t-amyl alcohol)

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a high-pressure autoclave, add 3-octanone, the chosen catalyst, and the solvent.

  • Seal the autoclave and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the autoclave with ammonia gas to the desired pressure (e.g., 7 bar).

  • Pressurize with hydrogen gas to the final reaction pressure (e.g., 6.5 MPa).[1]

  • Heat the mixture to the reaction temperature (e.g., 80-140°C) with vigorous stirring for the specified reaction time (e.g., 20 hours).[1]

  • After the reaction, cool the autoclave to room temperature and carefully vent the excess gas.

  • Open the autoclave and filter the catalyst from the reaction mixture.

  • Extract the filtrate with a suitable solvent like diethyl ether.

  • Dry the combined organic extracts over a drying agent.

  • Filter and concentrate the solution using a rotary evaporator to obtain the crude this compound, which can be purified by distillation.

Catalytic Amination of 3-Octanol

While primarily investigated for the synthesis of trioctylamine, conditions can be adapted to favor the formation of the primary amine, this compound.[2] This method involves the "borrowing hydrogen" or "hydrogen auto-transfer" mechanism.

Materials:

  • 3-Octanol

  • Ammonia gas

  • Hydrogen gas (for catalyst reduction and reaction)

  • Heterogeneous catalyst (e.g., Ni-Cu on a support)

  • Fixed-bed or slurry reactor

  • Suitable solvent

  • Gas flow controllers

  • Condenser and collection vessel

Procedure:

  • Pack a fixed-bed reactor with the catalyst or prepare a slurry of the catalyst in a suitable solvent in a slurry reactor.

  • Activate the catalyst by heating under a flow of hydrogen gas.

  • Introduce a feed of 3-octanol (either neat or in a solvent) and ammonia gas into the reactor at the desired ratio.

  • Maintain the reactor at the optimal temperature and pressure for the amination reaction.

  • The product stream exiting the reactor is cooled, and the liquid products are collected.

  • The collected liquid is then subjected to separation and purification processes, such as distillation, to isolate this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis methods and a decision-making pathway for selecting the appropriate method.

Synthesis_Pathways cluster_leuckart Leuckart Reaction cluster_reductive_amination Direct Reductive Amination cluster_catalytic_amination Catalytic Amination octanone_l 3-Octanone intermediate_l Formamide Intermediate octanone_l->intermediate_l Heat reagents_l Ammonium Formate, Formic Acid reagents_l->intermediate_l hydrolysis_l Hydrolysis (HCl) intermediate_l->hydrolysis_l product_l This compound hydrolysis_l->product_l octanone_ra 3-Octanone product_ra This compound octanone_ra->product_ra Heat, Pressure reagents_ra NH3, H2, Catalyst reagents_ra->product_ra octanol_ca 3-Octanol product_ca This compound octanol_ca->product_ca Heat, Pressure reagents_ca NH3, H2, Catalyst reagents_ca->product_ca

Figure 1. Reaction pathways for the synthesis of this compound.

Method_Selection node_rect node_rect start Desired Outcome? high_yield High Yield & Simplicity? start->high_yield high_purity High Purity & Selectivity? start->high_purity alt_start Alternative Starting Material? start->alt_start high_yield->high_purity No leuckart Leuckart Reaction high_yield->leuckart Yes high_purity->alt_start No red_amination Direct Reductive Amination high_purity->red_amination Yes alt_start->node_rect Re-evaluate Priorities cat_amination Catalytic Amination alt_start->cat_amination Yes

Figure 2. Decision tree for selecting a this compound synthesis method.

References

Safety Operating Guide

Proper Disposal of 3-Octanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe and compliant disposal of 3-Octanamine, ensuring the protection of personnel and the environment.

For researchers and professionals in drug development, the meticulous management of chemical waste is paramount. This document provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a flammable and potentially hazardous amine compound. Adherence to these procedures is critical for maintaining laboratory safety and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use splash goggles or a face shield.[1]

  • Lab Coat: A standard laboratory coat is required to protect clothing.[1]

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[2][3]

Handling and Storage of Waste:

  • Store this compound waste in a tightly closed, properly labeled container.[1][4]

  • Keep waste containers in a cool, dry, and well-ventilated area, away from direct sunlight, heat sources, and incompatible substances such as acids and strong oxidizing agents.[1][5]

  • Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) office.[4][6]

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes key hazard and toxicity data for similar octylamine (B49996) compounds, underscoring the need for cautious handling and disposal.

CompoundLD50 (Oral, Rat)Hazard Class (Transport)Aquatic Toxicity
n-Octylamine < 200 mg/kg8 (Corrosive), 3 (Flammable)Very toxic to aquatic life with long-lasting effects[3]
tert-Octylamine Toxic if swallowed[7]8 (Corrosive), 3 (Flammable)[7]Not specified
Di-n-octylamine Not specifiedCorrosive[2]Very toxic to aquatic life with long-lasting effects[2]
Tri-n-octylamine Not specifiedNot subject to transport regulationsVery toxic to aquatic life with long-lasting effects[5]

This data highlights that octylamines are generally toxic and harmful to the environment, necessitating their disposal as hazardous waste.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical process that must be handled with precision to ensure safety and regulatory compliance. The following protocol outlines the necessary steps for its responsible management as a hazardous chemical waste.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is in pure form, a solution, or mixed with other non-hazardous materials.

  • Segregate from Incompatible Waste: It is imperative to keep amine waste separate from other chemical wastes to prevent dangerous reactions.[1] Do not mix with acids, oxidizing agents, acid anhydrides, acid chlorides, or chloroformates.[5][7]

Step 2: Containerization and Labeling

  • Select an Appropriate Container: Use a container that is compatible with this compound. The original container is often a suitable choice.[6] Ensure the container is in good condition and has a secure, tight-fitting lid.[6]

  • Properly Label the Container: The container must be clearly labeled with the words "HAZARDOUS WASTE".[6] The label must also include:

    • The full chemical name: "this compound"

    • The concentration and composition of the waste.

    • The date of accumulation.

    • Appropriate hazard pictograms (e.g., corrosive, flammable, toxic).

Step 3: Accumulation and Storage

  • Designated Accumulation Area: Store the labeled hazardous waste container in a designated satellite accumulation area near the point of generation.[4][6]

  • Secure Storage: Ensure the container is kept closed at all times, except when adding waste.[6] Store it in a location that minimizes the risk of spills or breakage.

Step 4: Disposal Request and Pickup

  • Contact EHS or a Licensed Contractor: Do not attempt to dispose of this compound waste through standard laboratory drains or as regular trash.[1][8] Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company for collection.[1][4]

  • Record Keeping: Maintain accurate records of the waste disposal, including the quantity, date, and disposal method, as required by regulations.[1]

Step 5: Spill Management

In the event of a spill, immediate and appropriate action is required:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Contain the Spill: Use absorbent pads or other suitable absorbent materials to contain the spill.[1]

  • Neutralization (for small spills): For small spills, after absorption, the area may be decontaminated with a 5% solution of acetic acid, followed by hot water.[9]

  • Collect and Dispose: All contaminated materials (absorbents, PPE) must be collected, placed in a labeled hazardous waste container, and disposed of according to the procedures outlined above.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 This compound Waste Disposal Workflow start Start: Generate This compound Waste characterize Characterize Waste (Pure, Solution, etc.) start->characterize segregate Segregate from Incompatible Chemicals (Acids, Oxidizers) characterize->segregate containerize Containerize in a Compatible, Labeled 'HAZARDOUS WASTE' Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

This guide provides a foundational framework for the safe disposal of this compound. Always prioritize your institution's specific protocols and consult with your EHS department to ensure full compliance with all local, state, and federal regulations.

References

Personal protective equipment for handling 3-Octanamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Octanamine

This document provides immediate and essential safety, operational, and disposal guidance for the handling of this compound in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and mitigate risks associated with this chemical.

Personal Protective Equipment and Safety Measures

Proper personal protective equipment (PPE) is the first line of defense against the hazards associated with this compound, which is a corrosive and toxic substance.[1][2][3] The following table summarizes the recommended PPE and safety protocols.

Operation Required Personal Protective Equipment (PPE) Engineering Controls & Safety Practices
Receiving and Storage - Safety glasses- Nitrile or neoprene gloves- Store in a cool, dry, well-ventilated area away from incompatible materials such as acids and oxidizing agents.[2][4]- Keep container tightly closed.[4][5][6]- Store in a corrosive-resistant cabinet.
Routine Handling and Dispensing - Chemical splash goggles or a full-face shield.[2][3]- Elbow-length PVC or other chemically resistant gloves (e.g., Viton, butyl rubber).[2]- Chemical-resistant apron or lab coat.[2][3]- Closed-toe shoes.- Work in a certified chemical fume hood.[3]- Ensure a safety shower and eyewash station are readily accessible.[1][3]- Use only spark-proof tools and explosion-proof equipment.[1][6]- Avoid inhalation of vapors or mists.[1][2][3]
Spill Cleanup - Full-face respirator with an appropriate cartridge for organic amines.- Chemical-resistant coveralls.- Heavy-duty, chemically resistant gloves.- Chemical-resistant boots.- Evacuate the area and restrict access.- Ventilate the area.- Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[1][2]- Prevent entry into waterways.[2][4]
First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure to this compound.[1][7]

Exposure Route First Aid Measures
Eye Contact - Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[1][3][5]- Remove contact lenses, if present and easy to do.[1][3]- Seek immediate medical attention.[1][3]
Skin Contact - Immediately remove all contaminated clothing.[1][3]- Flush skin with plenty of water and soap for at least 15 minutes.[1][2][7]- Seek immediate medical attention.[1][3]
Inhalation - Move the victim to fresh air and keep at rest in a position comfortable for breathing.[1][3][7]- If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3][7]- Seek immediate medical attention.[1][3][7]
Ingestion - Do NOT induce vomiting.[1][3]- Rinse mouth with water.[1][3]- Never give anything by mouth to an unconscious person.[3]- Seek immediate medical attention.[1][3]

Operational Plan for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound from receipt to disposal.

Pre-Handling Procedures
  • Review Safety Data Sheet (SDS): Before working with this compound, thoroughly read and understand its SDS.[1][3][4][6]

  • Assemble PPE: Ensure all necessary PPE is available and in good condition.

  • Prepare Work Area:

    • Confirm the chemical fume hood is functioning correctly.

    • Ensure the work area is clean and uncluttered.

    • Verify the location and accessibility of the nearest safety shower and eyewash station.

    • Have spill cleanup materials readily available.

Handling and Dispensing
  • Transporting: When moving this compound, use a secondary container to prevent spills.

  • Dispensing:

    • Perform all dispensing activities inside a chemical fume hood.

    • Use a properly labeled, clean, and dry container for the dispensed chemical.

    • Slowly add this compound to avoid splashing.

    • Keep the primary container tightly sealed when not in use.[5][6]

Post-Handling Procedures
  • Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate cleaning agent.

    • Clean any non-disposable equipment that came into contact with this compound.

  • PPE Removal:

    • Remove gloves using the proper technique to avoid skin contact.

    • Wash hands thoroughly with soap and water after removing gloves.[1][2][5]

Disposal Plan
  • Waste Collection:

    • Collect all this compound waste, including contaminated consumables, in a designated and properly labeled hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Waste Disposal:

    • Dispose of this compound waste through your institution's hazardous waste management program.

    • Follow all local, state, and federal regulations for chemical waste disposal.[1]

Emergency Response Plan

This plan outlines the immediate actions to be taken in the event of a spill or personnel exposure to this compound.

Spill Response
  • Evacuate and Alert:

    • Immediately alert others in the vicinity.

    • Evacuate the immediate area.

  • Assess the Spill:

    • From a safe distance, determine the extent of the spill.

    • For a small spill that you are trained to handle, proceed with cleanup.

    • For a large spill, or if you are unsure, contact your institution's emergency response team.

  • Contain and Clean Up (for trained personnel with proper PPE):

    • Prevent the spill from spreading by using an inert absorbent material.[1][2]

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area.

  • Report: Report the incident to your supervisor and your institution's environmental health and safety department.

Personnel Exposure Response
  • Eye Contact: Immediately follow the first aid procedures outlined in the table above.

  • Skin Contact: Immediately follow the first aid procedures outlined in the table above.

  • Inhalation: Immediately follow the first aid procedures outlined in the table above.

  • Ingestion: Immediately follow the first aid procedures outlined in the table above.

  • Seek Medical Attention: For any exposure, seek prompt medical evaluation. Provide the medical team with the Safety Data Sheet for this compound.[3]

Visual Workflow and Decision-Making Guides

The following diagrams illustrate the safe handling workflow and emergency response decision-making process for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal ReviewSDS Review SDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepareWorkArea Prepare Fume Hood DonPPE->PrepareWorkArea Dispense Dispense Chemical PrepareWorkArea->Dispense Experiment Perform Experiment Dispense->Experiment Decontaminate Decontaminate Area & Equipment Experiment->Decontaminate DoffPPE Doff PPE Decontaminate->DoffPPE WashHands Wash Hands DoffPPE->WashHands CollectWaste Collect Waste WashHands->CollectWaste Dispose Dispose via EHS CollectWaste->Dispose EmergencyResponse action action stop stop start Incident Occurs spill_or_exposure Spill or Exposure? start->spill_or_exposure spill_size Spill Size? spill_or_exposure->spill_size Spill exposure_route Exposure Route? spill_or_exposure->exposure_route Exposure spill_cleanup Trained to Clean Up? spill_size->spill_cleanup Small evacuate_alert Evacuate & Alert spill_size->evacuate_alert Large spill_cleanup->evacuate_alert No contain_spill Contain Spill with Absorbent spill_cleanup->contain_spill Yes first_aid Administer First Aid (See Table) exposure_route->first_aid Eye/Skin/Inhalation/Ingestion call_emergency Call Emergency Response evacuate_alert->call_emergency contain_spill->call_emergency seek_medical Seek Immediate Medical Attention first_aid->seek_medical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.